Product packaging for (2-methylbut-3-yn-2-yl)benzene(Cat. No.:CAS No. 28129-05-7)

(2-methylbut-3-yn-2-yl)benzene

Cat. No.: B2962655
CAS No.: 28129-05-7
M. Wt: 144.217
InChI Key: HSLRPBYCTLRWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-methylbut-3-yn-2-yl)benzene is a useful research compound. Its molecular formula is C11H12 and its molecular weight is 144.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12 B2962655 (2-methylbut-3-yn-2-yl)benzene CAS No. 28129-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbut-3-yn-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLRPBYCTLRWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic protocols for (2-methylbut-3-yn-2-yl)benzene, a valuable tertiary alkynylbenzene derivative. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations. Our focus is on robust, reproducible methods that ensure high purity and yield, grounded in authoritative chemical literature.

Introduction and Strategic Overview

This compound, with CAS Number 28129-05-7, is an organic compound featuring a terminal alkyne and a quaternary carbon center attached to a phenyl group.[1][2][3] This structural motif makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures through reactions of the alkyne, such as click chemistry, Sonogashira couplings, and other C-C bond-forming reactions.

The synthesis of this molecule can be approached from several angles. However, the most prevalent and efficient strategy involves the direct coupling of a phenyl group to a pre-functionalized four-carbon alkyne backbone. This guide will focus on the primary and most field-proven method: the Palladium-Catalyzed Sonogashira Coupling. Additionally, a plausible alternative route utilizing Grignard chemistry will be explored to provide a broader synthetic context.

Primary Synthesis Protocol: Copper-Free Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[4] While traditionally requiring both palladium and copper catalysts, modern iterations have demonstrated high efficiency in the absence of copper, which simplifies purification and mitigates concerns over copper-induced side reactions. A highly effective protocol for synthesizing aryl-2-methyl-3-butyn-2-ols from aryl bromides has been developed, which can be directly adapted for the synthesis of the target molecule.[5][6][7]

Mechanistic Rationale

The copper-free Sonogashira coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., bromobenzene) to form a Pd(II) intermediate.

  • Deprotonation: A base deprotonates the terminal alkyne (2-methyl-3-butyn-2-ol) to form an acetylide.

  • Transmetalation (in the absence of copper): The palladium-acetylide complex is formed. The precise mechanism of this step in copper-free conditions is debated but is facilitated by the base.

  • Reductive Elimination: The aryl and alkynyl ligands on the Pd(II) center reductively eliminate to form the desired product, this compound, and regenerate the active Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the reaction rate.[5] DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is an effective non-nucleophilic base for this transformation.[5]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Final Product reagents Aryl Bromide 2-Methyl-3-butyn-2-ol Pd(OAc)₂ P(p-tol)₃ DBU setup Assemble under Inert Atmosphere (N₂/Ar) reagents->setup solvent Anhydrous THF solvent->setup heating Heat to 80 °C setup->heating stirring Stir for 6 hours heating->stirring monitoring Monitor by TLC/GC-MS stirring->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction (e.g., with Ethyl Acetate) quench->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Purify by Column Chromatography concentration->chromatography product This compound chromatography->product characterization Characterize by NMR, MS, IR product->characterization G cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Work-up & Purification cluster_product Final Product grignard_reagents Bromobenzene Magnesium Turnings grignard_formation Formation of Phenylmagnesium Bromide grignard_reagents->grignard_formation grignard_solvent Anhydrous THF grignard_solvent->grignard_formation addition Add Grignard Reagent dropwise at 0 °C grignard_formation->addition electrophile 2-Chloro-2-methyl-3-butyne electrophile->addition warming Warm to Room Temp and Stir addition->warming quench Quench with aq. NH₄Cl warming->quench extraction Extract with Ether quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify (Distillation or Chromatography) concentration->purification final_product This compound purification->final_product

Sources

An In-depth Technical Guide to (2-Methylbut-3-yn-2-yl)benzene (CAS 28129-05-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylbut-3-yn-2-yl)benzene, registered under CAS number 28129-05-7, is an aromatic organic compound with a unique structural motif featuring a tertiary alcohol ortho to a terminal alkyne, directly attached to a benzene ring. This structure offers a versatile scaffold for further chemical modifications, making it a compound of interest in medicinal chemistry and materials science. Its utility as a building block stems from the reactive alkyne and hydroxyl functionalities, which can be independently or concertedly manipulated to generate a diverse array of more complex molecules. This guide provides a comprehensive overview of the available experimental data, synthetic methodologies, and safety considerations for this compound, aimed at facilitating its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, including its solubility, reactivity, and potential for purification.

PropertyValueSource
Molecular Formula C₁₁H₁₂[1]
Molecular Weight 144.21 g/mol [1]
CAS Number 28129-05-7[1]
MDL Number MFCD22665779[1]
Storage Temperature 2-8°C (Inert atmosphere)[1]

Synthetic Protocols

The synthesis of tertiary alkynyl benzenes like this compound can be approached through several established organometallic reactions. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. Two primary and reliable strategies are the Grignard reaction and the Sonogashira coupling.

Synthesis via Grignard Reaction

This is a classic and robust method for forming carbon-carbon bonds. The reaction involves the nucleophilic addition of an alkynyl Grignard reagent to a ketone. For the synthesis of this compound, ethynylmagnesium bromide would be reacted with acetophenone.

Reaction Scheme:

Figure 1: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol:

  • Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A crystal of iodine can be added to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous THF dropwise to form the Grignard reagent (ethylmagnesium bromide). Once the formation is complete, bubble acetylene gas through the solution to form ethynylmagnesium bromide. This is an acid-base reaction where the terminal alkyne proton is abstracted by the Grignard reagent.[2]

  • Reaction with Acetophenone: Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of acetophenone in anhydrous THF dropwise to the Grignard reagent with constant stirring.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] For the synthesis of this compound, 2-phenyl-3-butyn-2-ol can be coupled with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.

Reaction Scheme:

Figure 2: Synthesis of this compound via Sonogashira Coupling.

Detailed Experimental Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) salt (e.g., CuI).

  • Addition of Reagents: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). To this mixture, add 2-methyl-3-butyn-2-ol.

  • Reaction Conditions and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS). After completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous ammonium chloride solution to remove the catalysts.

  • Purification: Separate the organic layer, dry it over a suitable drying agent (e.g., MgSO₄), and concentrate it in vacuo. The resulting crude product can be purified by column chromatography. A study by Caporale et al. (2014) describes efficient copper-free Sonogashira coupling protocols for the synthesis of similar aryl-2-methyl-3-butyn-2-ols from aryl bromides, which could be adapted for this synthesis.[4][5]

Spectroscopic Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the acetylenic proton, and the methyl protons.

  • Aromatic Protons (Ar-H): A multiplet in the range of δ 7.2-7.5 ppm.

  • Acetylenic Proton (≡C-H): A singlet around δ 2.5-3.0 ppm.

  • Methyl Protons (-CH₃): A singlet for the two equivalent methyl groups around δ 1.6 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons (Ar-C): Multiple signals in the δ 120-150 ppm region. The quaternary carbon attached to the butynyl group will be downfield.

  • Alkynyl Carbons (C≡C): Two signals, one for the quaternary carbon (δ ~80-90 ppm) and one for the terminal carbon (δ ~70-80 ppm).

  • Tertiary Carbon (C-O): A signal in the δ 65-75 ppm range.

  • Methyl Carbons (-CH₃): A signal around δ 30-35 ppm.

Supporting information from a study on related propargyl alcohols provides experimental NMR data for compounds with the same core structure, which can be used as a reference for spectral interpretation.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

  • O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • ≡C-H Stretch (Terminal Alkyne): A sharp, strong band around 3300 cm⁻¹.

  • C≡C Stretch (Alkyne): A weak to medium band in the region of 2100-2140 cm⁻¹.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region, and fundamental vibrations around 1450-1600 cm⁻¹.

The NIST Chemistry WebBook provides IR spectra for related compounds such as 2-methyl-3-butyn-2-ol, which can serve as a useful comparison.[7]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 144, corresponding to the molecular weight of the compound.

  • Major Fragments: Fragmentation is likely to occur via loss of a methyl group ([M-15]⁺, m/z = 129) to form a stable tertiary carbocation. Another significant fragmentation pathway could be the loss of the propynyl group. The fragmentation patterns of alkylbenzenes are well-documented and typically involve the formation of a tropylium ion (m/z = 91).[8]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety information for structurally related compounds, the following precautions should be taken.[9][10][11][12]

  • Hazard Statements: Likely to be a flammable liquid and vapor. May be harmful if swallowed. Causes skin and eye irritation, and may cause respiratory irritation.[1][9][10]

  • Precautionary Statements:

    • Keep away from heat, sparks, open flames, and hot surfaces.

    • Use only in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store in a well-ventilated place. Keep container tightly closed.[1][9][10]

It is imperative to handle this compound in a chemical fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable building block for organic synthesis, offering multiple points for chemical diversification. While comprehensive experimental data is not fully available in the public domain, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related compounds. Researchers and drug development professionals can utilize this information to effectively incorporate this versatile molecule into their synthetic strategies.

References

  • PubChem. {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene.
  • Supporting Information for a scientific publication. (2018).
  • Sigma-Aldrich.
  • CPAChem.
  • Thermo Fisher Scientific.
  • Fiveable. Alkynyl Grignard Reagents Definition.
  • Copies of 1H, 13C, 19F NMR spectra.
  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393.
  • NIST. Benzene, (2-methyl-3-butenyl)-. National Institute of Standards and Technology. [Link]
  • Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube. [Link]
  • SciSpace. "Anti-Michael addition" of Grignard reagents to sulfonylacetylenes: synthesis of alkynes.
  • Unknown.
  • ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by...
  • Science Forums. (2009, April 11). Synthesis of 1-phenyl-3-methyl-1-butyne. [Link]
  • PubChem. (But-3-en-2-yl)benzene.
  • ResearchGate. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
  • Semantic Scholar. [PDF] Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
  • Quora. (2020, July 27). How does Grignard reagent react with alkyne? [Link]
  • National Institutes of Health.
  • CORE. Mass spectrometry of alkylbenzenes and related compounds. Part I.
  • Chemistry LibreTexts. (2019, December 31).
  • Pearson+. a. Starting with 3-methyl-1-butyne, how can you prepare the follo... | Study Prep.
  • Google Patents.
  • Doc Brown's Chemistry. mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes. [Link]
  • MDPI. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]
  • NIST. 3-Butyn-2-ol, 2-methyl-. National Institute of Standards and Technology. [Link]
  • Doc Brown's Chemistry. C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene)
  • PubChem. 2-Methyl-3-butyn-2-ol.
  • Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene - (2-methyl-2-butene). [Link]
  • Google Patents. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.
  • Digital Commons@Becker. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. (2023).
  • SpectraBase. 2-Methyl-3-butyn-2-ol - Optional[FTIR] - Spectrum. [Link]

Sources

spectroscopic data for (2-methylbut-3-yn-2-yl)benzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2-methylbut-3-yn-2-yl)benzene

Introduction

This compound, with the chemical formula C₁₁H₁₂, is an aromatic hydrocarbon featuring a tertiary alcohol-like structure where the hydroxyl group is replaced by a phenyl group, and a terminal alkyne.[1][2][3] Its unique structure, combining an aromatic ring with a sterically hindered alkyne, makes it a valuable intermediate in organic synthesis and a subject of interest in materials science. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not only the data itself but also the underlying principles and experimental considerations, reflecting the perspective of a Senior Application Scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Basis

Proton NMR (¹H NMR) provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Aromatic protons are typically deshielded and appear at higher chemical shifts (downfield) due to the ring current effect. Protons on sp-hybridized carbons of terminal alkynes, however, experience a shielding effect due to the cylindrical electron cloud of the triple bond, causing them to appear at a relatively higher field than vinylic protons.[4][5]

Experimental Protocol: Data Acquisition

A robust ¹H NMR spectrum can be obtained by following a standardized protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual proton peak at δ ~7.26 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard with its proton signal defined as 0.00 ppm.[6]

  • Data Acquisition: Transfer the solution to a clean, dry NMR tube. Place the tube in the NMR spectrometer and acquire the spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument are generally sufficient.

Workflow for ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL CDCl₃ prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration proc3->proc4 proc5 Reference to TMS (0 ppm) proc4->proc5 final final proc5->final Final Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methyl protons, and the acetylenic proton.

ProtonsIntegrationMultiplicityExpected Chemical Shift (δ, ppm)Rationale
Aromatic (C₆H₅)5HMultiplet7.2 - 7.5Protons on the phenyl group are deshielded by the aromatic ring current. The substitution pattern will lead to a complex multiplet.
Methyl (2 x CH₃)6HSinglet~1.6The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single, unsplit signal.
Acetylenic (≡C-H)1HSinglet~2.3The acetylenic proton is shielded by the triple bond's anisotropy and shows no coupling to other protons.[4][5][7]
¹³C NMR Spectroscopy

Theoretical Basis

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The chemical shifts are indicative of the carbon's hybridization and the nature of its substituents.

Experimental Protocol: Data Acquisition

The sample prepared for ¹H NMR can be directly used for ¹³C NMR acquisition. The primary difference is the longer acquisition time required due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Workflow for ¹³C NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Use the same sample from ¹H NMR acq1 Select ¹³C nucleus prep1->acq1 acq2 Set acquisition parameters (proton-decoupled) acq1->acq2 acq3 Acquire FID (longer acquisition time) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to solvent peak (CDCl₃ at 77.16 ppm) proc2->proc3 final final proc3->final Final Spectrum

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Data Interpretation and Analysis

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, as the two methyl groups are chemically equivalent, and the ortho and meta carbons of the phenyl group are also equivalent.

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
Aromatic C (ipso)~145The quaternary carbon of the phenyl ring attached to the alkyl group.
Aromatic C (ortho, meta, para)125 - 129Characteristic chemical shifts for substituted benzene rings. The exact shifts depend on the electronic effects of the substituent.
Quaternary C (C(CH₃)₂)~65-70An sp³-hybridized quaternary carbon attached to the phenyl group and the alkyne.
Methyl C (CH₃)~31Typical chemical shift for methyl groups attached to a quaternary carbon.
Acetylenic C (≡C-H)~82The terminal sp-hybridized carbon of the alkyne.
Acetylenic C (-C≡)~93The internal sp-hybridized carbon of the alkyne.

Infrared (IR) Spectroscopy

Theoretical Basis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.[8]

Experimental Protocol: Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation.[9]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of this compound directly onto the ATR crystal.

  • Data Collection: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.[8]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Workflow for IR Spectroscopy

G cluster_acq Data Acquisition (ATR-FTIR) cluster_proc Data Processing acq1 Record background spectrum acq2 Apply sample to ATR crystal acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 proc1 Background subtraction acq3->proc1 proc2 Identify characteristic peaks proc1->proc2 final final proc2->final Final Spectrum

Caption: Workflow for acquiring an IR spectrum.

Data Interpretation and Analysis

The IR spectrum will provide clear evidence for the key functional groups in this compound.

Vibrational ModeExpected Frequency (cm⁻¹)Intensity
≡C-H stretch~3300Strong, sharp
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C≡C stretch2100-2260Weak to medium
C=C stretch (aromatic)1600-1450Medium

The presence of a sharp peak around 3300 cm⁻¹ and a weaker peak around 2100 cm⁻¹ is highly characteristic of a terminal alkyne.[4][5]

Mass Spectrometry (MS)

Theoretical Basis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion (M⁺•), providing the molecular weight of the compound.[10][11] Fragmentation patterns offer valuable clues about the molecule's structure. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.[12][13]

Experimental Protocol: Data Acquisition

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and ionized in the source, usually by electron impact (EI) at 70 eV.[10]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow for Mass Spectrometry

G cluster_acq Data Acquisition (EI-MS) cluster_proc Data Analysis acq1 Introduce sample acq2 Ionize (Electron Impact) acq1->acq2 acq3 Separate ions by m/z acq2->acq3 acq4 Detect ions acq3->acq4 proc1 Identify Molecular Ion (M⁺•) acq4->proc1 proc2 Analyze fragmentation pattern proc1->proc2 final final proc2->final Final Spectrum

Caption: Workflow for acquiring a mass spectrum.

Data Interpretation and Analysis

The molecular formula of this compound is C₁₁H₁₂. The molecular weight is 144.21 g/mol .[1]

m/z ValueIdentityRationale
144[M]⁺•The molecular ion peak, corresponding to the intact molecule.
129[M-CH₃]⁺Loss of a methyl group (15 Da) to form a stable tertiary benzylic carbocation. This is expected to be a major fragment and potentially the base peak.
91[C₇H₇]⁺A common fragment for alkyl-substituted benzenes, corresponding to the tropylium ion formed via rearrangement of the benzyl cation.[12][13]
77[C₆H₅]⁺The phenyl cation, resulting from cleavage of the bond between the aromatic ring and the alkyl substituent.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key terminal alkyne and aromatic functional groups, and mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns. The data presented in this guide serves as a benchmark for researchers and scientists working with this compound, ensuring its correct identification and quality assessment in various applications.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Supporting Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14933558, ((2-Methylbut-3-yn-2-yl)oxy)benzene.
  • NIST. (n.d.). Benzene, (2-methyl-3-butenyl)-. In NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2023, August 8). 14.2.3: Spectroscopy of the Alkynes.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation.
  • DePauw University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters.
  • National Center for Biotechnology Information. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8258, 2-Methyl-3-butyn-2-ol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13587904, {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene.
  • Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes.
  • Journal of the American Chemical Society. (n.d.). Direct Observation of a Photochemical Alkyne–Allene Reaction and of a Twisted and Rehybridized Intramolecular Charge-Transfer State in a Donor–Acceptor Dyad.
  • ChemRxiv. (2024, May 29). Specific derivatization of internal alkynes for improved electrospray analysis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275617, (But-3-en-2-yl)benzene.
  • Chad's Prep. (n.d.). Preparation of Alkynes.
  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene.
  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene.
  • NIST. (n.d.). 3-Butyn-2-ol, 2-methyl-. In NIST Chemistry WebBook.
  • YouTube. (2020, October 8). NMR spectroscopy,anisotropy effect in alkene and alkyne,chemical shift of alkane,alkene and alkyne.
  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
  • ATB. (n.d.). 2-Methyl-3-butyn-2-ol | C5H8O | MD Topology | NMR | X-Ray.
  • Dr. Minaketan Sahoo, IPT, Salipur B Pharm 7th Semester BP701T. INSTRUMENTAL METHODS OF ANALYSIS. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 2-methylbut-2-ene (2-methyl-2-butene).
  • American Chemical Society. (n.d.). The NMR Spectra of Normal Alkanes and the Conformation of Linear Hydrocarbons in Aromatic Solvents.
  • SpectraBase. (n.d.). 2-Methyl-3-butyn-2-ol - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.). 2-Methyl-3-butyn-2-ol - Optional[13C NMR] - Chemical Shifts.

Sources

Navigating the Synthesis and Supply of (2-Methylbut-3-yn-2-yl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the accessibility and synthesis of novel building blocks are critical to advancing discovery. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of the arylalkyne, (2-methylbut-3-yn-2-yl)benzene (CAS No. 28129-05-7). While not as commonly cited as other reagents, this compound presents unique structural features for the design of complex molecules.

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers, positioning it as an accessible, albeit niche, reagent for research and development purposes. Key suppliers include:

  • Apollo Scientific : Lists the compound with a purity of 97%.[1]

  • BLD Pharm : Offers the product and indicates the need for cold-chain transportation, suggesting temperature sensitivity.[2]

  • Synthonix : Also lists the compound as available.[3]

  • Arctom Scientific : Provides the compound under their catalog.[4]

  • 3A Senrise : Lists the compound with its basic chemical information.[5]

It is important for researchers to inquire about current stock and lead times, as availability may vary. The compound is typically intended for research use only.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 28129-05-7[1][2][3][4]
Molecular Formula C₁₁H₁₂[2]
Molecular Weight 144.21 g/mol [2]
Purity Typically ≥97%[1]
Storage Conditions Inert atmosphere, 2-8°C[2]
SMILES Code CC(C)(C#C)c1ccccc1[2]

Strategic Synthesis of this compound

A plausible and scientifically sound approach to the synthesis of this compound would involve the coupling of an appropriate aryl halide (e.g., iodobenzene or bromobenzene) with a suitable terminal alkyne. Based on the structure of the target molecule, a retrosynthetic analysis points to two potential Sonogashira coupling strategies. However, one of these is synthetically unfeasible due to the instability of a key reagent. The more viable pathway involves the coupling of an aryl halide with a commercially available alkyne.

A highly analogous and well-documented procedure is the copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol.[6] While this reaction yields a tertiary alcohol, the fundamental principles and reaction conditions can be adapted for the synthesis of this compound.

Proposed Experimental Protocol: Sonogashira Coupling

This protocol is a well-reasoned hypothesis based on established copper-free Sonogashira coupling methodologies.

Reaction Scheme:

G reagents Pd(OAc)2 (cat.) P(p-tol)3 (cat.) DBU, 80 °C, 6 h product This compound reagents->product bromobenzene Bromobenzene bromobenzene->reagents alkyne 2-Methyl-3-butyn-2-ol alkyne->reagents

Figure 1: Proposed Sonogashira coupling for the synthesis of this compound.

Materials:

  • Aryl bromide (e.g., bromobenzene)

  • 2-Methyl-3-butyn-2-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), palladium(II) acetate (3 mol %), and tri(p-tolyl)phosphine (6 mol %).

  • Add the anhydrous solvent and DBU (3 mmol).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium(II) acetate and Tri(p-tolyl)phosphine: This combination forms the active Pd(0) catalyst in situ. The electron-rich and sterically bulky phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Copper-Free Conditions: While traditional Sonogashira reactions employ a copper(I) co-catalyst, copper-free systems are often preferred to avoid the formation of diynes and to simplify purification, which is particularly important in pharmaceutical synthesis.[6]

  • DBU as Base: A non-nucleophilic organic base is required to deprotonate the terminal alkyne, forming the reactive acetylide species. DBU is a common and effective choice for this purpose.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation and ensure high yields.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons on the benzene ring, a singlet for the two equivalent methyl groups, and a singlet for the acetylenic proton.
¹³C NMR Signals for the quaternary carbons of the alkyne and the gem-dimethyl group, signals for the aromatic carbons, and a signal for the methyl carbons.
IR Spectroscopy A sharp, weak absorption around 3300 cm⁻¹ for the C≡C-H stretch and a medium absorption around 2100 cm⁻¹ for the C≡C stretch. Characteristic absorptions for the benzene ring will also be present.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 144.21 g/mol .

Potential Applications in Research and Drug Development

Tertiary propargylic compounds are valuable intermediates in organic synthesis and medicinal chemistry. The unique structural motif of this compound, combining a sterically hindered alkyne with a phenyl group, offers several avenues for further functionalization.

  • Click Chemistry: The terminal alkyne can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which are important scaffolds in medicinal chemistry.

  • Further Coupling Reactions: The alkyne can undergo further Sonogashira or other coupling reactions to build more complex molecular architectures.

  • Synthesis of Heterocycles: Propargyl compounds are versatile precursors for the synthesis of a wide variety of heterocyclic systems.[7]

  • Bioactive Scaffolds: The introduction of the rigid alkynyl group can be a strategic design element in drug discovery to orient functional groups in a specific manner for optimal interaction with biological targets. Aromatic rings are prevalent in pharmaceuticals, and the unique substitution pattern of this compound could lead to novel pharmacophores.[8]

G start This compound click Click Chemistry (e.g., with azides) start->click coupling Further Coupling Reactions (e.g., Sonogashira) start->coupling heterocycles Heterocycle Synthesis start->heterocycles bioactive Bioactive Scaffolds click->bioactive coupling->bioactive heterocycles->bioactive

Figure 2: Potential synthetic pathways and applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.

GHS Hazard Classification: [9]

  • Flammable liquid and vapor (H226)

  • Causes skin irritation (H315)

  • Causes serious eye damage (H318)

  • May cause respiratory irritation (H335)

Precautionary Measures: [9]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Keep the container tightly closed.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Wear protective gloves, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • Store in a well-ventilated place. Keep cool.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available yet under-documented arylalkyne that holds potential as a versatile building block in organic synthesis and drug discovery. While a dedicated, published synthesis protocol is not readily apparent, established methodologies such as the Sonogashira coupling provide a clear and reliable path to its preparation. Its unique structural features make it an attractive starting material for the construction of complex molecules and novel chemical entities. As with all reactive chemical reagents, proper safety precautions are paramount in its handling and use.

References

  • Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted acetylene derivatives by the use of nickel and palladium catalysts. Journal of Organometallic Chemistry, 93(2), 253-257.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Material Safety Data Sheet. (2009). 2-Methyl-3-butyn-2-ol. Thermo Fisher Scientific.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
  • Hua, R., & Abrenica, M. V. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Synthesis, 14(6), 803-829.
  • ResearchGate. (2025, August 7). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols.
  • Singh, M. S., & Singh, A. K. (2018). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 23(10), 2635.
  • 3A Senrise. (n.d.). This compound|CAS 28129-05-7.
  • ResearchGate. (n.d.). List of tertiary propargylic alcohols 1 and electron-rich arenes 2 employed in the study.
  • Organic Chemistry Frontiers. (2021). Recent advances in the direct transformation of propargylic alcohols to allenes.
  • Google Patents. (n.d.). CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
  • MDPI. (2021, April 15). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.
  • ResearchGate. (2025, August 10). Kinetic study of selective hydrogenation of 2-methyl-3-butyn-2-ol over Pd-containing hypercrosslinked polystyrene.
  • American Chemical Society. (2025, December 14). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
  • ACS Publications. (1998). The (η6-benzene)Cr(CO)3-Substituted Propargyl Cation: Spectroscopic Characterization and Reactions of an Ambident Electrophile.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • ResearchGate. (2025, November 22). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.
  • National Center for Biotechnology Information. (2018, April 24). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities.
  • Royal Society of Chemistry. (n.d.). Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study.
  • Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials.

Sources

stability and storage conditions for (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of (2-methylbut-3-yn-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound, with CAS Number 28129-05-7, is an aromatic organic compound featuring a terminal alkyne functionality. Its unique structure, combining a phenyl ring with a tertiary propargylic group, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures. However, the very features that impart its synthetic utility—the electron-rich benzene ring and the reactive carbon-carbon triple bond—also render it susceptible to specific degradation pathways. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Core Chemical Stability Profile

The stability of this compound is primarily dictated by the terminal alkyne group. This functionality is sensitive to several environmental and chemical factors that can initiate degradation, compromising sample purity and experimental reproducibility. The key to preserving this compound is mitigating exposure to these detrimental factors.

Inherent Reactivity and Potential Degradation Pathways

The principal modes of degradation for terminal alkynes like this compound are oxidation, polymerization, and reaction with incompatible materials.

  • Oxidative Degradation: The carbon-carbon triple bond is susceptible to cleavage by strong oxidizing agents.[1][2][3] Exposure to atmospheric oxygen, especially under the influence of light or heat, can lead to a slower oxidation process, potentially forming carboxylic acids (benzoic acid) and carbon dioxide upon complete cleavage.[2]

  • Polymerization: Terminal alkynes can undergo polymerization, which may be initiated by light, heat, or exposure to certain metals.[4] This process can lead to the formation of a complex mixture of oligomers and polymers, significantly reducing the purity of the material.

  • Reaction with Metals: A critical and hazardous reactivity pathway for terminal alkynes is the formation of explosive metal acetylides, particularly with copper and its alloys.[5] The acidic proton of the terminal alkyne can be displaced by metal ions, leading to highly unstable compounds.

The following diagram illustrates the primary degradation routes based on the known reactivity of terminal alkynes.

cluster_0 Degradation Pathways cluster_1 Resulting Products Compound This compound Oxidation Oxidative Cleavage (e.g., O₂, O₃, KMnO₄) Compound->Oxidation Oxidizing Agents Polymerization Polymerization (Light, Heat, Metal Catalysis) Compound->Polymerization Initiators Acetylide Explosive Acetylide Formation Compound->Acetylide Copper, Heavy Metals Oxidation_Products Benzoic Acid, CO₂, etc. Oxidation->Oxidation_Products Polymer_Products Oligomers/Polymers Polymerization->Polymer_Products Acetylide_Products Unstable Metal Acetylides Acetylide->Acetylide_Products

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on supplier recommendations and the inherent chemical reactivity of the compound, the following conditions are mandatory for maintaining the long-term stability and safety of this compound.

Optimal Storage Conditions

Adherence to these storage parameters is critical for minimizing degradation and ensuring the material's fitness for use.

ParameterRecommendationRationale and Expert Insights
Temperature 2–8°C [3]Refrigeration significantly reduces the rate of potential degradation reactions, including thermal polymerization and slow oxidation. Storing at this temperature minimizes kinetic energy, thereby enhancing shelf life.
Atmosphere Inert Atmosphere (Argon or Nitrogen) [3]The primary reason for storage under an inert gas is to prevent oxidative degradation. Oxygen is a key reactant in the cleavage of the alkyne bond. An inert atmosphere also displaces moisture, which could participate in certain degradation pathways.
Light Exposure Store in amber or opaque vials, protected from light. Aryl alkynes can be sensitive to light. Photons can provide the activation energy for unwanted side reactions, including photo-assisted polymerization[4] and radical-mediated degradation pathways.
Container Tightly sealed glass containers. Glass is the preferred material due to its inertness. It is crucial to ensure the container is tightly sealed to maintain the inert atmosphere and prevent the ingress of oxygen and moisture. Plastic containers should be avoided unless explicitly validated for compatibility.[6]
Safe Handling and Incompatibilities

Safe handling practices are paramount not only for personnel safety but also for preventing contamination and degradation of the compound.

  • Handling Environment: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Static Discharge: As a flammable organic compound, precautions against static discharge must be taken. All equipment should be properly grounded.[4][7] Use non-sparking tools for transfers.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][8]

Table of Chemical Incompatibilities:

Incompatible Material ClassSpecific ExamplesConsequence of Contact
Strong Oxidizing Agents Peroxides, Nitric Acid, PermanganatesViolent reaction, potential for fire or explosion, and rapid degradation of the alkyne.[5]
Strong Acids Sulfuric Acid, Hydrochloric AcidCan catalyze polymerization or other reactions. Violent reactions are possible.[5]
Copper and its Alloys Brass, BronzeFormation of highly unstable and explosive copper acetylides.[4][5] This is a critical hazard.
Heavy Metals Silver, Mercury, MagnesiumCan also form unstable acetylides.
Strong Bases Sodium Amide, n-ButyllithiumWill deprotonate the terminal alkyne to form the corresponding acetylide anion. While this is a synthetically useful reaction, it is an incompatibility in the context of storage.

Protocol for Long-Term Stability Assessment

To ensure the continued purity of this compound, especially for sensitive applications, a periodic stability assessment is recommended. This protocol provides a self-validating system to monitor the integrity of the stored material.

Experimental Workflow

cluster_workflow Stability Assessment Workflow Start Obtain Initial Sample (T=0) Analyze_T0 Analyze Purity (GC-FID, ¹H NMR) Establish Baseline Start->Analyze_T0 Store Store Aliquots under Recommended Conditions (2-8°C, Inert Gas, Dark) Analyze_T0->Store Time_Points Sample at Pre-defined Time Points (e.g., 3, 6, 12 months) Store->Time_Points Analyze_Tx Re-analyze Purity (GC-FID, ¹H NMR) Time_Points->Analyze_Tx Compare Compare Data to T=0 Baseline Identify New Impurities Analyze_Tx->Compare Decision Assess Fitness for Use Compare->Decision

Caption: Workflow for periodic stability testing of this compound.

Step-by-Step Analytical Methodology
  • Time-Zero (T=0) Analysis:

    • Upon receipt of a new batch, immediately withdraw a small aliquot for baseline analysis.

    • Gas Chromatography (GC): Perform a GC analysis, preferably with a Flame Ionization Detector (FID), to determine the initial purity as a percentage area.

    • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum in an appropriate deuterated solvent (e.g., CDCl₃). This spectrum will serve as the primary fingerprint for the compound's structure and purity. Key signals to observe are the acetylenic proton, the methyl protons, and the aromatic protons.

  • Sample Storage:

    • Dispense the bulk material into smaller, appropriately sized amber glass vials for long-term storage under the conditions specified in Section 2.1. This avoids repeated opening and closing of the main stock container.

  • Periodic Re-Analysis:

    • At scheduled intervals (e.g., 6 and 12 months), retrieve one of the stored aliquots.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the sample.

    • Repeat the GC and ¹H NMR analyses using the same methods established at T=0.

  • Data Evaluation:

    • Purity Comparison: Compare the GC purity (% area) with the initial value. A significant decrease indicates degradation.

    • Spectral Comparison: Overlay the new ¹H NMR spectrum with the T=0 spectrum. Look for the appearance of new signals or a decrease in the intensity of the parent compound's signals. New peaks in the carboxylic acid region (around 10-12 ppm) or broad signals indicative of polymers would suggest specific degradation pathways.

Summary of Safety and Hazard Information

This compound should be handled by trained professionals aware of its potential hazards. The following is a summary of hazard information provided by chemical suppliers.[3]

Hazard ClassGHS StatementDescription
Flammable LiquidH226Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[3]
Skin IrritationH315Causes skin irritation. Avoid contact with skin.[3]
Serious Eye DamageH318Causes serious eye damage. Wear eye protection.[3]
Respiratory IrritationH335May cause respiratory irritation. Use in a well-ventilated area.[3]

Conclusion

The stability of this compound is intrinsically linked to its reactive terminal alkyne group. By controlling the storage environment—specifically temperature, atmosphere, and light exposure—and by adhering to strict handling protocols that avoid contact with incompatible materials like strong oxidizers and copper, the integrity of this valuable synthetic intermediate can be preserved. Implementing a routine analytical monitoring program provides a robust, self-validating system to ensure the quality and purity of the material over its shelf life, which is essential for achieving reliable and reproducible results in research and drug development.

References

  • Landon, S. J., Shulman, P. M., & Geoffroy, G. L. (n.d.). Photoassisted polymerization of terminal alkynes by W(CO)6 involving catalyst generation by an alkyne to vinylidene ligand rearrangement. Journal of the American Chemical Society.
  • OpenOChem Learn. (n.d.).
  • Master Organic Chemistry. (2025).
  • NOAA CAMEO Chemicals. (n.d.). PROPARGYL ALCOHOL.
  • University of Georgia. (n.d.).
  • Thermo Fisher Scientific. (2009).
  • Thermo Fisher Scientific. (2023).
  • Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol.
  • BLD Pharm. (n.d.). This compound.
  • OpenStax. (2023). Organic Chemistry: 9.
  • INCHEM. (2021). ICSC 1746 - 2-METHYLBUT-3-YN-2-OL.

Sources

An In-depth Technical Guide to (2-methylbut-3-yn-2-yl)benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-methylbut-3-yn-2-yl)benzene, a substituted aromatic hydrocarbon of interest in organic synthesis and medicinal chemistry. The document elucidates its chemical structure and IUPAC nomenclature, and details its physicochemical properties. A primary focus is placed on the synthetic methodologies for its preparation, with an in-depth exploration of the Friedel-Crafts propargylation of benzene. This guide further delves into the spectroscopic characterization of this compound, presenting key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for its unambiguous identification. Additionally, this document explores the applications of this compound as a versatile building block in the synthesis of more complex molecules, particularly within the realm of drug discovery and development. Safety protocols and handling guidelines are also provided to ensure its proper and safe utilization in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical research.

Introduction: Unveiling this compound

This compound, a molecule featuring a tertiary propargyl group attached to a benzene ring, represents a key structural motif in organic synthesis. Its unique combination of a rigid alkynyl group and an aromatic ring makes it a valuable intermediate for the construction of complex molecular architectures. The presence of the terminal alkyne and the quaternary carbon center offers distinct reactive sites for further functionalization, rendering it a versatile building block in the synthesis of novel organic compounds. This guide will provide a detailed exploration of its synthesis, characterization, and potential applications, with a particular focus on its relevance to the field of drug development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. This section details the IUPAC name, structure, and key physicochemical properties of this compound.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound is This compound .

The chemical structure is as follows:

Where Ph represents the phenyl group (C6H5).

Molecular Formula: C₁₁H₁₂[1]

Canonical SMILES: CC(C#C)(C)C1=CC=CC=C1

InChI Key: HSLRPBYCTLRWGL-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 28129-05-7
Molecular Weight 144.21 g/mol [1]
Appearance Liquid (at standard conditions)
Storage Inert atmosphere, 2-8°C[1]

Synthesis of this compound: A Focus on Friedel-Crafts Propargylation

The primary and most direct route for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with the tertiary propargylic alcohol, 2-methyl-3-butyn-2-ol. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a transition metal complex.

Reaction Mechanism

The synthesis proceeds via the formation of a stabilized tertiary propargyl cation as the key electrophilic intermediate. The mechanism can be delineated into the following steps:

  • Activation of the Propargylic Alcohol: The Lewis acid catalyst coordinates to the hydroxyl group of 2-methyl-3-butyn-2-ol, making it a better leaving group (water).

  • Formation of the Propargyl Cation: The activated alcohol departs, generating a tertiary propargyl cation. This cation is stabilized by resonance and the inductive effect of the two methyl groups.

  • Electrophilic Attack: The electron-rich benzene ring acts as a nucleophile and attacks the electrophilic carbocation.

  • Rearomatization: A proton is eliminated from the resulting arenium ion, restoring the aromaticity of the benzene ring and yielding the final product, this compound.

Synthesis_Mechanism cluster_reactants Reactants benzene Benzene intermediate Tertiary Propargyl Cation Intermediate benzene->intermediate Nucleophilic Attack propargyl_alcohol 2-Methyl-3-butyn-2-ol catalyst Lewis Acid (e.g., AlCl3) propargyl_alcohol->catalyst Coordination catalyst->intermediate Generates product This compound intermediate->product Rearomatization

Experimental Protocol: A Representative Procedure

While a specific protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a general procedure based on established Friedel-Crafts propargylation reactions is provided below. Researchers should optimize these conditions for their specific setup.

Materials:

  • Benzene (anhydrous)

  • 2-Methyl-3-butyn-2-ol

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous benzene and the chosen inert solvent.

  • Cool the flask to 0°C in an ice bath.

  • Carefully add the Lewis acid catalyst (e.g., anhydrous AlCl₃) portion-wise to the stirred solution.

  • Dissolve 2-methyl-3-butyn-2-ol in the anhydrous solvent in the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through spectroscopic methods as detailed in the following section.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are crucial for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted):

  • Aromatic protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.

  • Alkynyl proton (-C≡CH): A singlet around δ 2.0-2.5 ppm.

  • Methyl protons (-CH₃): A singlet integrating to 6 protons in the range of δ 1.5-1.7 ppm.

¹³C NMR (predicted):

  • Aromatic carbons (C₆H₅): Multiple signals in the range of δ 125-150 ppm.

  • Quaternary aromatic carbon (ipso-C): A signal around δ 145-150 ppm.

  • Alkynyl carbons (-C≡C-): Two signals in the range of δ 70-90 ppm.

  • Quaternary aliphatic carbon (-C(CH₃)₂-): A signal around δ 40-50 ppm.

  • Methyl carbons (-CH₃): A signal around δ 30-35 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 144

  • Loss of a methyl group ([M-CH₃]⁺): m/z = 129

  • Loss of the propargyl group ([M-C₃H₃]⁺): m/z = 105 (benzylic cation)

  • Tropylium ion ([C₇H₇]⁺): m/z = 91

Applications in Drug Development and Organic Synthesis

The structural features of this compound make it a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira, Suzuki, and Click reactions, allowing for the introduction of diverse functionalities.

While specific examples of its direct use in drug synthesis are not widely reported, its precursor, 2-methyl-3-butyn-2-ol, is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral drugs.[3][4] For instance, the selective hydrogenation of 2-methyl-3-butyn-2-ol is a key step in the synthesis of precursors for Vitamin A.[5]

The (2-methylbut-3-yn-2-yl)phenyl moiety can be incorporated into larger molecules to modulate their pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The rigid nature of the alkyne can also be exploited to control the conformation of a molecule, which is crucial for its interaction with enzymes and receptors.

Applications cluster_reactions Key Reactions cluster_products Potential Products start This compound sonogashira Sonogashira Coupling start->sonogashira suzuki Suzuki Coupling start->suzuki click Click Chemistry start->click pharmaceuticals Bioactive Molecules (e.g., enzyme inhibitors) sonogashira->pharmaceuticals materials Advanced Materials (e.g., functional polymers) sonogashira->materials suzuki->pharmaceuticals click->materials

Safety and Handling

General Safety Precautions:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

  • Fire: This compound is expected to be a flammable liquid. Use dry chemical, carbon dioxide, or foam fire extinguishers.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its preparation via Friedel-Crafts propargylation of benzene provides a direct route to this important intermediate. The presence of both an aromatic ring and a terminal alkyne allows for a wide range of subsequent chemical transformations, making it a useful tool for the construction of complex molecules with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its synthesis, properties, and potential applications, and is intended to serve as a foundational resource for researchers in the chemical sciences.

References

  • PubChem. ((2-Methylbut-3-yn-2-yl)oxy)benzene.
  • Supporting Information for a relevant chemical synthesis publication.
  • CPAChem.
  • Copies of 1H, 13C, 19F NMR spectra.
  • PubChem. {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene.
  • Material Safety Data Sheet.
  • SAFETY D
  • SAFETY D
  • NIST. Benzene, (2-methyl-3-butenyl)-. National Institute of Standards and Technology. [Link]
  • PubChem. (But-3-en-2-yl)benzene.
  • Chemical Synthesis D
  • Google Patents.
  • MDPI. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]
  • Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. [Link]

Sources

solubility of (2-methylbut-3-yn-2-yl)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (2-methylbut-3-yn-2-yl)benzene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a compound of interest in synthetic chemistry and potentially in drug development, understanding its behavior in various organic solvents is critical for its synthesis, purification, formulation, and application. This document delineates the theoretical principles governing its solubility, offers predictive assessments across a spectrum of organic solvents, and furnishes a detailed experimental protocol for precise solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility of this aromatic alkyne.

Introduction: The Significance of Solubility for this compound

This compound, a substituted aromatic alkyne, possesses a unique molecular architecture that dictates its physicochemical properties and, consequently, its applications. The interplay between the nonpolar benzene ring and the terminal alkyne group within a compact tertiary structure presents a nuanced solubility profile. The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a pivotal parameter that influences every stage of the development pipeline, from reaction kinetics and product purification to bioavailability and formulation.[1][2] An in-depth comprehension of how this compound interacts with different solvent environments is, therefore, not merely academic but a prerequisite for its effective utilization. This guide aims to provide a foundational understanding and practical methodologies for assessing and predicting the solubility of this compound.

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first understand its intrinsic molecular properties. These properties inform the nature and strength of the intermolecular forces the molecule can engage in with solvent molecules.

  • Molecular Structure:

    • IUPAC Name: this compound

    • CAS Number: 28129-05-7[3]

    • Molecular Formula: C₁₁H₁₂[3]

    • Molecular Weight: 144.21 g/mol [3]

  • Structural Analysis:

    • The molecule consists of a nonpolar benzene ring, which contributes significantly to its hydrophobic character.

    • A tertiary butyl group links the benzene ring to a terminal alkyne. This bulky group can influence how the molecule packs in a crystal lattice and interacts with solvents.

    • The carbon-carbon triple bond of the alkyne group introduces a region of high electron density, making the molecule polarizable.[4] Alkynes are generally considered nonpolar compounds.[4][5][6][7]

    • The molecule lacks significant hydrogen bond donating capabilities but the π-system of the alkyne and the benzene ring can act as very weak hydrogen bond acceptors.

The overarching principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9][10] For this compound, its predominantly nonpolar and hydrophobic nature will be the primary determinant of its solubility.

Predicted Solubility in Common Organic Solvents

Based on the physicochemical properties of this compound, we can predict its solubility in various classes of organic solvents. The key solvent properties to consider are polarity (often quantified by the dielectric constant or polarity index), and the capacity for hydrogen bonding.[9][11]

Nonpolar Solvents

This class of solvents is expected to be the most effective at dissolving this compound due to their similar nonpolar nature. The primary intermolecular interactions will be van der Waals forces.

  • Aliphatic Hydrocarbons (e.g., Hexane, Heptane, Cyclohexane): High solubility is predicted. These solvents are nonpolar and interact with the benzene ring and the hydrocarbon backbone of the solute through London dispersion forces.

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene, Xylenes): Excellent solubility is anticipated. The π-π stacking interactions between the benzene ring of the solute and the solvent molecules will provide strong intermolecular forces, favoring dissolution.

Solvents of Intermediate Polarity

These solvents have both nonpolar and polar characteristics. The solubility of this compound will depend on the balance of these properties.

  • Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): Good to moderate solubility is expected. The ether oxygen can act as a hydrogen bond acceptor, but the primary interaction will be dipole-dipole and dispersion forces with the nonpolar part of the solute.[12]

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good solubility is predicted. These solvents are weakly polar and can effectively solvate the nonpolar regions of the molecule.

  • Esters (e.g., Ethyl acetate): Moderate solubility is likely. While ethyl acetate has a polar carbonyl group, its overall polarity is moderate, and it should be a reasonably good solvent.

Polar Aprotic Solvents

These solvents have significant dipole moments but do not have hydrogen bond donating capabilities.

  • Ketones (e.g., Acetone): Moderate to low solubility is predicted. The high polarity of acetone may not be favorable for solvating the large nonpolar regions of this compound.

  • Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO): Low solubility is expected. These are highly polar solvents, and the energy required to break the strong solvent-solvent interactions to create a cavity for the nonpolar solute is likely to be high, thus disfavoring dissolution.

Polar Protic Solvents

These solvents can both donate and accept hydrogen bonds.

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): Low solubility is predicted. While the alkyl portion of the alcohols will have some favorable interaction with the solute, the strong hydrogen-bonding network of the solvent will likely exclude the nonpolar this compound.

  • Water: Insoluble. The high polarity and extensive hydrogen-bonding network of water make it a very poor solvent for nonpolar hydrocarbons like this compound.

Summary of Predicted Solubilities
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Nonpolar Aliphatic Hexane, CyclohexaneHighVan der Waals (Dispersion)
Nonpolar Aromatic Toluene, BenzeneVery HighVan der Waals, π-π Stacking
Intermediate Polarity Diethyl ether, THF, DCMGoodDipole-Dipole, Dispersion
Intermediate Polarity Ethyl AcetateModerateDipole-Dipole, Dispersion
Polar Aprotic AcetoneModerate to LowDipole-Dipole, Dispersion
Polar Aprotic Acetonitrile, DMF, DMSOLowDipole-Dipole
Polar Protic Methanol, EthanolLowHydrogen Bonding, Dipole-Dipole
Polar Protic WaterInsolubleHydrogen Bonding

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for quantitative assessment. The following is a standard protocol for determining the solubility of a solid organic compound like this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized technique for determining equilibrium solubility.[13]

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • To each vial, add a known volume of the selected organic solvent (e.g., 5 mL).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker, typically at 25 °C (or the desired temperature).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.[13]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or GC method.

    • Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

    • Determine the concentration of this compound in the saturated supernatant by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of the Experimental Workflow

G A Add excess solute to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle excess solid C->D E Filter supernatant D->E G Analyze by HPLC/GC E->G F Prepare standards F->G H Calculate concentration G->H

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Causality in Solvent Selection and Experimental Design

The choice of solvents for testing should be guided by the intended application. For synthetic chemistry, solvents that are good candidates for reaction media (e.g., toluene, THF, DCM) should be prioritized. For purification via crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal. The experimental design's emphasis on reaching equilibrium is critical; kinetic solubility (which measures the rate of dissolution) can differ significantly from thermodynamic equilibrium solubility. The 24-48 hour equilibration time is a standard practice to ensure the system has reached a stable state, providing a true measure of the compound's intrinsic solubility.[13]

Conclusion

The solubility of this compound is dictated by its predominantly nonpolar character. It is predicted to be highly soluble in nonpolar aliphatic and aromatic hydrocarbons and moderately soluble in solvents of intermediate polarity. Its solubility is expected to be low in polar aprotic and polar protic solvents, and it is considered insoluble in water. These predictions, rooted in the "like dissolves like" principle, provide a strong foundation for solvent selection in various applications. For quantitative and reliable data, the described experimental protocol based on the shake-flask method is recommended. This guide provides both the theoretical framework and the practical tools for a comprehensive understanding and assessment of the solubility of this compound.

References

  • Nguyen, B., F. L. Muller, and A. J. J. S. C. C. Connections. "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Hunter, C. A. J. O., & Biomolecular, C. "Hydrogen bonding properties of non-polar solvents." Organic & Biomolecular Chemistry 10.35 (2012): 7106-7113. [Link]
  • Vandavasi, V., et al. "Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics." AIChE Journal 67.11 (2021): e17387. [Link]
  • Vandavasi, V., et al. "Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures." MIT Open Access Articles (2021). [Link]
  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003. [Link]
  • Chemistry For Everyone. "How To Determine Solubility Of Organic Compounds?" YouTube, 11 Feb. 2025.
  • Stack Exchange. "How to predict the solubility of an organic compound in different kinds of solvents?" Chemistry Stack Exchange, 6 Dec. 2014. [Link]
  • organicmystery.com. "Physical Properties of Alkynes." Organic Chemistry Tutorial. [Link]
  • Chemistry For Everyone. "How To Predict Solubility Of Organic Compounds?" YouTube, 12 Feb. 2025.
  • University of California, Los Angeles. "Experiment: Solubility of Organic & Inorganic Compounds." UCLA Chemistry and Biochemistry. [Link]
  • Stack Exchange. "Qualitative Comparisons of Dielectric Constants of Organic Solvents." Chemistry Stack Exchange, 30 May 2019. [Link]
  • PubChem. "((2-Methylbut-3-yn-2-yl)oxy)benzene.
  • University of Rochester. "Reagents & Solvents: Solvents and Polarity." Department of Chemistry. [Link]
  • UCLA Chemistry and Biochemistry. "Illustrated Glossary of Organic Chemistry - Dielectric constant." [Link]
  • Honeywell. "Polarity Index." Burdick & Jackson.
  • Wikipedia. "Solvent.
  • Khan Academy. "Solubility of organic compounds." [Link]
  • Chemistry LibreTexts. "3.11: Physical Properties of Alkynes." LibreTexts, 20 May 2021. [Link]
  • Solubility of Things. "Alkynes: Structure, Properties, and Reactions." [Link]
  • Chemistry LibreTexts. "3.1: Physical properties of organic compounds." LibreTexts, 30 Sept. 2022. [Link]
  • Spiro Academy. "Alkynes." [Link]
  • Chemistry LibreTexts. "Properties of Alkynes." LibreTexts, 22 Jan. 2023. [Link]

Sources

An In-depth Technical Guide to the Hazards and Safety Precautions for (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methylbut-3-yn-2-yl)benzene is a substituted aromatic alkyne with applications in organic synthesis and materials science. Due to the combination of a terminal alkyne and a benzene ring within its structure, this compound presents a unique and significant hazard profile. This guide provides a comprehensive analysis of the known and inferred hazards associated with this compound. It synthesizes data from structurally related compounds to offer a robust framework for risk assessment and management. Detailed protocols for safe handling, storage, emergency procedures, and disposal are outlined for researchers, scientists, and drug development professionals. The causality behind each safety recommendation is explained to foster a deep understanding of the risks and to ensure the highest standards of laboratory safety.

Introduction and Hazard Profile Analysis

This compound is an organic molecule featuring a tertiary propargyl group attached to a benzene ring. While specific, comprehensive safety data for this exact compound is not extensively published, a rigorous hazard assessment can be constructed by analyzing its constituent functional groups: the terminal alkyne and the benzene moiety.

  • The Terminal Alkyne Moiety : Terminal alkynes are characterized by a carbon-carbon triple bond at the end of a carbon chain. This functional group is thermodynamically unstable, possessing high potential energy that can be released in highly exothermic reactions.[1][2] The acidic proton on the sp-hybridized carbon is a key feature, allowing for deprotonation to form a highly reactive acetylide anion.[3][4] This reactivity, while synthetically useful, is also the source of significant hazards, including the potential for forming explosive metal acetylides.

  • The Benzene Moiety : The benzene ring is a well-characterized aromatic hydrocarbon with a severe, long-term toxicological profile. It is a known human carcinogen and mutagen, primarily targeting blood-forming organs.[5][6] Furthermore, benzene is a highly flammable liquid, and its vapors can form explosive mixtures with air.[7]

This guide, therefore, treats this compound as a compound presenting the combined risks of both a reactive terminal alkyne and a carcinogenic, flammable aromatic compound. All safety protocols are designed with this synergistic hazard profile in mind.

GHS Classification and Physicochemical Properties

Based on available supplier information and analysis of its structural components, the following GHS classification is recommended for this compound.[8]

Hazard Class Hazard Category Hazard Statement Rationale/Source
Flammable LiquidsCategory 3H226: Flammable liquid and vaporSupplier Data[8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationSupplier Data[8] & Benzene toxicity[5][9]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageSupplier Data[8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationSupplier Data[8] & Benzene toxicity[6]
Germ Cell MutagenicityCategory 1BH340: May cause genetic defectsInferred from Benzene[5][9]
CarcinogenicityCategory 1AH350: May cause cancerInferred from Benzene[5][6]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (blood) through prolonged or repeated exposureInferred from Benzene[5][9]
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airwaysInferred from Benzene[9]

Physicochemical Data

PropertyValueImplication for Safety
Molecular Formula C₁₁H₁₂-
Molecular Weight 144.21 g/mol Vapor is heavier than air; will accumulate in low-lying areas.
Appearance Liquid (Inferred)Potential for splashes and skin/eye contact.
Boiling Point Not availableFlammability hazard is significant even at room temperature.
Flash Point Not availableAssumed to be low due to the benzene ring and alkyne group. Treat as highly flammable.
Vapor Pressure Not availableSignificant inhalation hazard. Vapors can travel to distant ignition sources.
Solubility Insoluble in water (Inferred)Spills on water will spread, increasing the surface area for evaporation and fire risk.

Core Hazards and Mechanistic Insights

Reactivity and Flammability Hazards

The primary acute risks associated with this compound are its flammability and extreme reactivity under certain conditions.

  • Flammability : The presence of the benzene ring suggests high flammability. Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[7][10] The alkyne moiety also contributes to the compound's thermodynamic instability.[1]

  • Explosive Acetylide Formation : This is one of the most severe hazards of terminal alkynes. The acidic proton can be displaced by heavy metal cations, particularly copper, silver, mercury, and certain brass alloys (containing copper). The resulting metal acetylides are shock-sensitive, friction-sensitive, and can detonate violently upon initiation (e.g., scraping, heating).[11][12]

    • Causality : The C-M bond in heavy metal acetylides is highly covalent and unstable. The energy difference between the acetylide and its decomposition products (metal and carbon) is large, leading to a highly exothermic and rapid decomposition upon initiation.

  • Incompatibility with Oxidizing Agents : Reactions with strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates) can be violent, leading to fire and explosion.[12] The high electron density of the triple bond and the benzene ring makes the molecule susceptible to rapid, uncontrolled oxidation.

  • Hazardous Polymerization : While not as common as with other unsaturated monomers, alkynes can undergo polymerization, which can be highly exothermic and potentially explosive, especially if initiated by heat, pressure, or catalysts.

The following diagram illustrates the key reactivity hazards.

G cluster_compound This compound cluster_hazards Initiators / Incompatible Materials cluster_outcomes Hazardous Outcomes compound This compound detonation Shock-Sensitive Acetylide Formation (Detonation Risk) compound->detonation Reacts with fire Fire / Explosion compound->fire Reacts with runaway Exothermic Reaction (Runaway Potential) compound->runaway Deprotonation by metals Heavy Metals (Cu, Ag, Hg, Brass) metals->detonation oxidizers Strong Oxidizers oxidizers->fire heat Heat / Ignition Sources heat->fire base Strong Bases (NaNH2, NaH) base->runaway

Caption: Key reactivity hazards of this compound.

Toxicological Hazards

The toxicological profile is dominated by the effects of the benzene moiety, which poses a significant long-term health risk.

  • Acute Toxicity :

    • Inhalation : May cause respiratory tract irritation.[8] High vapor concentrations can lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, drowsiness, confusion, and, in severe cases, unconsciousness.[6]

    • Skin Contact : Causes skin irritation, characterized by redness, pain, and swelling.[8][9] The compound may be absorbed through the skin, contributing to systemic toxicity.

    • Eye Contact : Causes serious eye damage.[8] Vapors are also irritating to the eyes.[9]

    • Ingestion : Harmful if swallowed. Aspiration into the lungs during ingestion or vomiting can cause severe lung damage and may be fatal.[9]

  • Chronic Toxicity :

    • Carcinogenicity : Benzene is a confirmed human carcinogen (IARC Group 1), specifically linked to an increased risk of acute myeloid leukemia (AML) and other blood-related cancers.[5][6] This is the most significant long-term hazard.

    • Mutagenicity : Benzene is classified as a mutagen, meaning it can cause genetic defects.[5][9]

    • Organ Toxicity : Prolonged or repeated exposure causes damage to the blood and blood-forming organs, particularly the bone marrow.[9][13] This can lead to conditions such as aplastic anemia and reduced blood cell counts.

Standard Operating Procedures for Safe Handling

A risk-based approach is mandatory. All procedures must be designed to minimize exposure and prevent fire or explosion.

Engineering Controls
  • Chemical Fume Hood : All handling of this compound, including weighing, transfers, and reactions, MUST be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ignition Source Control : The work area must be completely free of ignition sources. This includes open flames, hot plates, ovens, and non-explosion-proof electrical equipment (stirrers, vacuum pumps, refrigerators).[10][14]

  • Static Electricity Prevention : Use grounding and bonding straps for all metal containers and equipment during transfers to prevent the buildup of static electricity, which can ignite flammable vapors.[10][14]

  • Ventilation : The laboratory must be well-ventilated to prevent the accumulation of vapors.

Experimental Protocol: A Self-Validating System

The following workflow is designed to create a self-validating system where each step confirms the safety of the next.

G start Start: Risk Assessment prep 1. Prepare Work Area - Certify Fume Hood - Remove Ignition Sources - Assemble Grounded Glassware start->prep ppe 2. Don Correct PPE - Goggles & Face Shield - Flame-Retardant Lab Coat - Chemically-Resistant Gloves prep->ppe transfer 3. Inert Atmosphere Transfer - Purge vessel with N2/Ar - Transfer liquid via cannula or syringe ppe->transfer reaction 4. Controlled Reaction - Maintain inert atmosphere - Control temperature with cooling bath - Monitor for exotherms transfer->reaction quench 5. Safe Quenching - Cool reaction to 0°C - Slowly add quenching agent behind blast shield reaction->quench workup 6. Aqueous Workup - Perform extractions in hood quench->workup cleanup 7. Decontamination & Disposal - Rinse glassware with appropriate solvent - Segregate waste into designated containers workup->cleanup end End: Secure Area cleanup->end

Caption: Safe handling workflow for this compound.

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The following PPE is mandatory:

  • Eye/Face Protection : Chemical safety goggles that meet ANSI Z87.1 standards AND a full-face shield must be worn at all times.

  • Hand Protection : Wear chemically-resistant gloves. Given the aromatic nature, Viton® or multi-layer laminate gloves are recommended. Nitrile gloves may offer splash protection but should be changed immediately upon contact. Always consult the glove manufacturer's resistance chart.

  • Body Protection : A flame-retardant laboratory coat must be worn and fully buttoned. Do not wear synthetic clothing (e.g., polyester) that can melt onto the skin in a fire.

  • Respiratory Protection : For routine operations within a functioning fume hood, respiratory protection is not typically required. However, for spill cleanup or in situations where hood performance is questionable, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.

Storage and Disposal

  • Storage : Store in a tightly sealed, properly labeled container. The storage location must be a dedicated, well-ventilated, cool, and dry flammables storage cabinet or room, away from heat and direct sunlight.[15][16] Crucially, store it separately from oxidizing agents, acids, bases, and especially compounds containing heavy metals.[14]

  • Disposal : Waste containing this compound is considered hazardous waste. Collect all waste in designated, sealed containers. Never pour this chemical down the drain. Follow all institutional, local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting due to the aspiration hazard. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill : Evacuate all non-essential personnel. Remove all ignition sources and ventilate the area. For small spills, use a non-combustible absorbent material (e.g., vermiculite, sand). For large spills, contact your institution's environmental health and safety department immediately.

  • Fire : Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do NOT use a water jet, as it may spread the flammable liquid.[12]

References

  • PubChem. [(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene.
  • University of Calgary. Ch 9 : Alkynes. (URL: [Link])
  • ScienceDaily. Safer, Denser Acetylene Storage In An Organic Framework. (URL: [Link])
  • University of Pennsylvania EHRS. Occupational Safety Fact Sheet Compressed Acetylene Gas. (URL: [Link])
  • Safety Meeting Topic. Using and Storing Acetylene Gas. (URL: [Link])
  • The Safe Transport, Use and Storage of Acetylene Cylinders. (URL: [Link])
  • BOC. Acetylene safety. (URL: [Link])
  • INCHEM. ICSC 1746 - 2-METHYLBUT-3-YN-2-OL. (URL: [Link])
  • Thermo Fisher Scientific. Material Safety Data Sheet - 2-Methyl-3-butyn-2-ol. (URL: [Link])
  • Wikipedia. Alkyne. (URL: [Link])
  • Glen Research.
  • Ragged University.
  • ResearchGate. The high potential energy (thermodynamic instability) of alkynes can... (URL: [Link])
  • CPAChem.
  • Thermo Fisher Scientific.
  • PubChem. 2-Methyl-3-butyn-2-ol.
  • Michigan State University Chemistry. Alkyne Reactivity. (URL: [Link])
  • Chemistry LibreTexts. Properties and Bonding in the Alkynes. (URL: [Link])
  • OECD Existing Chemicals Database. 2-METHYL-3-YN-2-OL CAS N°: 115-19-5. (URL: [Link])
  • Airgas.
  • YPF Quimica.
  • Chemistry Steps.
  • Master Organic Chemistry.
  • ResearchGate. Overall reaction scheme for 2-methylbut-3-yn-2-ol (MBOH). (URL: [Link])
  • PubChem. ((2-Methylbut-3-yn-2-yl)oxy)benzene.
  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. (URL: [Link])
  • Chemistry LibreTexts. 10.8: Alkynes. (URL: [Link])
  • EPA. Benzene. (URL: [Link])
  • ResearchGate. Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. (URL: [Link])

Sources

A Technical Guide to the Synthesis of (2-methylbut-3-yn-2-yl)benzene via Acid-Catalyzed Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthesis of (2-methylbut-3-yn-2-yl)benzene, a valuable tertiary alkynylbenzene, from the readily available starting material, 2-methyl-3-butyn-2-ol. The core of this transformation lies in the Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic chemistry. This document elucidates the underlying mechanistic principles, provides a detailed experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding synthesis.

Strategic Overview: The Friedel-Crafts Approach

The synthesis of this compound from 2-methyl-3-butyn-2-ol is a classic example of an electrophilic aromatic substitution.[1][2] Specifically, it is a Friedel-Crafts alkylation, a powerful method for attaching alkyl substituents to an aromatic ring.[1][3][4] The reaction leverages the inherent nucleophilicity of the benzene ring and the ability of the tertiary alcohol, 2-methyl-3-butyn-2-ol, to form a stable carbocationic electrophile under acidic conditions.

The choice of a tertiary alcohol as the alkylating agent is a key strategic advantage. Unlike primary or secondary alcohols, which often lead to carbocation rearrangements and a mixture of isomeric products, the tertiary carbocation generated from 2-methyl-3-butyn-2-ol is relatively stable and does not rearrange.[3][5][6] This ensures high regioselectivity, yielding the desired product with minimal contamination from structural isomers.

Core Reaction Scheme:

G cluster_0 Overall Transformation StartingMaterial 2-Methyl-3-butyn-2-ol Catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄) Benzene Benzene (Excess) Product This compound Catalyst->Product C-C Bond Formation

Caption: High-level overview of the synthesis.

The Reaction Mechanism: A Stepwise Analysis

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The process unfolds through a well-established multi-step pathway involving the generation of a potent electrophile followed by its interception by the aromatic ring.[2][6][7]

  • Generation of the Electrophile: The reaction is initiated by the activation of the alcohol by an acid catalyst. The Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., H₂SO₄) coordinates to or protonates the hydroxyl group of 2-methyl-3-butyn-2-ol.[8][9] This converts the poor leaving group (-OH) into an excellent leaving group (H₂O or -O-AlCl₃).

  • Formation of a Stable Tertiary Carbocation: The activated hydroxyl group departs, leading to the formation of the key electrophile: the 2-methylbut-3-yn-2-yl cation. This tertiary carbocation is sufficiently stable to act as the primary electrophile in the subsequent step.

  • Nucleophilic Attack by Benzene: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbocation.[10][11] This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).[8]

  • Re-aromatization: A weak base, typically the conjugate base of the catalyst (e.g., AlCl₄⁻), abstracts a proton from the sp³-hybridized carbon of the arenium ion that bears the new alkyl group.[2][12] This final step restores the aromaticity of the ring, regenerates the catalyst, and yields the final product, this compound.

G cluster_1 Mechanism Pathway A 1. Alcohol Activation (Protonation) B 2. Carbocation Formation A->B Loss of H₂O C 3. Nucleophilic Attack (Arenium Ion Formation) B->C + Benzene D 4. Deprotonation (Re-aromatization) C->D Proton Transfer E Product D->E

Caption: The four key stages of the Friedel-Crafts alkylation mechanism.

Experimental Protocol: A Validated Methodology

This protocol describes a general procedure for the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
2-Methyl-3-butyn-2-olC₅H₈O84.12115-19-5Starting material.[13]
BenzeneC₆H₆78.1171-43-2Reagent and solvent; use in large excess. Must be anhydrous.
Aluminum Chloride (Anhydrous)AlCl₃133.347446-70-0Lewis acid catalyst. Highly hygroscopic.
Hydrochloric Acid (conc.)HCl36.467647-01-0For quenching.
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01144-55-8For neutralization.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Product C₁₁H₁₂ 144.22 28129-05-7 This compound [14][15][16]

Equipment: Round-bottom flask, magnetic stirrer, heating mantle, addition funnel, reflux condenser with a calcium chloride drying tube, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. Ensure all glassware is thoroughly dried.

  • Initial Charging: Charge the flask with anhydrous benzene (100 mL, ~1.1 mol). Begin stirring and cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: To the cooled, stirring benzene, carefully add anhydrous aluminum chloride (15 g, 0.11 mol) portion-wise over 15 minutes. The addition is exothermic; maintain the temperature below 10 °C.

  • Substrate Addition: In the addition funnel, prepare a solution of 2-methyl-3-butyn-2-ol (8.4 g, 0.1 mol) in 20 mL of anhydrous benzene. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture over a stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This will hydrolyze the aluminum complexes and should be done in a large beaker in the fume hood.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).

  • Washing: Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess benzene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a yellowish oil. Purify by vacuum distillation to obtain this compound as a clear liquid.

Critical Considerations and Field Insights

  • Moisture Control: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. The use of anhydrous reagents and dry glassware is critical for the reaction's success.[4]

  • Stoichiometry and Polyalkylation: The product, an alkylbenzene, is more nucleophilic than benzene itself, making it susceptible to further alkylation.[5][6] Using a large excess of benzene as the solvent effectively minimizes this side reaction by ensuring the electrophile is more likely to encounter a molecule of benzene than the product.[5]

  • Catalyst Choice: While AlCl₃ is a common and effective catalyst, other Lewis acids like FeCl₃ or Brønsted acids such as sulfuric acid can also be employed.[1][8] The choice may depend on substrate compatibility and desired reaction kinetics.

  • Temperature Management: The initial addition of the catalyst and substrate should be performed at low temperatures to control the exothermic reaction and prevent unwanted side reactions.

Conclusion

The synthesis of this compound from 2-methyl-3-butyn-2-ol via Friedel-Crafts alkylation is a robust and efficient method for constructing a valuable tertiary alkynylbenzene scaffold. The strategic use of a tertiary alcohol circumvents the common issue of carbocation rearrangement, leading to a highly selective transformation. By carefully controlling reaction parameters, particularly moisture and stoichiometry, researchers can reliably access this compound for further applications in medicinal chemistry, materials science, and broader synthetic research.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Chemistry Steps.
  • Master Organic Chemistry. EAS Reactions (3)
  • BYJU'S.
  • Study.com.
  • YouTube.
  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • LibreTexts Chemistry. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
  • Doc Brown's Chemistry. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism. [Link]
  • Khan Academy. Friedel-Crafts alkylation | Aromatic Compounds | Organic chemistry. [Link]
  • Chemguide. the alkylation of benzene - electrophilic substitution. [Link]
  • YouTube. Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy! [Link]
  • Wikipedia. 2-Methylbut-3-yn-2-ol. [Link]

Sources

Methodological & Application

Application Note: A Robust, Copper-Free Sonogashira Protocol for the Synthesis of Aryl Alkynes Using 2-Methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aryl Alkynes and the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] First reported in 1975, this palladium-catalyzed reaction, traditionally co-catalyzed by a copper(I) salt, has become indispensable for the synthesis of aryl alkynes and conjugated enynes.[2] These structural motifs are critical components in a vast array of applications, from pharmaceuticals and natural products to advanced organic materials and nanomaterials.[1][3]

While the direct coupling of a terminal alkyne with an aryl halide is efficient, the practical application can be hampered by the physical properties of simple alkynes. Gaseous acetylene is difficult to handle, and many other terminal alkynes are volatile, expensive, or prone to self-coupling side reactions. To circumvent these challenges, chemists often turn to stable, protected acetylene surrogates.

This application note details a robust and highly efficient protocol centered on the use of 2-methyl-3-butyn-2-ol , an inexpensive, stable, and easy-to-handle liquid that serves as an excellent acetylene surrogate.[4][5] We will focus on a copper-free variant of the Sonogashira reaction, which minimizes the formation of undesirable alkyne homocoupling (Glaser) byproducts and simplifies product purification.[6][7] The described methodology provides a reliable pathway to a broad range of 4-aryl-2-methyl-3-butyn-2-ols, which are versatile intermediates that can be readily deprotected to yield the desired terminal aryl alkynes.[8][9]

Mechanistic Principles: Understanding the Catalytic Cycles

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles.

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. Following a transmetalation step, where the alkynyl group is transferred to the palladium center, the cycle concludes with reductive elimination to yield the final aryl alkyne product (Ar-C≡C-R) and regenerate the Pd(0) catalyst.[1]

  • The Copper Cycle (Traditional Method): In the classic Sonogashira reaction, a copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[10] This species is more nucleophilic than the parent alkyne, facilitating the rapid transfer of the alkynyl group to the palladium center during the transmetalation step.[1]

  • Rationale for a Copper-Free Approach: While effective, the copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne, leading to the formation of symmetric diynes (Glaser coupling).[6] These byproducts can be difficult to separate from the desired product. Copper-free protocols have been developed to mitigate this issue. In these systems, a suitable base facilitates the deprotonation of the alkyne and its subsequent coordination to the palladium center, bypassing the need for a copper acetylide intermediate.[11][12]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Co-Catalyst) cluster_Cu_Free Copper-Free Path Pd0 Pd(0)L₂ Pd_ArX Ar-Pd(II)(X)L₂ Pd0->Pd_ArX Oxidative Addition Pd_Ar_Alkyne Ar-Pd(II)(C≡CR)L₂ Pd_ArX->Pd_Ar_Alkyne Transmetalation Pd_Ar_Alkyne->Pd0 Reductive Elimination ArAlkyne Ar-C≡C-R Pd_Ar_Alkyne->ArAlkyne ArX Ar-X ArX->Pd_ArX CuX Cu(I)X Cu_Alkyne Cu(I)-C≡C-R CuX->Cu_Alkyne Base HX H-X CuX->HX Cu_Alkyne->Pd_ArX Transfers Alkyne Cu_Alkyne->CuX (to Pd cycle) Alkyne H-C≡C-R Alkyne->CuX Alkyne_Base H-C≡C-R + Base Alkyne_Anion [R-C≡C]⁻ Alkyne_Base->Alkyne_Anion Alkyne_Anion->Pd_ArX

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Detailed Application Protocol

This protocol is based on the highly effective copper-free methodology reported by Caporale et al. for the coupling of various aryl bromides with 2-methyl-3-butyn-2-ol.[5]

Objective: To synthesize 4-aryl-2-methyl-3-butyn-2-ols via a palladium-catalyzed, copper-free Sonogashira cross-coupling reaction.

Materials and Reagents:

Reagent/MaterialFormulaM.W.Amount (1 mmol scale)Mol. Equiv.Purpose
Aryl BromideAr-Br-1.0 mmol1.0Substrate
2-Methyl-3-butyn-2-olC₅H₈O84.12~101 mg (0.12 mL)1.2Acetylene Surrogate
Palladium(II) AcetatePd(OAc)₂224.506.7 mg0.03 (3 mol%)Catalyst Precursor
Tri(p-tolyl)phosphineP(p-tol)₃304.3718.2 mg0.06 (6 mol%)Ligand
1,8-Diazabicycloundec-7-eneDBU152.24~457 mg (0.45 mL)3.0Base
Tetrahydrofuran (THF)C₄H₈O72.113-5 mL-Solvent (Anhydrous)
Schlenk tube (20 mL)--1-Reaction Vessel
Magnetic Stirrer & Stir Bar--1-Agitation
Inert Gas (N₂ or Ar)----Inert Atmosphere
Step-by-Step Experimental Procedure
  • Reaction Setup (Inert Atmosphere):

    • Place a magnetic stir bar into an oven-dried 20 mL Schlenk tube.

    • Add palladium(II) acetate (3 mol%) and tri(p-tolyl)phosphine (6 mol%) to the tube.

    • If the aryl bromide is a solid, add it at this stage (1.0 mmol).

    • Seal the tube with a rubber septum and purge the vessel by applying a vacuum and backfilling with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

    • Causality: An inert atmosphere is critical to prevent the oxidation of the Pd(0) species, which is the active catalyst, to inactive palladium black.[13] The phosphine ligand stabilizes the palladium center and enhances its catalytic activity.[11]

  • Addition of Reagents:

    • Through the septum, add anhydrous, degassed THF (3 mL) via syringe. Stir the mixture for a few minutes at room temperature to dissolve the solids.

    • If the aryl bromide is a liquid, add it via syringe at this point (1.0 mmol).

    • Add 1,8-Diazabicycloundec-7-ene (DBU) (3.0 mmol) via syringe.

    • Finally, add 2-methyl-3-butyn-2-ol (1.2 mmol) via syringe.

    • Causality: DBU is a strong, non-nucleophilic base that effectively deprotonates the terminal alkyne to generate the active acetylide species for the coupling and neutralizes the HBr byproduct formed during the catalytic cycle.[5] A slight excess of the alkyne ensures complete consumption of the aryl bromide.

  • Reaction Execution and Monitoring:

    • Immerse the sealed Schlenk tube in a pre-heated oil bath at 80 °C.

    • Stir the reaction mixture vigorously for 6 hours.

    • Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC), visualizing the consumption of the starting aryl bromide.

    • Causality: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a practical rate, especially with less reactive aryl bromides.[13]

  • Workup and Purification:

    • Once the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (~20 mL) and transfer it to a separatory funnel.

    • Wash the organic phase sequentially with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-2-methyl-3-butyn-2-ol product.[14]

    • Causality: The aqueous workup removes the DBU hydrobromide salt and any other water-soluble impurities before chromatographic purification.

graphdot Experimental Workflow N1 1. Setup - Add Pd(OAc)₂, P(p-tol)₃, Ar-Br to Schlenk tube. - Purge with N₂/Ar (3x). N2 2. Reagent Addition - Add anhydrous THF. - Add DBU. - Add 2-methyl-3-butyn-2-ol. N1->N2 Syringe additions N3 3. Reaction - Heat to 80 °C. - Stir for 6 hours. - Monitor by TLC. N2->N3 Heating & Stirring N4 4. Workup - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and Brine. N3->N4 Reaction complete N5 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Silica Gel Column Chromatography. N4->N5 Isolate crude N6 Final Product 4-Aryl-2-methyl-3-butyn-2-ol N5->N6

Caption: General workflow for the copper-free Sonogashira coupling.

Data: Substrate Scope and Yields

The described protocol is robust and demonstrates broad applicability across a range of aryl bromides, tolerating both electron-donating and electron-withdrawing functional groups, as well as sterically hindered substrates.[5]

Table 1: Copper-Free Palladium-Catalyzed Coupling of 2-Methyl-3-butyn-2-ol with Various Aryl Bromides. [5]

EntryAryl Bromide (Substrate)ProductIsolated Yield (%)
13-Bromoaniline4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol95%
24-Bromo-N,N-dimethylaniline4-(4-(Dimethylamino)phenyl)-2-methylbut-3-yn-2-ol94%
31-Bromo-4-methoxybenzene4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol90%
41-Bromo-4-methylbenzene2-Methyl-4-(p-tolyl)but-3-yn-2-ol88%
51-Bromo-4-chlorobenzene4-(4-Chlorophenyl)-2-methylbut-3-yn-2-ol85%
61-Bromo-3-(trifluoromethyl)benzene2-Methyl-4-(3-(trifluoromethyl)phenyl)but-3-yn-2-ol83%
7Methyl 4-bromobenzoateMethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate89%
84-Bromobenzonitrile4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzonitrile92%
92-Bromotoluene2-Methyl-4-(o-tolyl)but-3-yn-2-ol86%
101-Bromonaphthalene2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol89%
113-Bromopyridine2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol80%

Protocol 2: Deprotection to Terminal Aryl Alkynes

The utility of 2-methyl-3-butyn-2-ol as an acetylene surrogate lies in the ease of removing the protecting group to unmask the terminal alkyne. This is typically achieved via a base-catalyzed retro-Favorskii reaction.[9]

Objective: To deprotect 4-aryl-2-methyl-3-butyn-2-ol to furnish a terminal arylacetylene.

Brief Protocol: A variety of conditions can be employed, but a common method involves heating the protected alkyne in a high-boiling solvent like toluene or xylene with a strong base such as sodium hydroxide or potassium hydroxide. The acetone byproduct is distilled off to drive the reaction to completion. More recently, milder and more rapid methods have been developed, such as using catalytic tetrabutylammonium hydroxide (Bu₄NOH) with methanol as an additive at 55–75 °C, which can complete the deprotection in minutes.[8][15]

Conclusion

The use of 2-methyl-3-butyn-2-ol in a copper-free Sonogashira coupling represents a highly practical, cost-effective, and robust strategy for the synthesis of aryl alkyne precursors. The detailed protocol demonstrates excellent functional group tolerance and consistently high yields across a wide range of aryl bromides. By avoiding copper co-catalysts, this method minimizes side reactions and simplifies purification, making it an invaluable tool for researchers in medicinal chemistry and materials science. The straightforward two-step sequence of coupling followed by deprotection provides reliable access to valuable terminal aryl alkyne building blocks for further synthetic elaboration.

References

  • Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation Source: ResearchG
  • Title: Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction Source: ACS C
  • Title: Mechanism of the copper-free Sonogashira crosscoupling reaction Source: ResearchG
  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL:[Link]
  • Title: Sonogashira coupling in natural product synthesis Source: ResearchG
  • Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: Semantic Scholar URL:[Link]
  • Title: A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: ResearchG
  • Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Publishing URL:[Link]
  • Title: A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Publishing URL:[Link]
  • Title: 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application Notes and Protocols: (2-Methylbut-3-yn-2-yl)benzene as a Robust and Readily Cleavable Terminal Alkyne Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Terminal Alkyne Protection

In the intricate tapestry of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] Terminal alkynes, with their acidic proton and versatile reactivity, are prime candidates for protection to prevent undesired side reactions during transformations elsewhere in the molecule.[2][3] While trialkylsilyl ethers, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS), have long been the workhorses for alkyne protection, they are not without their drawbacks, including the often-high cost of silylating agents and challenges in purification due to their nonpolar nature.[2][4]

This guide introduces the (2-methylbut-3-yn-2-yl)benzene group as a compelling alternative for the protection of terminal alkynes. This strategy often involves the use of 2-methyl-3-butyn-2-ol as an inexpensive and stable acetylene surrogate in Sonogashira cross-coupling reactions to generate the protected alkyne.[4][5] The subsequent deprotection, a retro-Favorskii reaction, efficiently liberates the terminal alkyne.[6][7] Herein, we provide a comprehensive overview of this protecting group, including its conceptual application, detailed protocols for its installation and removal, and a comparative analysis against traditional silyl-based protecting groups.

Core Principles and Advantages

The use of the this compound moiety as a protecting group is particularly advantageous in the context of synthesizing terminal arylacetylenes. Instead of a direct protection of a terminal alkyne, the strategy typically involves a Sonogashira coupling of an aryl halide with the readily available and inexpensive 2-methyl-3-butyn-2-ol.[4] This approach effectively installs the protected alkyne in a convergent manner.

Key Advantages:

  • Cost-Effectiveness: 2-Methyl-3-butyn-2-ol is significantly more affordable than common trialkylsilylacetylenes, making this strategy highly suitable for large-scale synthesis.[4]

  • Stability: The resulting 4-aryl-2-methyl-3-butyn-2-ol is stable to a variety of reaction conditions, including the palladium-catalyzed Sonogashira coupling itself.[5]

  • Facile Purification: The hydroxyl group in the protected alkyne imparts a greater polarity compared to silyl-protected alkynes, often simplifying chromatographic purification.[4]

  • Efficient Deprotection: The development of milder deprotection protocols allows for the rapid and high-yielding cleavage of the protecting group without resorting to harsh, high-temperature conditions.[4]

Experimental Protocols

Protocol 1: Installation of the Protecting Group via Sonogashira Coupling

This protocol describes a general method for the synthesis of a this compound-protected alkyne through a copper-free Sonogashira coupling of an aryl bromide with 2-methyl-3-butyn-2-ol.

Reaction Scheme:

G cluster_0 Installation via Copper-Free Sonogashira Coupling Ar-Br Aryl Bromide Product 4-Aryl-2-methyl-3-butyn-2-ol Ar-Br->Product + Alkyne 2-Methyl-3-butyn-2-ol Alkyne->Product + Catalyst Pd(OAc)2, P(p-tol)3 Base DBU Solvent THF, 80 °C

Caption: Copper-free Sonogashira coupling for protected alkyne synthesis.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-Methyl-3-butyn-2-ol (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃) (6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(p-tolyl)phosphine (0.06 mmol).

  • Add anhydrous THF via syringe.

  • Add 2-methyl-3-butyn-2-ol (1.2 mmol) and DBU (3.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, or until TLC or GC-MS analysis indicates complete consumption of the aryl bromide.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-aryl-2-methyl-3-butyn-2-ol.

Causality Behind Experimental Choices:

  • Copper-Free System: This protocol avoids the use of a copper co-catalyst, which can sometimes lead to the homocoupling of the terminal alkyne (Glaser coupling) and simplifies the reaction setup and workup.

  • Ligand and Base: The combination of a phosphine ligand like P(p-tol)₃ and a non-nucleophilic base such as DBU is crucial for the efficiency of the catalytic cycle with less reactive aryl bromides.[5]

  • Excess Alkyne: A slight excess of 2-methyl-3-butyn-2-ol is used to ensure complete conversion of the aryl bromide.

Aryl BromideYield (%)Reference
3-Bromoaniline85[5]
4-Bromoanisole92[5]
1-Bromonaphthalene88[5]
3-Bromopyridine81[5]
Protocol 2: Deprotection via Base-Catalyzed Retro-Favorskii Reaction

This protocol details a mild and rapid method for the cleavage of the 2-hydroxypropyl group to yield the terminal arylacetylene.[4]

Reaction Scheme:

G cluster_1 Deprotection via Retro-Favorskii Reaction Protected_Alkyne 4-Aryl-2-methyl-3-butyn-2-ol Terminal_Alkyne Arylacetylene Protected_Alkyne->Terminal_Alkyne Catalyst, Additive, Solvent Catalyst Bu4NOH Additive CH3OH Solvent Toluene, 55-75 °C

Caption: Mild deprotection of the this compound group.

Materials:

  • 4-Aryl-2-methyl-3-butyn-2-ol (2.0 mmol)

  • Tetrabutylammonium hydroxide (Bu₄NOH) (10 mol%)

  • Methanol (CH₃OH) (1.2 equivalents)

  • Toluene

Procedure:

  • To a round-bottom flask, add the 4-aryl-2-methyl-3-butyn-2-ol (2.0 mmol) and toluene.

  • Add tetrabutylammonium hydroxide (0.2 mmol) and methanol (2.4 mmol) to the mixture.

  • Heat the reaction mixture to 55-75 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within minutes.

  • Upon completion, cool the reaction to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the resulting terminal arylacetylene by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Tetrabutylammonium Hydroxide: Bu₄NOH acts as a highly effective catalyst for the retro-Favorskii reaction at much lower temperatures than traditional methods that use alkali metal hydroxides in high-boiling solvents.[4]

  • Methanol as an Additive: The presence of a small amount of methanol significantly accelerates the reaction, allowing for rapid deprotection under mild conditions.[4]

  • Mild Temperature: The lower reaction temperature minimizes the risk of side reactions and decomposition of sensitive substrates.

Protected AlkyneTemperature (°C)Time (min)Yield (%)Reference
4-Phenyl-2-methyl-3-butyn-2-ol55598[4]
4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol55595[4]
4-(4-Nitrophenyl)-2-methyl-3-butyn-2-ol751092[4]

Comparative Analysis with Silyl Protecting Groups

The choice of a protecting group is highly dependent on the specific synthetic context. Here, we compare the this compound group with commonly used silyl protecting groups.

FeatureThis compoundTrialkylsilyl (e.g., TMS, TIPS)
Cost of Reagent Low (2-methyl-3-butyn-2-ol is inexpensive)[4]Moderate to High (silylacetylenes can be expensive)[4]
Installation Typically via Sonogashira coupling with aryl halides[5]Direct silylation of a terminal alkyne with a silyl halide[2]
Stability Stable to Sonogashira conditions; stability to a wide range of other conditions needs further exploration.Stability varies with the steric bulk of the silyl group (TIPS > TBS > TMS). Generally stable to non-acidic and non-fluoride conditions.[8]
Deprotection Base-catalyzed retro-Favorskii reaction (mild conditions with Bu₄NOH/MeOH)[4]Fluoride sources (e.g., TBAF) or acidic/basic hydrolysis.[2]
Purification Generally easier due to the polarity of the hydroxyl group.[4]Can be challenging due to the nonpolar nature of the protected alkyne.[2]
Orthogonality Potentially orthogonal to silyl ethers and other acid/base sensitive groups.Orthogonal to many other protecting groups, with selectivity possible between different silyl groups.

Conclusion and Future Outlook

The this compound protecting group, introduced via the cost-effective 2-methyl-3-butyn-2-ol, presents a robust and practical alternative to traditional silyl-based protection strategies for terminal alkynes, particularly in the synthesis of arylacetylenes. The mild and rapid deprotection protocol using tetrabutylammonium hydroxide further enhances its appeal. For researchers and process chemists, this methodology offers a scalable and economical route to valuable terminal alkyne building blocks. Further investigations into the broader substrate scope and the stability of this protecting group under a wider array of reaction conditions will undoubtedly expand its utility in complex organic synthesis.

References

  • Gschneidtner, T., et al. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor.
  • Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
  • Favorskii reaction. In Wikipedia. [Link]
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. [Link]
  • Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
  • Li, J., et al. (2011). A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols. Beilstein Journal of Organic Chemistry. [Link]
  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
  • da Silva, F. S., et al. (2018). Synthesis of Terminal Ethynyl Aryl Selenides and Sulfides Based on the Retro-Favorskii Reaction of Hydroxypropargyl Precursors. Molecules. [Link]
  • Organic Chemistry Portal. Protecting Groups. [Link]
  • Indian Institute of Technology Bombay. Protecting Groups. [Link]
  • Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
  • Scribd. Alkyne Protecting Groups. [Link]
  • Google Patents.
  • ChemRxiv. Masked Alkyne Equivalents for the Synthesis of Mechanically Interlocked Polyynes. [Link]
  • Oxford Academic.
  • ResearchGate. Retro-Favorskii Reaction Employing Fluoride Sources. [Link]
  • ResearchGate. Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. [Link]
  • MDPI.
  • Organic Syntheses. Org. Synth. 2007, 84, 120. [Link]
  • Royal Society of Chemistry.
  • ARKAT USA, Inc. Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic. [Link]
  • Chemistry LibreTexts. 9.
  • National Center for Biotechnology Information. Gold-Catalyzed Reactions between 2‑Alkenyl-1-arylalkynes and Nitrones via 1,2-C,N-Difunctionalizations Together with the C C Double Bond Cleavage. [Link]

Sources

Application Notes & Protocols: The Synthetic Utility of (2-methylbut-3-yn-2-yl)benzene and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A Versatile Building Block in Modern Synthesis

(2-methylbut-3-yn-2-yl)benzene is a member of the aryl-2-methyl-3-butyn-2-ol family of compounds. Its structure is characterized by a terminal alkyne functionality masked by a tertiary alcohol, specifically a 2-hydroxyprop-2-yl group, and a phenyl ring. This unique arrangement provides both steric protection and a convenient synthetic handle, establishing it as a highly versatile and valuable building block in contemporary organic synthesis.

The gem-dimethyl groups adjacent to the hydroxyl function offer significant steric shielding, which can influence the reactivity of the alkyne. More importantly, the entire 2-hydroxyprop-2-yl moiety serves as a robust protecting group for the terminal alkyne. This group is stable to a variety of reaction conditions yet can be cleaved under mild basic conditions to regenerate the terminal alkyne. This "couple-deprotect" strategy is central to its utility, allowing for the sequential construction of complex molecular architectures.

This guide explores the primary applications of this scaffold, focusing on its pivotal role in carbon-carbon bond formation, particularly through Sonogashira coupling, and its subsequent transformations into valuable synthetic intermediates for pharmaceutical and materials science research. We will delve into the mechanistic rationale behind its use and provide detailed, field-proven protocols for its application.

II. Core Application: Palladium-Catalyzed Sonogashira Coupling

The most prominent application of this chemical family is in the Sonogashira cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The parent compound, 2-methyl-3-butyn-2-ol, is widely used as an inexpensive and stable acetylene surrogate to synthesize terminal aryl alkynes.[2][3][4] The synthesis of this compound itself is a prime example of this methodology, achieved by coupling 2-methyl-3-butyn-2-ol with a phenyl halide.

Mechanistic Rationale: The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base.[1] However, copper-free variants have been developed to circumvent issues of copper contamination and homocoupling of the alkyne.[2][3] The 2-hydroxyprop-2-yl group is crucial here; it prevents the direct, often problematic, handling of acetylene gas and allows for precise stoichiometric control.

A simplified workflow for this powerful synthetic strategy is illustrated below.

G cluster_0 Couple-Deprotect Strategy ArylHalide Aryl Halide (Ar-X) Coupling Sonogashira Coupling (Pd catalyst, Base) ArylHalide->Coupling Alkyne 2-Methyl-3-butyn-2-ol Alkyne->Coupling Product (Aryl-2-methylbut-3-yn-2-ol) e.g., this compound Coupling->Product Deprotection Deprotection (Base, e.g., NaOH) Product->Deprotection FinalAlkyne Terminal Aryl Alkyne (Ar-C≡CH) Deprotection->FinalAlkyne FurtherSynth Further Synthesis (Click Chemistry, Polymerization, etc.) FinalAlkyne->FurtherSynth

Caption: The "Couple-Deprotect" workflow using the 2-hydroxyprop-2-yl group.

Protocol 1: Copper-Free Sonogashira Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol

This protocol details an efficient, copper-free method for synthesizing aryl-2-methyl-3-butyn-2-ols, the class of compounds to which this compound belongs.[2] The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base and a palladium acetate/tri(p-tolyl)phosphine catalytic system is highly effective.[2]

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and tri(p-tolyl)phosphine (P(p-tol)₃, 0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe. Stir the mixture for 5 minutes at room temperature to allow for catalyst formation.

  • Reactant Addition: Add 2-methyl-3-butyn-2-ol (1.2 mmol) followed by DBU (3.0 mmol) to the reaction mixture via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield the pure aryl-2-methyl-3-butyn-2-ol product.

Data Summary: Substrate Scope of the Copper-Free Sonogashira Coupling[2]

EntryAryl Bromide (ArBr)ProductYield (%)
1BromobenzeneThis compound88
21-Bromo-4-methylbenzene4-(4-methylphenyl)-2-methylbut-3-yn-2-ol91
31-Bromo-4-methoxybenzene4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol95
41-Bromo-4-fluorobenzene4-(4-fluorophenyl)-2-methylbut-3-yn-2-ol85
51-Bromo-4-(trifluoromethyl)benzene2-methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol78
61-Bromonaphthalene2-methyl-4-(naphthalen-1-yl)but-3-yn-2-ol92

III. Subsequent Transformations and Applications

Once synthesized, this compound and its derivatives are not merely final products but key intermediates for further molecular elaboration.

A. Deprotection to Terminal Alkynes

The primary utility of the 2-hydroxyprop-2-yl group is its function as a protecting group that can be easily removed. The cleavage reaction is a retro-Favorskii reaction, which proceeds readily in the presence of a base, releasing acetone as a byproduct.

Causality: The reaction is driven by the formation of the thermodynamically stable acetone molecule. A catalytic amount of a strong base is often sufficient, though stoichiometric amounts can be used to ensure complete conversion. The choice of solvent is critical; often a high-boiling point solvent is used to facilitate the removal of the volatile acetone, driving the equilibrium towards the product.

Protocol 2: Base-Mediated Deprotection
  • Setup: Dissolve the (aryl-2-methylbut-3-yn-2-ol) compound (1.0 mmol) in a suitable solvent such as toluene or dioxane (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add a catalytic amount of a strong base, such as sodium hydride (NaH, 0.1 mmol) or a small piece of sodium metal. Alternatively, use potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in methanol.

  • Reaction: Heat the mixture to reflux. The reaction is typically complete within 1-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the terminal aryl alkyne, which is often pure enough for subsequent steps.

B. Cyclization and Polymerization Reactions

The alkyne moiety in these compounds is a substrate for various cyclization reactions. While the parent 2-methylbut-3-yn-2-ol can be trimerized to form substituted benzene rings using cobalt or nickel catalysts, the pre-existing phenyl group in this compound allows for its incorporation into more complex polycyclic or polymeric structures.[5] The rigid C-C triple bond is ideal for constructing conjugated systems relevant to materials science.

C. Click Chemistry: Synthesis of Triazoles

The terminal alkynes generated after deprotection are excellent substrates for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, a scaffold frequently found in pharmaceuticals and functional materials.

G cluster_1 CuAAC Click Reaction Alkyne Terminal Aryl Alkyne (Ar-C≡CH) Reaction Cu(I) Catalyst (e.g., CuSO₄, Na-ascorbate) Alkyne->Reaction Azide Organic Azide (R-N₃) Azide->Reaction Triazole 1,4-Disubstituted-1,2,3-triazole Reaction->Triazole

Caption: General scheme for the CuAAC reaction with a terminal aryl alkyne.

IV. Safety and Handling

While this compound itself has limited specific safety data, related compounds provide guidance. The precursor, 2-methyl-3-butyn-2-ol, is a flammable liquid and vapor.[6] Derivatives like {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene are reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling these compounds.

V. Conclusion

This compound and its related aryl-2-methyl-3-butyn-2-ol structures represent a powerful class of reagents in organic synthesis. Their primary strength lies in the "couple-deprotect" strategy, where the 2-hydroxyprop-2-yl group serves as a stable and easily removable protecting group for a terminal alkyne. This enables the efficient construction of aryl alkynes via robust palladium-catalyzed Sonogashira couplings. The resulting products are versatile intermediates for a host of subsequent transformations, including click chemistry, making them invaluable tools for researchers in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for leveraging these building blocks in the synthesis of complex and high-value molecules.

References

  • Caporale, A., Tartaggia, S., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. [Link]
  • Cais, M., & Rejoan, A. (1970). Cyclisation of 2-methylbut-3-yn-2-ol. Part I. Cyclisation to aromatic compounds. Journal of the Chemical Society C: Organic, 1036-1040. [Link]
  • PubChem. (n.d.). {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene. National Center for Biotechnology Information.
  • PubChem. (n.d.). ((2-Methylbut-3-yn-2-yl)oxy)benzene. National Center for Biotechnology Information.
  • Marshall, J. A., Eidam, P., & Eidam, H. S. (2007). Synthesis of 4-Triisopropylsilyl-3-butyn-2-ol by Asymmetric Transfer Hydrogenation. Organic Syntheses, 84, 120. [Link]
  • Caporale, A., Tartaggia, S., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Semantic Scholar. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wang, L., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(5), 8838-8851. [Link]
  • ResearchGate. (2021). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]
  • Google Patents. (n.d.). Preparation method of 2-methyl-3-butyne-2-ol.
  • Pieta, I. S., et al. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.
  • Google Patents. (n.d.). Synthesis of 2-methyl-3-buten-2-ol.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Ashenhurst, J. (2018). Synthesis of Benzene Derivatives (2) – Polarity Reversal. Master Organic Chemistry. [Link]
  • Duarte, F. I., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1143. [Link]
  • The Organic Chemistry Tutor. (2018, April 18). 36.06 Practice with Multi-step Synthesis of Substituted Benzenes [Video]. YouTube. [Link]
  • Al-Sodies, S. A., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Molecules, 27(16), 5133. [Link]
  • PubChem. (n.d.). 2-Methyl-3-butyn-2-ol. National Center for Biotechnology Information.
  • PubChem. (n.d.). (But-3-en-2-yl)benzene. National Center for Biotechnology Information.

Sources

Application Notes and Protocols: Copper-Free Sonogashira Coupling with (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Eliminating Copper in C-C Bond Formation

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2][3] Its utility in constructing C(sp²)-C(sp) bonds is unparalleled.[1][4] The classical Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[2][5] While highly effective, the copper co-catalyst can introduce a significant side reaction known as Glaser-Hay coupling, which leads to the undesired homocoupling of the terminal alkyne.[2][6][7] This side reaction not only consumes the valuable alkyne starting material but also complicates product purification.

The development of copper-free Sonogashira protocols represents a significant advancement, circumventing the issue of Glaser coupling and offering a cleaner reaction profile.[2][6] This is particularly crucial in pharmaceutical manufacturing, where stringent control over metal impurities is required.[6] This application note provides a detailed guide to the copper-free Sonogashira coupling, focusing on the reaction of (2-methylbut-3-yn-2-yl)benzene, a sterically hindered alkyne, with aryl halides. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and offer troubleshooting guidance for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Palladium-Only Catalytic Cycle

The copper-free Sonogashira reaction proceeds through a distinct catalytic cycle centered solely on a palladium complex.[8] While the exact mechanism has been a subject of investigation, a generally accepted pathway involves the following key steps:[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.[8][9]

  • Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. In the presence of a suitable base, the terminal proton of the alkyne is abstracted, forming a palladium-acetylide species.[8] The choice and strength of the base are critical in this step, as it must be sufficiently strong to deprotonate the alkyne without the assistance of a copper co-catalyst.[8]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-acetylide intermediate, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Recent studies have also proposed a tandem Pd/Pd cycle linked by a transmetalation process, where a second palladium species plays a role analogous to copper in the traditional mechanism.[11]

Copper_Free_Sonogashira_Mechanism Figure 1: Catalytic Cycle of Copper-Free Sonogashira Coupling pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)-X(L)₂ pd0->pd2_oa Oxidative Addition (Ar-X) pd2_alkyne [Ar-Pd(II)(L)₂(alkyne)]⁺X⁻ pd2_oa->pd2_alkyne Alkyne Coordination (R-C≡CH) pd2_acetylide Ar-Pd(II)-C≡CR(L)₂ pd2_alkyne->pd2_acetylide Deprotonation (Base) inv1 pd2_acetylide->inv1 Reductive Elimination product Ar-C≡CR inv1->pd0 inv1->product inv2

Caption: Catalytic Cycle of Copper-Free Sonogashira Coupling

Experimental Protocol: Coupling of this compound with Aryl Bromides

This protocol outlines a general procedure for the copper-free Sonogashira coupling of this compound with a range of aryl bromides. A specific example using 4-bromoanisole is detailed below.

Materials and Reagents
  • Aryl Bromide: e.g., 4-bromoanisole (1.0 mmol, 187.0 mg)

  • This compound: (1.2 mmol, 175.5 mg, 1.2 equiv)

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂; 0.03 mmol, 6.7 mg, 3 mol%)

  • Phosphine Ligand: Tri(p-tolyl)phosphine (P(p-tol)₃; 0.06 mmol, 18.3 mg, 6 mol%)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU; 3.0 mmol, 456.7 mg, 3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF), 5 mL

  • Inert Gas: Argon or Nitrogen

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (manifold or balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 4-bromoanisole, 1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.03 mmol), and tri(p-tolyl)phosphine (0.06 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous THF (5 mL) via syringe.

    • Add DBU (3.0 mmol) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: Parameter Summary
ParameterConditionRationale
Aryl Halide Aryl Bromide (1.0 equiv)Aryl bromides offer a good balance of reactivity and stability. Aryl iodides are more reactive but can be more expensive, while aryl chlorides often require more specialized and forcing conditions.[12]
Alkyne This compound (1.2 equiv)A slight excess of the alkyne is used to drive the reaction to completion.
Palladium Catalyst Pd(OAc)₂ (3 mol%)A common and relatively air-stable palladium source. Other Pd(0) or Pd(II) sources can also be effective.[13]
Ligand P(p-tol)₃ (6 mol%)An electron-rich and sterically demanding phosphine ligand that stabilizes the palladium catalyst and promotes the catalytic cycle.[13]
Base DBU (3.0 equiv)A strong, non-nucleophilic amine base that is effective in deprotonating the terminal alkyne in the absence of a copper co-catalyst.[13]
Solvent Anhydrous THFA common aprotic solvent that effectively dissolves the reactants and reagents.
Temperature 80 °CElevated temperature is often required to achieve a reasonable reaction rate for less reactive aryl bromides.[14]
Reaction Time 6 hoursA typical reaction time for this transformation. Progress should be monitored by TLC or GC-MS.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvent- Inappropriate base- Use a fresh batch of palladium catalyst and ligand.- Ensure the reaction is set up under a rigorously inert atmosphere.- Use freshly distilled or anhydrous solvents and pure reagents.- Consider screening other bases such as cesium carbonate or potassium carbonate.
Formation of Side Products - Glaser-Hay homocoupling (if trace copper is present)- Decomposition of starting materials or product- Although copper-free, ensure all glassware and reagents are free from copper contamination.- If the product or starting materials are thermally sensitive, consider running the reaction at a lower temperature for a longer duration.
Difficulty in Product Isolation - Co-elution with byproducts- Product instability on silica gel- Optimize the eluent system for column chromatography.- Consider alternative purification methods such as recrystallization or preparative TLC.

Workflow Visualization

Copper_Free_Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Bromide, Alkyne, Pd(OAc)₂, P(p-tol)₃ setup Assemble Reaction under Inert Atmosphere (Ar/N₂) reagents->setup glassware Oven-Dry Glassware glassware->setup add_solvents Add Anhydrous THF and DBU setup->add_solvents heating Heat to 80 °C and Stir for 6 hours add_solvents->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench with aq. NH₄Cl monitoring->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify final_product Pure Coupled Product purify->final_product

Caption: Experimental Workflow for Copper-Free Sonogashira Coupling

Conclusion

The copper-free Sonogashira coupling is a powerful and reliable method for the synthesis of disubstituted alkynes, offering significant advantages over its copper-co-catalyzed counterpart, particularly in the context of pharmaceutical and fine chemical synthesis. By understanding the underlying mechanism and adhering to a well-defined protocol, researchers can effectively utilize this reaction to construct complex molecular architectures with high efficiency and purity. The protocol provided herein for the coupling of this compound serves as a robust starting point for the synthesis of a wide array of arylethynyl compounds.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchG
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. (URL: [Link])
  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
  • New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction | ACS C
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (URL: [Link])
  • Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4. (URL: [Link])
  • Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction | ACS C
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - ResearchG
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (URL: [Link])
  • Sonogashira coupling - Wikipedia. (URL: [Link])
  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Public
  • Copper-free Sonogashira coupling - The chemical reaction d
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetal
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: [Link])
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (URL: [Link])
  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Request PDF - ResearchG
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (URL: [Link])
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (URL: [Link])
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. (URL: [Link])
  • Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water - ElectronicsAndBooks. (URL: [Link])
  • Coupling to alkynes: the Sonogashira reaction. (URL: [Link])
  • Sonogashira coupling - YouTube. (URL: [Link])
  • Sonogashira coupling confusion: where did my reactant go? : r/chemistry - Reddit. (URL: [Link])
  • ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - Chemical Science (RSC Publishing). (URL: [Link])
  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (URL: [Link])

Sources

Application Notes and Protocols for the Deprotection of (2-Methylbut-3-yn-2-yl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Protecting Group Strategy for Phenols

In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Phenolic moieties are ubiquitous in pharmacologically active compounds, yet their inherent nucleophilicity and mild acidity often necessitate masking to prevent undesirable side reactions. While a plethora of protecting groups for phenols exists, the ideal group—one that is readily installed, robust under a variety of reaction conditions, and cleaved under mild, specific protocols—remains a subject of ongoing research.[1]

This application note explores the potential of the (2-methylbut-3-yn-2-yl) group, a moiety well-established in the protection of terminal alkynes, as a novel protecting group for phenols.[2] The deprotection of the corresponding (2-methylbut-3-yn-2-yl)benzene derivatives is achieved via a base-catalyzed retro-Favorskii reaction, offering a unique cleavage mechanism compared to standard phenol protecting groups.[3] We will delve into the mechanistic underpinnings of this transformation and provide detailed protocols for both traditional and milder deprotection strategies.

The Underlying Chemistry: The Retro-Favorskii Reaction

The cleavage of the (2-methylbut-3-yn-2-yl) ether linkage is predicated on the retro-Favorskii reaction. This base-catalyzed process involves the fragmentation of a β-hydroxyalkyne into a terminal alkyne and a ketone. In the context of a this compound derivative, the reaction proceeds through the attack of a base on the alkyne proton, which is not present in the ether. Therefore, it is the cleavage of the tertiary ether that is the key step. While the classic retro-Favorskii reaction describes the cleavage of a C-C bond in a β-hydroxyalkyne, the deprotection of (2-methylbut-3-yn-2-yl) ethers is analogous, resulting in the formation of a phenoxide, acetone, and acetylene.

The reaction is initiated by the formation of a transient carbanion, which then undergoes fragmentation. The stability of the resulting phenoxide anion is a key driving force for the reaction.

G cluster_mechanism Deprotection Mechanism start Aryl-(O)-C(CH3)2-C≡CH intermediate [Aryl-O⁻   +   H₂C=C(CH₃)₂   +   HC≡CH] start->intermediate Base-catalyzed fragmentation base Base (e.g., OH⁻, t-BuO⁻) product Aryl-OH + Acetone + Acetylene intermediate->product Work-up caption Conceptual pathway for the deprotection. G cluster_workflow Deprotection Workflow start Start with (2-methylbut-3-yn-2-yl)- protected phenol reaction Deprotection (Protocol 1 or 2) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Phenol purification->product

Sources

Application Notes & Protocols for the Synthesis of Substituted Alkynes Using (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Alkynes and the Utility of (2-methylbut-3-yn-2-yl)benzene

Substituted alkynes are fundamental building blocks in a multitude of high-value chemical enterprises, from the synthesis of complex natural products and pharmaceuticals to the development of advanced organic materials.[1][2] The carbon-carbon triple bond imparts unique structural rigidity and electronic properties, making it a desirable moiety in drug discovery for probing biological targets and in materials science for creating novel conjugated systems. The Sonogashira cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of a vast array of substituted alkynes.[1][3][4]

A significant challenge in the synthesis of unsymmetrical diarylalkynes is the handling of gaseous and volatile acetylene, or the multi-step sequences involving protection and deprotection of a terminal alkyne.[1] To this end, this compound and its analogues, derived from the cost-effective and stable reagent 2-methyl-3-butyn-2-ol, serve as exceptional acetylene surrogates.[1][5][6] The 2-hydroxy-2-methylbut-3-ynyl protecting group can be efficiently removed in situ under basic conditions via a retro-Favorskii reaction, liberating the terminal alkyne for immediate coupling with a second aryl halide in a one-pot tandem protocol.[1][7] This approach streamlines the synthesis, enhances efficiency, and minimizes waste, aligning with the principles of green chemistry.

This comprehensive guide provides detailed protocols, mechanistic insights, and practical advice for the synthesis of substituted alkynes using this compound as a key intermediate in a tandem Sonogashira coupling strategy.

Core Chemistry: The Tandem Sonogashira Coupling

The cornerstone of this methodology is a one-pot, two-step tandem Sonogashira coupling reaction. The process commences with the coupling of a first aryl halide with 2-methyl-3-butyn-2-ol to form the (2-methylbut-3-yn-2-yl)aryl intermediate. Subsequently, a strong base is introduced to effect the in situ deprotection of the alkyne, followed by the addition of a second aryl halide, which couples with the newly formed terminal arylalkyne to yield the desired unsymmetrical diarylalkyne.

Reaction Workflow

Tandem_Sonogashira_Workflow A Step 1: First Sonogashira Coupling B Intermediate Formation: (2-methylbut-3-yn-2-yl)aryl A->B Ar¹-X, 2-methyl-3-butyn-2-ol Pd/Cu catalyst, Base C Step 2: In Situ Deprotection (Retro-Favorskii Reaction) B->C D Formation of Terminal Arylalkyne C->D Strong Base (e.g., KOH) E Step 3: Second Sonogashira Coupling D->E F Final Product: Unsymmetrical Diarylalkyne E->F Ar²-X, Pd/Cu catalyst

Caption: Workflow for the tandem Sonogashira coupling.

Mechanism of Deprotection: The Retro-Favorskii Reaction

The key to the tandem protocol is the efficient in situ generation of the terminal alkyne. This is achieved through a base-catalyzed retro-Favorskii reaction of the tertiary propargyl alcohol intermediate.[7] The strong base, typically potassium hydroxide, deprotonates the hydroxyl group, initiating a cascade that results in the elimination of acetone and the formation of the potassium acetylide, which is then ready to engage in the second Sonogashira coupling.

Retro_Favorskii_Mechanism cluster_0 Retro-Favorskii Deprotection Reactant Ar-C≡C-C(CH₃)₂-OH Intermediate1 Ar-C≡C-C(CH₃)₂-O⁻ K⁺ Reactant->Intermediate1 + KOH - H₂O Base KOH Intermediate2 Ar-C≡C⁻ K⁺ Intermediate1->Intermediate2 Fragmentation Product Acetone (CH₃)₂C=O Intermediate1->Product + H₂O

Caption: Mechanism of the retro-Favorskii deprotection.

Experimental Protocols

The following protocols are adapted from the highly efficient one-pot synthesis of diarylalkynes developed by Erdélyi and Gogoll and are presented here with additional insights for robust execution.[1]

Protocol 1: Tandem Sonogashira Coupling of Aryl Halides

This protocol is optimized for the synthesis of unsymmetrical diarylalkynes.

Materials:

  • Aryl halide 1 (Ar¹-X)

  • Aryl halide 2 (Ar²-X)

  • 2-methyl-3-butyn-2-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Potassium hydroxide (KOH)

  • Anhydrous solvent (e.g., THF or DIPA)

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add aryl halide 1 (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

  • First Coupling: Add anhydrous diisopropylamine (5 mL) and 2-methyl-3-butyn-2-ol (1.2 mmol). Stir the mixture at 70 °C. Monitor the reaction progress by TLC or GC-MS until the starting aryl halide 1 is consumed (typically 2-4 hours).

  • Deprotection and Second Coupling: After cooling the reaction mixture to room temperature, add finely powdered potassium hydroxide (8.0 mmol). Stir vigorously for 30 minutes.

  • Addition of Second Aryl Halide: Add the second aryl halide (Ar²-X, 1.0 mmol) and an additional portion of PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%) and CuI (0.05 mmol, 5 mol%).

  • Reaction Completion: Stir the reaction mixture at 70 °C until the second aryl halide is consumed as monitored by TLC or GC-MS (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope and Yields

The tandem Sonogashira protocol is effective for a range of aryl halides with varying electronic properties. Below is a summary of representative yields.[1]

EntryAryl Halide 1 (Ar¹-X)Aryl Halide 2 (Ar²-X)ProductYield (%)
1Iodobenzene4-Iodotoluene1-Methyl-4-(phenylethynyl)benzene85
2Iodobenzene4-Iodoanisole1-Methoxy-4-(phenylethynyl)benzene82
34-Iodotoluene4-Iodoanisole1-Methoxy-4-((4-methylphenyl)ethynyl)benzene88
44-IodonitrobenzeneIodobenzene1-Nitro-4-(phenylethynyl)benzene75
51-Bromo-4-nitrobenzeneIodobenzene1-Nitro-4-(phenylethynyl)benzene68

Troubleshooting and Scientific Insights

Issue: Low Yields or Incomplete Conversion

  • Causality: The catalytic cycle of the Sonogashira reaction can be sensitive to impurities and reaction conditions. Incomplete conversion can result from catalyst deactivation or insufficient reactivity of the aryl halide.

  • Solution:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere to prevent oxidative degradation of the Pd(0) species.[8]

    • For less reactive aryl bromides, increasing the reaction temperature or using a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) can enhance the rate of oxidative addition.[5]

    • The choice of base is crucial; DBU in THF has been shown to be highly effective for copper-free protocols.[5][6]

Issue: Formation of Diyne Byproducts (Glaser Coupling)

  • Causality: Homocoupling of the terminal alkyne is a common side reaction, particularly in the presence of copper catalysts and oxygen.[9]

  • Solution:

    • Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.

    • Consider a copper-free Sonogashira protocol, which can significantly reduce the extent of diyne formation.[5][9][10]

Issue: Difficulty in Deprotection

  • Causality: The retro-Favorskii reaction requires a sufficiently strong base to proceed efficiently. Incomplete deprotection will lead to a mixture of products.

  • Solution:

    • Ensure the potassium hydroxide is finely powdered and the reaction mixture is stirred vigorously to maximize the surface area and facilitate the reaction.

    • For sensitive substrates, milder deprotection conditions using a fluoride source like TBAF have been reported and could be explored.[11][12][13][14]

Conclusion

The use of this compound and its derivatives in a tandem Sonogashira coupling protocol represents a highly efficient and practical strategy for the synthesis of substituted alkynes. This approach obviates the need for handling gaseous acetylene and streamlines the synthetic sequence by integrating the deprotection step into a one-pot procedure. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can leverage this powerful methodology to access a diverse range of complex alkynyl compounds for applications in drug discovery and materials science.

References

  • Erdélyi, M., & Gogoll, A. (2001). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 3(23), 3655–3657. [Link]
  • Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(9), 2779-2793. [Link]
  • Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(9), 2779-2793. [Link]
  • Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]
  • ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [Link]
  • Wikipedia. (n.d.). Favorskii reaction. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Caporale, A., Tartaggia, S., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 354–361. [Link]
  • ResearchGate. (2025). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. [Link]
  • Semantic Scholar. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
  • Al-Zoubi, R. M., et al. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 21(10), 1299. [Link]
  • Smith, A. W., & Jones, C. D. (2013). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • DSCM. (n.d.). Retro-Favorskii reaction employing fluoride source. [Link]
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • ResearchGate. (2023). Retro-Favorskii Reaction Employing Fluoride Sources. [Link]
  • ChemRxiv. (2023). Retro-Favorskii Reaction Employing Fluoride Sources. [Link]
  • ResearchGate. (2023). Retro-Favorskii Reaction Employing Fluoride Sources. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of (2-methylbut-3-yn-2-yl)benzene in Modern Synthesis

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the alkyne component is pivotal for the synthesis of complex molecular architectures. This compound, a terminal alkyne featuring a sterically demanding tert-butyl-like moiety adjacent to the triple bond, serves as a valuable building block in organic synthesis, particularly in the construction of diarylalkynes and conjugated enynes. These structural motifs are prevalent in pharmaceuticals, functional materials, and natural products.

The bulky 2-phenylprop-2-yl group offers several strategic advantages. It can act as a "protected" terminal alkyne, as the bulky group can be cleaved under specific conditions to reveal the parent terminal alkyne. More commonly, it is incorporated as a permanent structural feature, imparting unique steric and electronic properties to the final molecule. This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of this compound, with a primary focus on the highly efficient and robust copper-free Sonogashira coupling. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and showcase the reaction's broad applicability.

The Sonogashira Coupling: A Preferred Pathway for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as the most direct and reliable method for the synthesis of substituted alkynes.[1] While the classical Sonogashira protocol employs a dual catalytic system of palladium and a copper(I) co-catalyst, the development of copper-free variants has gained significant traction.[2]

Rationale for a Copper-Free Protocol

The elimination of the copper co-catalyst offers several distinct advantages, making it a preferred choice in many modern synthetic applications:

  • Prevention of Alkyne Homocoupling (Glaser Coupling): A notorious side reaction in copper-catalyzed Sonogashira couplings is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne. This byproduct can complicate purification and reduce the yield of the desired cross-coupled product. Copper-free systems significantly mitigate this issue.[1]

  • Broader Functional Group Tolerance: Copper salts can interact with certain functional groups, leading to undesired side reactions or catalyst deactivation. Copper-free conditions are often milder and more tolerant of sensitive functionalities.

  • Simplified Reaction Setup and Purification: The omission of a copper salt simplifies the reaction mixture and subsequent workup and purification steps.

  • Reduced Toxicity: Copper can be toxic and its removal from final products, particularly in pharmaceutical applications, is a critical concern. Copper-free protocols alleviate this issue.

Mechanistic Insights: The Palladium Catalytic Cycle

The copper-free Sonogashira coupling proceeds through a well-established palladium catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The cycle can be broadly divided into three key stages: oxidative addition, alkynylation (deprotonation and transmetalation in the classical sense), and reductive elimination.[2][3]

Copper_Free_Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Alkynylation Alkynylation PdII_Aryl->Alkynylation PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Alkynylation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Alkyne HC≡CR Alkyne->Alkynylation Base Base Base->Alkynylation Deprotonation

Figure 1: Catalytic Cycle of the Copper-Free Sonogashira Coupling.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the aryl halide generally follows the order I > Br > Cl.

  • Alkynylation: In the absence of copper, the base deprotonates the terminal alkyne to form an acetylide. This acetylide then coordinates to the Pd(II) center, displacing the halide (X) to form a palladium-alkynyl complex.

  • Reductive Elimination: The aryl and alkynyl ligands on the palladium center couple and are eliminated from the coordination sphere, forming the desired product (Ar-C≡CR) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Aryl Bromides

This protocol is adapted from a robust and highly efficient procedure developed for the coupling of 2-methyl-3-butyn-2-ol with a wide range of aryl bromides, which demonstrates broad functional group tolerance and consistently high yields.[1][4]

Materials and Reagents
  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • This compound

  • Aryl bromide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure

Figure 2: General Experimental Workflow for the Coupling Reaction.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.03 mmol, 3 mol%), tri(p-tolyl)phosphine (0.06 mmol, 6 mol%), and the aryl bromide (1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) via syringe. Stir the mixture at room temperature for approximately 10 minutes until the catalyst components are fully dissolved. Subsequently, add DBU (3.0 mmol, 3.0 equiv) followed by this compound (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields obtained for the copper-free Sonogashira coupling of 2-methyl-3-butyn-2-ol with a variety of aryl bromides under the conditions described above.[1][4] Given the structural and electronic similarity, comparable yields are expected for the coupling with this compound.

EntryAryl Bromide (Substrate)ProductIsolated Yield (%)
13-Bromoaniline4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol95%
24-Bromo-N,N-dimethylaniline4-(4-(Dimethylamino)phenyl)-2-methylbut-3-yn-2-ol94%
31-Bromo-4-methoxybenzene4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol90%
41-Bromo-4-methylbenzene2-Methyl-4-(p-tolyl)but-3-yn-2-ol88%
51-Bromo-3-methylbenzene2-Methyl-4-(m-tolyl)but-3-yn-2-ol90%
6Bromobenzene2-Methyl-4-phenylbut-3-yn-2-ol85%
71-Bromonaphthalene2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol94%
83-Bromopyridine2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol81%

Reaction conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%), DBU (3 mmol), THF, 80 °C, 6 h.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents and the solvent are anhydrous. The presence of water can hydrolyze the phosphine ligand and deactivate the catalyst. Confirm the quality of the palladium catalyst and the base.

  • Catalyst Decomposition (Black Precipitate): This indicates the formation of palladium black, a sign of catalyst deactivation. This can be caused by impurities, oxygen, or excessive temperature. Ensure a thoroughly inert atmosphere and precise temperature control.

  • Incomplete Reaction: If the reaction stalls, a small additional charge of the palladium catalyst and ligand may be beneficial. Ensure the base is of high quality and has been stored properly.

Conclusion

The palladium-catalyzed copper-free Sonogashira coupling of this compound with aryl halides is a highly efficient and versatile method for the synthesis of sterically hindered diarylalkynes. The protocol presented herein is robust, scalable, and avoids the common pitfalls associated with copper-catalyzed systems. This makes it an invaluable tool for researchers in drug discovery and materials science, enabling the streamlined synthesis of complex molecular targets.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Liang, Y., Xie, Y., & Li, J. (2007). A DFT study on the mechanism of the copper-free Sonogashira reaction. Organometallics, 26(14), 3429-3436.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Cravotto, G., Orio, L., & Cintas, P. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568.
  • Al-Masum, M., & Kumar, D. (2010). A robust protocol for the palladium-catalyzed cross-coupling of 2-methyl-3-butyn-2-ol with aryl bromides. Tetrahedron Letters, 51(3), 559-562.
  • Li, J., & Hua, R. (2006). Copper-free Sonogashira coupling reaction catalyzed by palladium chloride/triphenylphosphine in air. Tetrahedron Letters, 47(30), 5329-5331.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). Topics in Current Chemistry, 219, 73-112.
  • Eckhardt, M., & Fu, G. C. (2003). The first applications of carbene ligands in cross-couplings of alkyl electrophiles: Sonogashira reactions of unactivated alkyl bromides and iodides. Journal of the American Chemical Society, 125(45), 13642-13643.
  • Gelman, D., & Buchwald, S. L. (2003). A general and efficient catalyst system for the Sonogashira reaction of aryl bromides and chlorides. Angewandte Chemie International Edition, 42(48), 5993-5996.
  • Soheili, A., Albaneze-Walker, J., Murry, J. A., McNamara, K., & Dolling, U. H. (2003). A practical and efficient copper-free Sonogashira coupling of aryl bromides with terminal alkynes. Organic Letters, 5(22), 4191-4194.
  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd (PhCN) 2 Cl 2/P (t-Bu) 3: a versatile catalyst for Sonogashira reactions of aryl bromides at room temperature. Organic Letters, 2(12), 1729-1731.
  • Böhm, V. P. W., & Herrmann, W. A. (2000). A copper-free variant of the Sonogashira reaction with N-heterocyclic carbene ligands. European Journal of Organic Chemistry, 2000(21), 3679-3681.
  • Bartoletti, A., Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393.

Sources

functionalization of peptides with (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Site-Specific Functionalization of Peptides with (2-methylbut-3-yn-2-yl)benzene via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enhancing Peptide Modalities with Hydrophobic Moieties

The therapeutic and diagnostic potential of peptides is vast, yet often limited by poor metabolic stability and cell permeability. Post-synthesis modification, or functionalization, is a critical strategy to overcome these limitations. The introduction of specific chemical moieties can dramatically alter a peptide's physicochemical properties, enhancing its efficacy and broadening its applications.[1][2] This guide focuses on the , a molecule that introduces a terminal alkyne for bioorthogonal conjugation while simultaneously appending a hydrophobic phenyl group.

The addition of hydrophobic groups can influence peptide folding, improve interaction with hydrophobic cellular membranes, or enhance binding to protein targets with hydrophobic pockets.[3][4] The this compound moiety provides a terminal alkyne, a key functional group for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[5] CuAAC, a cornerstone of "click chemistry," is prized in bioconjugation for its high efficiency, specificity, mild reaction conditions, and biocompatibility.[1][5][6][7] It enables the covalent linkage of an alkyne-modified molecule to an azide-modified peptide, forming a highly stable triazole ring.[5][8]

This document serves as a comprehensive guide for researchers, providing the scientific rationale and detailed protocols for conjugating this compound to azide-modified peptides.

Scientific Principle: The CuAAC Reaction

The CuAAC reaction is a highly reliable method for forming a 1,4-disubstituted 1,2,3-triazole by covalently joining a terminal alkyne and an azide.[9][10] The reaction's success in biological applications stems from its bioorthogonality—the reacting groups (alkyne and azide) are largely inert to the diverse functional groups present in biomolecules, ensuring highly specific conjugation.[2][11]

The catalytic cycle is initiated by the coordination of a Cu(I) ion to the terminal alkyne of the this compound. This step facilitates the deprotonation of the alkyne, forming a copper-acetylide intermediate.[9] This intermediate then reacts with the azide-functionalized peptide in a cycloaddition process to yield a stable triazole linkage, regenerating the Cu(I) catalyst for subsequent cycles.[9]

In practice, the catalytically active Cu(I) is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[10][12] To prevent oxidation and enhance catalytic activity, a stabilizing ligand is crucial.[13][14] Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that chelates the Cu(I) ion, protecting it from oxidation and increasing the reaction rate, although its poor water solubility can necessitate the use of co-solvents.[8][11]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Peptide_N3 Azide-Modified Peptide Final_Product Functionalized Peptide (Triazole Linkage) Peptide_N3->Final_Product Alkyne_R This compound (Terminal Alkyne) Cu_Acetylide Copper-Acetylide Intermediate Alkyne_R->Cu_Acetylide CuSO4 Cu(II)SO₄ CuI_complex Active Cu(I)-TBTA Catalyst CuSO4->CuI_complex Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI_complex TBTA TBTA Ligand TBTA->CuI_complex Stabilization CuI_complex->Cu_Acetylide Coordination Cu_Acetylide->Final_Product Cycloaddition

Figure 1. Simplified CuAAC reaction mechanism.

Experimental Protocols

This section provides a comprehensive workflow for the functionalization of an azide-modified peptide.

Prerequisite: Preparation of an Azide-Modified Peptide

The protocol assumes the availability of a peptide containing an azide functional group. This can be achieved through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): Incorporating an azide-bearing amino acid (e.g., L-azidohomoalanine or an azidolysine derivative) during standard Fmoc-based SPPS.[15]

  • Post-Synthetic Modification: Reacting a peptide's primary amine (e.g., the N-terminus or a lysine side chain) with an azide-transfer reagent or an NHS-azide linker.

It is critical to purify the azide-modified peptide by High-Performance Liquid Chromatography (HPLC) to ensure high purity before proceeding with the CuAAC reaction.

Protocol: CuAAC Conjugation

This protocol details the steps for conjugating this compound to a purified azide-modified peptide.

Materials and Reagents:

  • Azide-modified peptide (lyophilized)

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium L-Ascorbate

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ultrapure Water (Milli-Q or equivalent)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1% Trifluoroacetic acid (TFA) in water (HPLC Mobile Phase A)

  • 0.1% TFA in acetonitrile (ACN) (HPLC Mobile Phase B)

  • Reversed-phase C18 HPLC column

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Azide-Peptide (10 mM): Dissolve a calculated amount of lyophilized azide-peptide in ultrapure water or a suitable buffer (e.g., PBS) to a final concentration of 10 mM. Rationale: A concentrated stock allows for easy addition to the reaction mixture without excessive dilution.

    • This compound (50 mM): Dissolve the alkyne reagent in anhydrous DMSO to a final concentration of 50 mM. Rationale: DMSO is an excellent solvent for many organic molecules and is miscible with the aqueous reaction buffer.

    • CuSO₄ (100 mM): Dissolve CuSO₄·5H₂O in ultrapure water. Rationale: This serves as the source for the copper catalyst.

    • TBTA (100 mM): Dissolve TBTA in anhydrous DMSO. Gentle warming may be required. Rationale: TBTA stabilizes the active Cu(I) state, preventing oxidative damage to the peptide and accelerating the reaction.[8][11][13]

    • Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in ultrapure water. Rationale: This solution must be prepared fresh as ascorbate oxidizes in solution. It acts as the reducing agent to generate Cu(I) from Cu(II).[12]

  • Set up the Reaction Mixture:

    • In a microcentrifuge tube, add the following components in the specified order. The final volume can be scaled as needed. This example is for a 200 µL final volume.

      • 100 µL of Buffer (e.g., PBS, pH 7.4)

      • 20 µL of 10 mM Azide-Peptide stock (Final concentration: 1 mM)

      • 4 µL of 50 mM Alkyne stock (Final concentration: 1 mM, 1 equivalent)

      • 2 µL of 100 mM CuSO₄ stock (Final concentration: 1 mM, 1 equivalent)

      • 2 µL of 100 mM TBTA stock (Final concentration: 1 mM, 1 equivalent)

    • Vortex the mixture gently. Rationale: Pre-mixing the copper and ligand allows for the formation of the protective Cu(I)-TBTA complex.[8]

  • Initiate the Reaction:

    • Add 10 µL of freshly prepared 1 M Sodium Ascorbate stock (Final concentration: 50 mM, 50 equivalents).

    • Vortex gently to mix. Rationale: The addition of the reducing agent initiates the catalytic cycle. A large excess of ascorbate ensures the copper remains in its active Cu(I) state throughout the reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The tube can be placed on a gentle rotator. For sensitive peptides, the reaction can be performed at 4°C for 12-24 hours.[8]

    • Monitor reaction progress by taking small aliquots (e.g., 5 µL) at different time points and analyzing via LC-MS.

Protocol: Purification and Characterization

Purification via Reversed-Phase HPLC:

  • Quench the Reaction: Before injection, dilute the reaction mixture 1:10 with Mobile Phase A (0.1% TFA in water).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient would be 5-95% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide. The conjugated peptide will elute later than the starting peptide due to the added hydrophobic phenyl group.

    • Detection: Monitor absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect the peak corresponding to the functionalized peptide.

  • Solvent Removal: Lyophilize the collected fractions to obtain the purified product as a powder.

Characterization via Mass Spectrometry:

  • Confirm the identity of the purified product using MALDI-TOF or ESI-MS.

  • Calculate the expected mass of the final conjugate:

    • Mass of Conjugate = Mass of Azide-Peptide + Mass of this compound

    • The molecular weight of this compound (C₁₁H₁₂O) is approximately 160.21 g/mol . The azide-peptide mass will vary.

  • The observed mass should match the calculated theoretical mass.

Workflow and Data Summary

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Start Purified Azide-Peptide Reagents Prepare Stock Solutions (Alkyne, CuSO₄, TBTA, Ascorbate) Start->Reagents Mix Combine Peptide, Alkyne, CuSO₄, and TBTA Reagents->Mix Initiate Add Sodium Ascorbate Mix->Initiate Incubate Incubate at RT (1-4 hours) Initiate->Incubate Purify Purify by RP-HPLC Incubate->Purify Characterize Confirm Mass by MS Purify->Characterize Final Lyophilized Final Product Characterize->Final

Figure 2. Overall experimental workflow.

Table 1: Typical Reaction Component Concentrations

ComponentStock ConcentrationFinal ConcentrationEquivalents (relative to Peptide)Rationale
Azide-Peptide10 mM1 mM1Limiting reagent
This compound50 mM in DMSO1-1.5 mM1-1.5Slight excess can drive reaction to completion
CuSO₄100 mM in H₂O1 mM1Catalyst source
TBTA100 mM in DMSO1 mM1Stabilizes Cu(I) and accelerates reaction[8]
Sodium Ascorbate1 M in H₂O (Fresh)50 mM50Reduces Cu(II) to Cu(I) and maintains it[12]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Reaction Yield 1. Inactive catalyst (oxidized ascorbate or Cu(I)).2. Peptide precipitation.3. Insufficient reaction time.1. Prepare sodium ascorbate solution immediately before use. Ensure all reagents are of high quality.2. Increase the ratio of organic co-solvent (e.g., DMSO) to improve solubility.3. Extend the incubation time and monitor via LC-MS.
Peptide Degradation Oxidative damage from reactive oxygen species generated by the catalyst system.1. Ensure a sufficient excess of both ascorbate and the TBTA ligand to protect the peptide.[12]2. Degas solutions before use to remove oxygen.3. Perform the reaction at a lower temperature (4°C).
Multiple Peaks in HPLC Incomplete reaction, side-products, or peptide degradation.1. Optimize reaction time and reagent stoichiometry.2. Ensure the starting peptide is of high purity (>95%).3. Check for disulfide bond formation if the peptide contains cysteines and add a reducing agent like TCEP if necessary.
No Reaction 1. Degradation of azide or alkyne functional groups.2. Incorrect pH.1. Confirm the mass of starting materials via MS.2. Ensure the reaction buffer pH is within the optimal range for CuAAC (typically pH 7-8).[6][10]

Conclusion

The via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a robust and highly specific method for introducing a hydrophobic moiety in a controlled manner. The resulting triazole linkage is stable under biological conditions, making this an ideal strategy for developing peptide-based therapeutics and probes. By following the detailed protocols and understanding the rationale behind each step, researchers can reliably produce well-defined, functionalized peptides for a wide array of applications in drug discovery and chemical biology.

References

  • D. K. Kumar, S. M. Jadhav, A. K. Mandal, "Peptide Conjugation via CuAAC 'Click' Chemistry," Molecules, 2013. [Link]
  • A. D'Este, F. Formaggio, C. Toniolo, "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity," Current Topics in Medicinal Chemistry, 2018. [Link]
  • GenScript, "Click Chemistry in Peptide Synthesis | CuAAC & SPAAC," GenScript. [Link]
  • C. He, X. Liu, J. Li, "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction," Molecules, 2019. [Link]
  • D. K. Kumar, S. M. Jadhav, A. K. Mandal, "Peptide conjugation via CuAAC 'click' chemistry," UQ eSpace, 2013. [Link]
  • S. Haldón, M. C. Nicasio, P. J.
  • R. Kandler, S. Das, A. Nag, "Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support," Organic & Biomolecular Chemistry, 2021. [Link]
  • M. G. Finn, V. V. Fokin, "Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition," Beilstein Journal of Organic Chemistry, 2017. [Link]
  • Organic Chemistry Portal, "Click Chemistry Azide-Alkyne Cycloaddition," Organic Chemistry Portal. [Link]
  • V. O. Rodionov, V. V. Fokin, M. G. Finn, "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides," Accounts of Chemical Research, 2010. [Link]
  • M. Jean, J. Dejeu, O. Chaloin, et al., "A tris(benzyltriazolemethyl)
  • M. J. D. Ranieri, F. L. R. Paiva, V. M. D. Capello, et al., "Stepwise triple-click functionalization of synthetic peptides," Organic & Biomolecular Chemistry, 2018. [Link]
  • V. Hong, S. I. Presolski, C. Ma, M. G. Finn, "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation," Methods in Cell Biology, 2010. [Link]
  • J. A. Johnson, et al., "High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers," Journal of the American Chemical Society, 2013. [Link]
  • J. M. Chalker, G. J. L. Bernardes, B. G. Davis, "Modification of N-Terminal α-Amino Groups of Peptides and Proteins Using Ketenes," Journal of the American Chemical Society, 2012. [Link]
  • LifeTein, "Click Chemistry in Peptide Synthesis," LifeTein, 2024. [Link]
  • J. D. Blanchette, K. E. Kumi, C. M. Thompson, et al., "Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers," Journal of Controlled Release, 2019. [Link]
  • X. Liu, J. Waser, "Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents," Accounts of Chemical Research, 2025. [Link]
  • R. M. Leon, L. J. G. R. König, D.
  • C. H. Lee, Y. C. Liu, C. Y. Wang, et al., "Modification of Hydrophilic and Hydrophobic Surfaces Using an Ionic-Complementary Peptide," PLoS ONE, 2007. [Link]
  • ResearchGate, "The summary of Peptide Hydrophobic Ion Pairing application in lipid-based nanocarrier systems," ResearchG
  • Thermo Fisher Scientific, "Strategies for successful crosslinking and bioconjugation applic
  • T. A. Awakawa, B. A. P. Montagner, B. S. Moore, "Engineered Biosynthesis of Alkyne-tagged Polyketides," Methods in Enzymology, 2020. [Link]
  • Aapptec, "Alkyne Containing Amino Acids," Aapptec, 2020. [Link]
  • Agilent Technologies, "Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Teledyne ISCO, "Synthesis and purification of photoreactive peptides targeting epigenetic enzymes," Teledyne ISCO. [Link]
  • A. Horibe, Y. Shiozaki, K. Terao, et al., "Development of Hydrophobic Cell-Penetrating Stapled Peptides as Drug Carriers," International Journal of Molecular Sciences, 2023. [Link]
  • C. A. G. M. Weijers, V. R. T. S. K. Kondeti, R. M. J. Liskamp, et al.
  • F. Moro, M. G. de la Torre, I. Massaguer, et al.
  • M. A. S. A. Al-Jumaili, D. A. Al-Jumaili, D. J. Morgan, et al.
  • ResearchGate, "A novel synthesis of [2H6]2-methyl-3-butyn-2-ol," ResearchG
  • Google Patents, "Preparation method of 2-methyl-3-butyne-2-ol," Google P

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-methylbut-3-yn-2-yl)benzene. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic building block. We will delve into the mechanistic underpinnings of the most common synthetic route, the Sonogashira cross-coupling reaction, to provide actionable troubleshooting advice and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction for this compound is giving a very low yield. What are the most likely causes?

A low yield in this synthesis is a common issue that can typically be traced back to a few critical areas:

  • Catalyst Inactivation: The Palladium(0) active species is sensitive to oxidation and can be poisoned by impurities. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

  • Suboptimal Base: The base is crucial for deprotonating the terminal alkyne and neutralizing the HX byproduct.[1] For aryl bromides, a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) is often more effective than common amine bases like triethylamine (Et3N).[2]

  • Inefficient Catalytic Turnover: If using an aryl bromide, the oxidative addition step is slower than with an aryl iodide.[1] Higher temperatures or more electron-rich, bulky phosphine ligands may be required to facilitate this rate-limiting step.[3][4]

  • Side Reactions: The most significant yield-reducing side reaction is the oxidative homocoupling of 2-methyl-3-butyn-2-ol (also known as Glaser coupling), which forms an unwanted diyne byproduct.[5][6] This is particularly problematic in copper-catalyzed reactions exposed to oxygen.

Q2: I'm observing a significant, non-polar byproduct in my crude NMR. I suspect it's the homocoupled dimer of my alkyne. How can I confirm this and prevent its formation?

This is almost certainly the diyne byproduct from Glaser homocoupling. This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[6]

Identification: The homocoupled product, 2,7-dimethylocta-3,5-diyne-2,7-diol, is symmetrical. In the ¹H NMR, you would expect to see a single peak for the 12 equivalent methyl protons. Its lack of an aromatic ring will also be evident.

Prevention Strategies:

  • Strictly Anaerobic Conditions: The most immediate solution is to improve the degassing of your solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a positive pressure of an inert gas throughout the experiment.

  • Employ a Copper-Free Protocol: The most robust solution is to eliminate the copper co-catalyst entirely. Copper-free Sonogashira reactions have been developed specifically to avoid the homocoupling issue.[2][7][8] These protocols often require a slightly different choice of base and ligand but are highly effective for coupling aryl bromides.[2]

  • Use Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling.[6]

Q3: What are the most critical parameters to control when optimizing the synthesis from an aryl bromide?

When using an aryl bromide like bromobenzene, the oxidative addition to the Pd(0) center is the slowest step. Therefore, optimization should focus on accelerating this process.

ParameterImpact & RationaleRecommended Starting Point
Palladium Catalyst & Ligand The choice of ligand is critical. Electron-rich and bulky phosphine ligands stabilize the Pd(0) species and accelerate oxidative addition.[4] Simple Pd(PPh₃)₄ may be insufficient.Pd(OAc)₂ (3 mol%) with a suitable phosphine ligand like P(p-tol)₃ (6 mol%).[2]
Base A strong, non-nucleophilic base is required to ensure efficient alkyne deprotonation without competing side reactions.DBU (3 equivalents). It has proven highly effective in copper-free systems with aryl bromides.[2]
Solvent A polar aprotic solvent is typically used to ensure solubility of all components.THF is an excellent choice for these reactions.[2][9]
Temperature Higher temperatures are needed to overcome the activation energy for the oxidative addition of aryl bromides compared to iodides.80 °C.[2]
Q4: Should I use a copper co-catalyst? What are the advantages and disadvantages of a copper-free protocol?

The decision to include a copper(I) co-catalyst (typically CuI) depends on your substrate and optimization priorities.

  • Classical (Copper-Cocatalyzed) Sonogashira:

    • Advantages: The use of copper accelerates the transmetalation step, allowing the reaction to proceed at lower temperatures, especially for highly reactive substrates like aryl iodides.[1]

    • Disadvantages: The primary drawback is the catalysis of the undesirable Glaser homocoupling side reaction, which requires stringent exclusion of oxygen and can significantly lower yield and complicate purification.[5][6]

  • Copper-Free Sonogashira:

    • Advantages: The complete avoidance of Glaser homocoupling is the main benefit, leading to cleaner reaction profiles and simplified purification.[2][8] This is particularly advantageous for large-scale synthesis.

    • Disadvantages: These systems may require higher temperatures, stronger bases (like DBU), and carefully selected ligands to achieve high efficiency, especially with less reactive aryl chlorides or bromides.[2][7]

Recommendation: For the synthesis of this compound from bromobenzene, a copper-free protocol is highly recommended to maximize yield and purity by eliminating the homocoupling side product.[2]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Corrective Action(s)
No reaction or very low conversion 1. Inactive catalyst (Pd source not reduced to Pd(0) or poisoned). 2. Reaction temperature too low for aryl bromide. 3. Base is not strong enough.1. Use a fresh palladium source and high-purity, degassed solvents/reagents. Ensure an inert atmosphere. 2. Increase temperature to 80-100 °C. 3. Switch from Et₃N to a stronger base like DBU.
Significant homocoupling byproduct 1. Oxygen contamination in a copper-catalyzed reaction.1. Improve inert atmosphere technique (use a glovebox or Schlenk line). 2. Switch to a copper-free protocol.
Formation of dark black precipitate (Palladium black) 1. Catalyst decomposition. This can happen at high temperatures or if the ligand fails to stabilize the Pd nanoparticles.1. Ensure the correct palladium-to-ligand ratio (typically 1:2). 2. Consider a more robust ligand (e.g., bidentate phosphines). 3. Avoid excessive heating.
Difficult purification 1. Presence of closely-eluting homocoupled byproduct. 2. Residual catalyst and ligand contamination.1. Use a copper-free protocol to eliminate the homocoupling product. 2. After the reaction, filter the mixture through a short plug of silica or celite to remove insoluble palladium species before concentration and chromatography.

Visualized Workflow & Mechanism

A solid understanding of the catalytic cycle is essential for effective troubleshooting. The diagram below illustrates the key steps in a copper-free Sonogashira coupling.

Sonogashira_CopperFree pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂(X) oa->pd2_complex transmetalation Alkyne Coordination & Deprotonation pd2_complex->transmetalation deprotonation Base (e.g., DBU) acetylide Acetylide Anion deprotonation->acetylide base_h Base-H⁺ + X⁻ deprotonation->base_h alkyne Alkyne-H alkyne->deprotonation 2-methyl-3-butyn-2-ol acetylide->transmetalation pd2_alkynyl Ar-Pd(II)L₂(Alkyne) transmetalation->pd2_alkynyl re Reductive Elimination pd2_alkynyl->re re->pd0 Catalyst Regeneration product Ar-Alkyne (Product) re->product This compound aryl_halide Ar-X aryl_halide->oa Bromobenzene

Caption: Copper-Free Sonogashira Catalytic Cycle.

Troubleshooting Decision Tree

Use this flowchart to diagnose common issues systematically.

Troubleshooting_Tree start Low Yield of Product check_byproduct Major Byproduct Observed? start->check_byproduct byproduct_id Is it the symmetrical homocoupled dimer? check_byproduct->byproduct_id Yes no_reaction Is conversion of starting material low? check_byproduct->no_reaction No solution_copper_free Action: Switch to a Copper-Free Protocol. Improve inert atmosphere. byproduct_id->solution_copper_free Yes solution_purification Action: Optimize chromatography. Consider pre-filtration through Celite. byproduct_id->solution_purification No (Other Impurity) solution_optimize_conditions Action: Increase Temperature (80°C). Use stronger base (DBU). Check catalyst/ligand choice. no_reaction->solution_optimize_conditions Yes (Using Aryl Bromide) solution_catalyst_check Action: Use fresh, high-purity catalyst. Ensure proper degassing of all reagents/solvents. no_reaction->solution_catalyst_check No (Reaction Stalled)

Caption: Decision tree for troubleshooting low yield.

Optimized Experimental Protocols

The following protocols are adapted from validated literature procedures and are designed to maximize yield and minimize side reactions.

Protocol 1: High-Yield Copper-Free Sonogashira Synthesis

This protocol is optimized for coupling aryl bromides and is highly recommended for this synthesis to avoid homocoupling impurities.[2][9]

Materials:

  • Bromobenzene

  • 2-methyl-3-butyn-2-ol

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and P(p-tol)₃ (0.06 mmol, 6 mol%).

  • Add anhydrous, degassed THF (5 mL). Stir for 10 minutes at room temperature until the catalyst system is dissolved and homogenous.

  • Add bromobenzene (1.0 mmol, 1 equivalent).

  • Add 2-methyl-3-butyn-2-ol (1.2 mmol, 1.2 equivalents).

  • Add DBU (3.0 mmol, 3.0 equivalents) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Classic Copper-Cocatalyzed Sonogashira Synthesis

This protocol can be effective but requires rigorous exclusion of oxygen to prevent side reactions. It may be suitable if using the more reactive iodobenzene.

Materials:

  • Iodobenzene or Bromobenzene

  • 2-methyl-3-butyn-2-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled and degassed

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1 equivalent), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed THF (5 mL) and anhydrous, degassed Et₃N (5 mL).

  • Add 2-methyl-3-butyn-2-ol (1.2 mmol, 1.2 equivalents) via syringe.

  • Stir the reaction at room temperature if using iodobenzene, or heat to 60-70 °C if using bromobenzene. Monitor progress by TLC or GC-MS.

  • Upon completion, cool to room temperature. Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

References

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • PubMed. (2015, November 2). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand.
  • The Sonogashira Coupling. (n.d.).
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • YouTube. (2020, July 25). Sonogashira Coupling.
  • YouTube. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem.
  • Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Chemical Synthesis Database. (2025, May 20). 2-methyl-but-3-enyl-benzene.
  • ResearchGate. (2025, August 5). Improvements in the synthesis of terminal alkynes via coupling of arylbromides with 2-methylbut-3-yn-2-ol.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PubChem. (n.d.). {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene.
  • ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • SciSpace. (n.d.). "Anti-Michael addition" of Grignard reagents to sulfonylacetylenes: synthesis of alkynes.
  • ResearchGate. (2025, August 9). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Semantic Scholar. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by....
  • Organic Syntheses Procedure. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester.
  • ResearchGate. (2025, August 6). (PDF) Grignard reagents in toluene solutions.
  • Google Patents. (n.d.). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • Google Patents. (n.d.). CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
  • ResearchGate. (n.d.). Overall reaction scheme for 2-methylbut-3-yn-2-ol (MBOH ).

Sources

Technical Support Center: Navigating Sonogashira Couplings with Sterically Hindered Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically demanding substrates, particularly hindered aryl halides. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. Our approach is rooted in a mechanistic understanding to empower you to not just solve a problem, but to understand the underlying chemistry driving your results.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with sterically hindered aryl halides in Sonogashira couplings.

Q1: Why is my Sonogashira reaction failing or giving low yields with a sterically hindered aryl halide?

A1: The primary reason for failure is the difficulty of the oxidative addition step.[1] Steric bulk around the carbon-halide bond physically obstructs the palladium catalyst from accessing and inserting into the bond. This step is often the rate-limiting step of the entire catalytic cycle, and significant hindrance can slow it down to the point of effective reaction failure. Less reactive halides, such as aryl chlorides, are particularly challenging due to the strong C-Cl bond, a problem that is compounded by steric hindrance.[1][2]

Q2: I'm seeing a significant amount of alkyne homocoupling (Glaser product). What's causing this and how can I stop it?

A2: Glaser homocoupling is a common side reaction promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[3][4] When the desired cross-coupling is slow—as is often the case with hindered substrates—the competing homocoupling pathway can become dominant. The most effective way to eliminate this side reaction is to switch to a copper-free Sonogashira protocol .[4][5] If a copper co-catalyst is used, ensuring strictly anaerobic (oxygen-free) conditions by thoroughly degassing all solvents and reagents is critical.[3][6]

Q3: What is the best type of ligand for coupling a bulky aryl halide?

A3: For sterically demanding substrates, the choice of ligand is crucial. You should employ bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands .[1][7] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides. Examples include tri-tert-butylphosphine, Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), and various NHC ligands.[1][7]

Q4: Does the choice of halide (I, Br, Cl) on my aryl substrate matter?

A4: Absolutely. The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl .[1][4] For hindered systems, starting with an aryl iodide will give you the highest chance of success, often allowing for milder reaction conditions. Aryl bromides are also viable but typically require more forcing conditions (higher temperatures, more active catalysts).[4] Hindered aryl chlorides are notoriously difficult and often require specialized catalyst systems and conditions to achieve good yields.[2][8][9]

Q5: My reaction mixture turns black. What does this mean?

A5: The formation of a black precipitate, known as "palladium black," indicates that your active Pd(0) catalyst has decomposed and precipitated out of solution, rendering it inactive.[3] This is often caused by the presence of oxygen, impurities in the reagents, or reaction conditions that are too harsh, leading to catalyst instability.[3] Using high-purity reagents, ensuring a strictly inert atmosphere, and sometimes employing more stable palladium precatalysts can help prevent this.[10][11]

In-Depth Troubleshooting Guide

This guide is structured by common experimental problems. For each issue, we diagnose the potential causes rooted in the reaction mechanism and provide a series of logical, step-by-step solutions.

Problem 1: No Reaction or Very Low Conversion of the Aryl Halide

This is the most common failure mode with hindered substrates, directly pointing to a stalled catalytic cycle, most likely at the oxidative addition step.

A Low/No Conversion B Step 1: Evaluate Catalyst & Ligand A->B C Is the ligand bulky & electron-rich? (e.g., P(tBu)3, XPhos, NHC) B->C D Switch to a more appropriate ligand. Consult Ligand Selection Table. C->D No E Is the Pd source active? Consider an air-stable precatalyst. C->E Yes D->E F Use a fresh Pd source or switch to a precatalyst like a Buchwald G3/G4 palladacycle. E->F No G Step 2: Optimize Reaction Conditions E->G Yes F->G H Increase Temperature (e.g., from 80°C to 110°C) G->H I Change Solvent (e.g., THF to Dioxane or Toluene) H->I J Change Base (e.g., Et3N to Cs2CO3 or K2CO3) I->J K Step 3: Verify Reagent Quality J->K L Are reagents pure and anhydrous? Is the system fully inert? K->L M Purify substrates, distill amine base, use anhydrous solvent, and ensure rigorous degassing. L->M No N Reaction Successful L->N Yes M->A Re-attempt Reaction

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

  • Inactive Catalyst System:

    • The Cause: The combination of a hindered aryl halide and a standard, less-active catalyst like Pd(PPh₃)₄ is often insufficient to overcome the high activation energy of the oxidative addition step. Triphenylphosphine (PPh₃) is not electron-rich or bulky enough for these challenging substrates.[1]

    • The Solution:

      • Ligand Selection: Switch to bulky, electron-rich monodentate phosphine ligands. These ligands favor the formation of the highly reactive monoligated Pd(0)L species, which is less sterically encumbered and more readily undergoes oxidative addition. N-heterocyclic carbenes (NHCs) also serve this purpose well.[1][12][13]

      • Palladium Source: Standard Pd(0) or Pd(II) sources can be of variable quality or may be slow to generate the active catalytic species.[11] Using well-defined, air-stable palladium precatalysts (e.g., Buchwald palladacycles) can ensure the clean and efficient generation of the active LPd(0) complex in situ, which is particularly beneficial for difficult couplings.[10][11]

  • Suboptimal Reaction Conditions:

    • The Cause: The reaction may simply lack the thermal energy to overcome the activation barrier. Additionally, the solvent and base can have profound effects on catalyst stability and reactivity. Some solvents, like DMF, can sometimes inhibit the reaction.[3][14]

    • The Solution:

      • Temperature: Increase the reaction temperature, often to 100-120 °C. For aryl bromides and especially chlorides, elevated temperatures are frequently necessary.[4]

      • Solvent: If solubility is not an issue, less coordinating solvents like toluene or 1,4-dioxane can be beneficial. For copper-free conditions, polar aprotic solvents like acetonitrile are often used.[6][9][15]

      • Base: While amine bases like triethylamine or diisopropylamine are standard, for particularly tough couplings, switching to an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, especially in copper-free protocols.[4][9]

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

This side reaction is a clear indication that the copper-catalyzed alkyne dimerization is outcompeting the desired cross-coupling.

Sonogashira_Cycles cluster_0 Desired Sonogashira Cycle (Pd/Cu) cluster_1 Undesired Glaser Cycle (Cu) Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII trans-ArPd(II)L₂X OA->PdII TM Transmetalation PdII->TM Cu-C≡C-R PdII_alkyne ArPd(II)L₂(C≡CR) TM->PdII_alkyne CuI Cu(I) TM->CuI Regenerates Cu(I) RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Regeneration Product Ar-C≡C-R RE->Product Cu_acetylide Cu-C≡C-R CuI->Cu_acetylide Alkyne H-C≡C-R Alkyne->CuI Base Oxidation Oxidative Dimerization Cu_acetylide->Oxidation O₂ Dimer R-C≡C-C≡C-R Oxidation->Dimer

Caption: Competing catalytic cycles in a standard Sonogashira reaction.

  • Slow Cross-Coupling:

    • The Cause: As established in Problem 1, steric hindrance slows the oxidative addition step. This gives the copper acetylide intermediate more time to undergo oxidative dimerization.

    • The Solution: Address the slow cross-coupling first using the steps outlined in Problem 1 (e.g., change ligand, increase temperature). Speeding up the main cycle will naturally make it more competitive against the side reaction.

  • Presence of Oxygen:

    • The Cause: Oxygen is the oxidant for the Glaser coupling. Even small leaks in the reaction setup can be detrimental.

    • The Solution: Use rigorous anaerobic techniques. This includes using a Schlenk line or glovebox, and thoroughly degassing all solvents and liquid reagents (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for 30-60 minutes).[3][6]

  • The Copper Co-catalyst:

    • The Cause: The copper co-catalyst is the fundamental promoter of the Glaser reaction.[4]

    • The Solution: This is the most robust solution. Eliminate the copper co-catalyst entirely. Copper-free Sonogashira protocols have been extensively developed precisely to avoid this issue.[4][5] They often require slightly different conditions (e.g., different base or solvent), but are highly effective for hindered substrates.[9][16]

Data-Driven Optimization Tables

Use the following tables to make informed decisions when modifying your reaction conditions.

Table 1: Ligand Selection Guide for Hindered Aryl Halides
Ligand TypeExamplesKey Characteristics & RationaleBest For...
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃Strong σ-donors, large cone angles. Promote monoligation and accelerate oxidative addition.[7]Hindered aryl bromides and iodides. Can be effective for some aryl chlorides at higher temperatures.
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhosBulky and electron-rich. Precatalyst forms are readily available and highly active. Excellent for a wide range of challenging substrates.Difficult aryl bromides and chlorides, including heteroaryl systems.
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery strong σ-donors, sterically tunable. Form very stable and highly active Pd complexes.[1][17]A broad range of aryl halides, including electron-deficient and hindered systems. Often used in copper-free protocols.
Table 2: Solvent and Base Selection for Hindered Couplings
ProtocolTypical SolventsTypical BasesComments & Rationale
Standard Cu-Catalyzed Toluene, 1,4-Dioxane, THFEt₃N, i-Pr₂NHAmine often acts as both base and solvent/co-solvent. Less coordinating solvents can sometimes be advantageous.[14]
Copper-Free Acetonitrile (MeCN), DMF, NMPCs₂CO₃, K₂CO₃, DBUInorganic bases are often required to facilitate the catalytic cycle in the absence of copper.[1][4][9] Polar aprotic solvents are common.[15]

Detailed Experimental Protocol

Title: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide using a Palladium Precatalyst

This protocol is a robust starting point for challenging couplings, designed to minimize side reactions and maximize the chances of success.

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or 1,4-Dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under a positive pressure of inert gas, add the sterically hindered aryl bromide (1.0 equiv), the palladium precatalyst (e.g., 2.5 mol%), cesium carbonate (2.0 equiv), and a magnetic stir bar.

  • Inerting the System:

    • Seal the flask. Evacuate the flask under high vacuum for 1-2 minutes and then backfill with inert gas. Repeat this evacuate/backfill cycle a total of three times to ensure a completely anaerobic atmosphere.

  • Reagent Addition:

    • Through a septum, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

    • Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction:

    • Stir the mixture at the desired temperature. For hindered aryl bromides, a starting temperature of 100 °C is recommended.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the consumption of the limiting reagent is observed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the inorganic base and palladium residues.

    • Wash the filtrate with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

References

  • PubMed. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. National Center for Biotechnology Information.
  • Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
  • Bruno, N. C., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(48), 11503-11506.
  • Leitch, D. C., et al. (2021). Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl Fumarate and Maleic Anhydride Stabilizing Ligands. ChemRxiv.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.
  • ResearchGate. (n.d.). Palladium precatalysts used in cross‐coupling reactions. ResearchGate.
  • Wikipedia. (2024). Sonogashira coupling. Wikipedia.
  • Tevere, D., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 10(43), 14249–14258.
  • Li, J., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 136(25), 8963–8966.
  • ResearchGate. (n.d.). Application of hindered ether solvents for palladium catalyzed Suzuki-Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. ResearchGate.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • El-Remaily, M. A. A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893.
  • ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. ResearchGate.
  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(18), 5732–5736.
  • Powers, D. C. & Ritter, T. (2011). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 3(4), 302-309.
  • ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate.
  • Adamu, H. (2018). SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. ATBU Journal of Science, Technology and Education, 6(3).
  • Kania, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Sonogashira cross‐coupling of aryl halides catalyzed by BIAN‐NHC‐Pd/NHC‐Cu reported by Tu. ResearchGate.
  • Organic Chemistry Portal. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic-Chemistry.org.
  • Bickelhaupt, F. M. & de Jong, G. T. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 24(24), 5865–5874.
  • Organic Chemistry Portal. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Organic-Chemistry.org.
  • ResearchGate. (n.d.). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. ResearchGate.
  • Amatore, C., et al. (1993). Intimate mechanism of oxidative addition to zerovalent palladium complexes in the presence of halide ions and its relevance to the mechanism of palladium-catalyzed nucleophilic substitutions. Journal of the American Chemical Society, 115(21), 9531–9541.
  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2809.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose University Consortium.
  • Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7439-7494.
  • ResearchGate. (n.d.). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. ResearchGate.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. King Abdullah University of Science and Technology.
  • ResearchGate. (n.d.). What is the best procedure for Sonogashira coupling?. ResearchGate.
  • Navarro, O., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N‑Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727.
  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7439-7494.
  • ResearchGate. (n.d.). The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. ResearchGate.
  • ResearchGate. (n.d.). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. ResearchGate.
  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.

Sources

Technical Support Center: Preventing Homocoupling of (2-methylbut-3-yn-2-yl)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and validated protocols to address a common and frustrating side reaction: the homocoupling of the terminal alkyne (2-methylbut-3-yn-2-yl)benzene during Sonogashira and related cross-coupling reactions. Our focus is on providing not just steps, but the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the homocoupling of this compound.

Q1: What is homocoupling, and why is it a significant problem with my this compound reaction?

A: Homocoupling, often referred to as Glaser or Glaser-Hay coupling, is an oxidative dimerization of your terminal alkyne to form a symmetric 1,3-diyne.[1][2] In the context of your reaction, two molecules of this compound react with each other instead of with your intended aryl or vinyl halide partner. This is a major issue because it consumes your valuable alkyne, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be difficult to separate.[3][4]

Q2: What is the primary mechanism driving this unwanted side reaction?

A: The Glaser coupling mechanism is predominantly catalyzed by copper(I) salts and requires an oxidant, which is often atmospheric oxygen.[1][2] The process begins with the deprotonation of the terminal alkyne by a base to form an acetylide. This acetylide then coordinates with a copper(I) salt to form a copper acetylide intermediate. In the presence of an oxidant (like O₂), this intermediate undergoes oxidative dimerization to yield the 1,3-diyne byproduct and a reduced copper species.[5][6]

Q3: My reaction is yielding almost exclusively the homocoupled dimer. What are the most probable culprits?

A: The two most likely causes are the presence of oxygen and the use of a copper(I) co-catalyst.[3][7]

  • Oxygen Contamination: Inadequate deaeration of your solvents and reaction vessel allows oxygen to promote the oxidative coupling of the copper acetylide intermediate.[3][8]

  • Copper(I) Co-catalyst: While added to accelerate the Sonogashira reaction, copper(I) is the primary catalyst for the Glaser homocoupling pathway.[9][10] Its presence inherently creates a competing reaction pathway.

Q4: Can the bulky tertiary alcohol group on this compound affect the reaction?

A: Yes, steric hindrance from the gem-dimethyl and hydroxyl groups adjacent to the alkyne can influence reaction kinetics. While this bulk can sometimes disfavor homocoupling to a small degree, it can also slow down the desired Sonogashira coupling, especially with sterically hindered aryl halides.[11] If the rate of the desired cross-coupling is significantly impeded, the competing homocoupling reaction may have more time to occur, becoming a more prominent pathway.

Q5: To avoid this issue, is it better to optimize my copper-catalyzed reaction or switch to a copper-free protocol?

A: For robust prevention of homocoupling, switching to a well-established copper-free Sonogashira protocol is often the most effective strategy.[10][12][13] This completely eliminates the primary catalyst for the Glaser side reaction.[3] While optimizing copper-catalyzed systems is possible (e.g., through rigorous oxygen exclusion and slow alkyne addition), the risk of homocoupling remains. Copper-free systems provide a more reliable solution, particularly for valuable or complex substrates.[14][15]

Section 2: Troubleshooting Guide: A Mechanistic Approach

Effective troubleshooting requires understanding the competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling. Your goal is to manipulate the reaction conditions to kinetically favor the former.

Visualizing the Competing Pathways

The diagram below illustrates the two catalytic cycles at play in a typical copper-catalyzed Sonogashira reaction. The desired pathway (blue) involves both palladium and copper, while the undesired pathway (red) is driven primarily by copper and oxygen.

G cluster_pd Desired Sonogashira Cycle (Pd/Cu) cluster_cu Copper Co-catalyst Cycle cluster_glaser Undesired Glaser Cycle (Cu/O₂) Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)L₂-X Pd0->Pd_add Oxidative Addition (R¹-X) Pd_trans R¹-Pd(II)L₂-C≡CR² Pd_add->Pd_trans Transmetalation (from Cu Cycle) Alkyne H-C≡CR² Pd_trans->Pd0 Product R¹-C≡CR² Pd_trans->Product Reductive Elimination Cu_acetylide Cu(I)-C≡CR² Alkyne->Cu_acetylide + Cu(I)X - HX (Base) Cu_acetylide_Glaser Cu(I)-C≡CR² CuX Cu(I)X Cu_acetylide->Pd_add Cu_acetylax Cu_acetylide->Cu_acetylax To Pd Cycle Cu_acetylide->Cu_acetylide_Glaser Dimer_int [Dimeric Cu Intermediate] Cu_acetylide_Glaser->Dimer_int + O₂ (Oxidant) Dimer R²-C≡C-C≡C-R² Dimer_int->Dimer Dimerization

Caption: Competing Sonogashira (desired) and Glaser (undesired) pathways.

Systematic Troubleshooting Workflow

If you are observing homocoupling, follow this decision tree to systematically diagnose and solve the issue.

TroubleshootingWorkflow start Homocoupling of This compound Observed? check_inert Is the reaction run under rigorously inert conditions (degassed solvents, Ar/N₂)? start->check_inert Yes success Success: Homocoupling is minimized. Proceed with reaction. start->success No implement_inert ACTION: Implement rigorous inert atmosphere techniques. (See Protocol A) check_inert->implement_inert No use_cu_free ACTION: Switch to a validated copper-free protocol. (See Protocol B) check_inert->use_cu_free Yes optimize_params Is cross-coupling still slow or homocoupling still present? implement_inert->optimize_params use_cu_free->optimize_params optimize_params->success No slow_addition ACTION: Add alkyne slowly via syringe pump to keep concentration low. optimize_params->slow_addition Yes screen_ligands ACTION: Screen alternative ligands/bases to accelerate cross-coupling. (See Table 1) slow_addition->screen_ligands screen_ligands->success

Caption: A logical workflow for troubleshooting alkyne homocoupling.

Troubleshooting Deep Dive

Issue: Significant Homocoupling Product (>20%) is Observed

  • Root Cause Analysis: This level of side product strongly indicates a failure to control the two primary drivers of Glaser coupling: oxygen and the copper catalyst.

  • Immediate Actions:

    • Verify Inert Atmosphere: Ensure all solvents are thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. The reaction vessel must be purged with an inert gas, and the reaction should be run under a positive pressure of argon or nitrogen.[3][16]

    • Switch to Copper-Free Conditions: This is the most definitive solution. By removing the copper co-catalyst, you eliminate the primary mechanism for homocoupling.[9][10] A recommended copper-free protocol for substrates like yours is provided in Section 3.

Issue: Low to Moderate Homocoupling (5-20%) with Low Cross-Coupling Yield

  • Root Cause Analysis: The rate of the desired Sonogashira reaction is not fast enough to outcompete the background homocoupling reaction. This can be due to sub-optimal catalyst, ligand, base, or concentration effects.

  • Optimization Strategies:

    • Slow Addition of the Alkyne: Instead of adding all the this compound at the start, add it portion-wise or via a syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[3][17]

    • Re-evaluate Reaction Parameters: The choice of ligand and base is critical for accelerating the rate-limiting steps of the Sonogashira cycle (oxidative addition and reductive elimination). Consult the table below for guidance.

Table 1: Parameter Optimization to Favor Cross-Coupling over Homocoupling

ParameterStandard ConditionsOptimization Strategy & Rationale
Catalyst Pd(PPh₃)₂Cl₂ / Pd(OAc)₂ + PPh₃For less reactive aryl bromides/chlorides, consider more active pre-catalysts or ligands. Bulky, electron-rich phosphine ligands can accelerate reductive elimination.[7][18][19]
Ligand PPh₃Use bulky, electron-rich ligands like P(p-tol)₃ or P(t-Bu)₃. These can promote the formation of the active monoligated Pd(0) species and accelerate the catalytic cycle.[15][19]
Base Triethylamine (TEA)For copper-free systems, stronger organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be more effective at promoting the catalytic cycle without a copper acetylide intermediate.[15] Amines like piperidine or diisopropylamine can also be effective.[4][20]
Solvent THF, Toluene, DMFEnsure your aryl halide is fully soluble. A solvent mixture (e.g., Toluene/TEA 3:1) can sometimes be beneficial.[17] For copper-free reactions, polar aprotic solvents like THF or dioxane are often used.[15]
Temperature Room Temp to 60 °CIf the reaction is sluggish with aryl bromides, cautiously increasing the temperature to 80 °C may be necessary to facilitate oxidative addition.[15][20] Monitor for decomposition.

Section 3: Validated Experimental Protocols

The following protocols are designed to provide a robust starting point for your experiments with this compound.

Protocol A: Copper-Catalyzed Sonogashira with Minimized Homocoupling

This protocol emphasizes rigorous technique to suppress the Glaser side reaction.

  • Vessel and Reagent Preparation:

    • Dry a Schlenk flask or reaction tube under vacuum with a heat gun and cool under a positive pressure of argon.

    • Degas the chosen solvent (e.g., THF or a 3:1 mixture of Toluene:Triethylamine) by sparging with argon for at least 30 minutes.

  • Reaction Setup:

    • To the flask, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1-2 mol%) under a positive flow of argon.

    • Add the degassed solvent via cannula or syringe.

    • Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.

  • Slow Alkyne Addition:

    • Prepare a solution of this compound (1.2 eq) in a small amount of the degassed solvent.

    • Using a syringe pump, add the alkyne solution to the reaction mixture over 2-4 hours.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (e.g., 40-60 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.

  • Workup:

    • Upon completion, cool the reaction, dilute with an appropriate solvent (e.g., ethyl acetate), and quench with saturated aqueous NH₄Cl to complex the copper salts. Proceed with standard extraction and purification.

Protocol B: Recommended Copper-Free Sonogashira (High-Success-Rate)

This protocol, adapted from demonstrated methods for similar substrates, eliminates the primary cause of homocoupling.[15][21]

  • Vessel and Reagent Preparation:

    • Dry a Schlenk flask under vacuum with a heat gun and cool under argon.

    • Use anhydrous THF as the solvent. Degassing is still recommended as a best practice to prevent palladium black precipitation.

  • Reaction Setup:

    • To the flask, add the aryl bromide (1.0 eq), Pd(OAc)₂ (3 mol%), and P(p-tol)₃ (tri(p-tolyl)phosphine) (6 mol%) under a positive flow of argon.

    • Add anhydrous THF via syringe.

    • Add this compound (1.2 eq).

    • Finally, add DBU (3.0 eq) as the base.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 80 °C and stir.

    • Monitor the reaction by TLC or LC-MS for the consumption of the aryl bromide (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Espinet, P., & Echavarren, A. M. (2018). Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior.
  • ResearchGate. (n.d.). Proposed mechanism for the homocoupling of terminal alkynes. [Link]
  • ResearchGate. (n.d.).
  • DiVA portal. (n.d.). Homo-coupling of terminal alkynes on a noble metal surface. [Link]
  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
  • Koberstein, J. T., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. [Link]
  • Li, J. H., et al. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
  • MDPI. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. [Link]
  • Wikipedia. (n.d.). Glaser coupling. [Link]
  • Grokipedia. (n.d.). Glaser coupling. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • The chemical reaction database. (2008). Copper-free Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Reddy, M. S., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Wang, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. [Link]
  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Link]
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
  • Organic Chemistry Portal. (n.d.).
  • NIH. (2024).
  • YouTube. (2025).
  • PubMed. (n.d.). Ligand and substrate effects during Pd-catalyzed cyclizations of alkyne-tethered cyclohexadienones. [Link]
  • YouTube. (2025). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. [Link]
  • NIH. (n.d.).
  • Colacot, T. J. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling.
  • PubMed Central. (2021).
  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
  • ResearchGate. (2025). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
  • ACS Publications. (2021).
  • NIH. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]
  • ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [Link]

Sources

Technical Support Center: Optimization of (2-methylbut-3-yn-2-yl)benzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of cross-coupling reactions involving (2-methylbut-3-yn-2-yl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this sterically hindered alkyne in their synthetic workflows. The inherent steric bulk of the tertiary propargylic center presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sonogashira coupling of this compound with an aryl halide is resulting in low to no product yield. Where should I begin troubleshooting?

When a Sonogashira reaction fails, a systematic approach is crucial. The primary suspects are the catalyst's activity, the purity of your reagents, and the reaction atmosphere. The steric hindrance of the tertiary carbon adjacent to the alkyne in this compound makes this reaction particularly sensitive to suboptimal conditions.

Initial Troubleshooting Workflow:

G start Low / No Yield cat_check 1. Catalyst System Integrity start->cat_check reagent_check 2. Reagent & Solvent Quality start->reagent_check condition_check 3. Reaction Conditions start->condition_check side_reactions 4. Assess Side Reactions start->side_reactions cat_active Is the Pd catalyst active? Is the Cu(I) source fresh? cat_check->cat_active ligand_choice Is the ligand appropriate for a hindered substrate? cat_check->ligand_choice reagent_purity Are starting materials pure? (Aryl halide, Alkyne) reagent_check->reagent_purity solvent_prep Are solvents anhydrous and thoroughly degassed? reagent_check->solvent_prep base_prep Is the amine base dry? reagent_check->base_prep atmosphere Is the system truly anaerobic? (Inert gas atmosphere) condition_check->atmosphere temp Is the temperature optimal? (Too low for Ar-Br/Cl?) condition_check->temp glaser Check for alkyne homocoupling (Glaser product) side_reactions->glaser decomp Check for Pd black (Catalyst decomposition) side_reactions->decomp

Caption: General troubleshooting workflow for a failing Sonogashira coupling.

Start by verifying your catalyst. Palladium(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture; more stable Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are often more reliable.[1] Ensure all solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen), as oxygen promotes the highly common side reaction of alkyne homocoupling (Glaser coupling).[1][2]

Q2: What is the optimal catalyst and ligand system for coupling a sterically hindered alkyne like this compound, especially with less reactive aryl bromides?

Standard triphenylphosphine (PPh₃) ligands may be insufficient for this substrate due to steric clash. The rate-limiting step for less reactive aryl halides (bromides, chlorides) is often the initial oxidative addition to the Pd(0) center.[3] To overcome this, more effective ligands are required.

Causality: Bulky, electron-rich phosphine ligands enhance catalytic activity for several reasons:

  • Promote Oxidative Addition: The electron-rich nature of the ligand makes the palladium center more nucleophilic, accelerating its insertion into the aryl-halide bond.[4]

  • Facilitate Reductive Elimination: Steric bulk on the ligand promotes the final, product-releasing reductive elimination step.[5]

  • Stabilize Monoligated Species: They help generate and stabilize the active, monoligated Pd(0)L species, which is often the true catalytic species.[6]

A highly successful system for the analogous coupling of 2-methyl-3-butyn-2-ol with various aryl bromides utilized a palladium(II) acetate [Pd(OAc)₂] catalyst with tri(p-tolyl)phosphine [P(p-tol)₃] as the ligand.[7][8] This demonstrates that even moderately bulky and electron-rich phosphines can be effective. For particularly challenging substrates, consider advanced Buchwald-type ligands such as XPhos or SPhos.[2]

Ligand ClassExample(s)Target SubstrateKey Advantage
TriarylphosphinesPPh₃, P(p-tol)₃Aryl Iodides, activated Aryl BromidesCost-effective, good for reactive partners.[4][7]
Bulky, Electron-RichP(t-Bu)₃, XPhos, SPhosAryl Bromides, Aryl ChloridesOvercomes slow oxidative addition, high turnover.[2][6]
Q3: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?

The formation of a 1,3-diyne via oxidative homocoupling of your alkyne is a classic Sonogashira side reaction, particularly problematic when using a copper co-catalyst.[1]

Primary Causes & Solutions:

  • Presence of Oxygen: The Cu(I)-mediated Glaser coupling is highly sensitive to molecular oxygen.

    • Solution: Ensure rigorous degassing of all solvents and reagents (e.g., via multiple freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[2]

  • Copper(I) Co-catalyst: The copper acetylide intermediate is central to the homocoupling pathway.

    • Solution: Switch to a copper-free Sonogashira protocol . These methods are often preferred for complex syntheses to avoid the Glaser side product and are particularly effective for sterically hindered alkynes.[2][7][8] They typically require a slightly different base (e.g., DBU) and may run at a higher temperature, but the cleaner reaction profile is a significant advantage.[7]

G cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)-C≡CR'(L)₂ ArPdX->ArPdC Transmetalation (from Cu-C≡CR') Diyne R'-C≡C-C≡C-R' ArPdX->Diyne Failure Point: Transmetalation is slow, Glaser coupling dominates ArPdC->Pd0 Reductive Elimination Product Ar-C≡CR' Alkyne R'-C≡C-H CuA R'-C≡C-Cu Alkyne->CuA + Cu(I), Base CuA->Diyne O₂

Caption: Competing Sonogashira and Glaser coupling pathways.

Q4: The reaction has stalled, and a black precipitate has formed. What is this, and how can I prevent it?

The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[1] This indicates your Pd(0) catalyst has decomposed and dropped out of the catalytic cycle.

Common Causes:

  • Impurities: Impurities in reagents or solvents can poison the catalyst.[1]

  • High Temperature: While heating can be necessary for unreactive halides, excessive temperatures can accelerate decomposition.[9]

  • Inappropriate Solvent: Some solvents may promote decomposition. Anecdotal evidence suggests THF can sometimes be problematic.[1][10]

  • Ligand Dissociation: If the phosphine ligand dissociates from the metal center and does not re-coordinate effectively, the unprotected Pd(0) species can agglomerate and precipitate.

Prevention Strategies:

  • Use high-purity, degassed reagents and anhydrous solvents.[1]

  • Employ more robust ligands (see Q2) that bind strongly to the palladium center and protect it from decomposition.[3][6]

  • Use a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂, which is reduced to the active Pd(0) species in situ.[1][11]

  • Optimize the temperature carefully. Start at a moderate temperature (e.g., 50-60 °C) and only increase if the reaction is not proceeding.

Q5: How do the choice of base and solvent impact the reaction with this compound?

The base and solvent create the environment for the catalytic cycle and are not merely spectators.

Role of the Base: The primary role of the amine base (e.g., Et₃N, DIPEA) is to deprotonate the terminal alkyne, which is a prerequisite for its reaction with the copper(I) salt (in the classic protocol) or its coordination to palladium (in copper-free variants).[1]

  • Triethylamine (Et₃N): The most common and cost-effective choice. Often used in excess, sometimes as the solvent itself.[12]

  • Diisopropylethylamine (DIPEA): A bulkier, more sterically hindered base that can sometimes give cleaner reactions.

  • 1,8-Diazabicycloundec-7-ene (DBU): A strong, non-nucleophilic base often employed in copper-free protocols, as it can effectively facilitate the catalytic cycle without copper.[7][8]

Role of the Solvent: The solvent must dissolve all components and remain stable at the reaction temperature.

  • Tetrahydrofuran (THF): A good general-purpose solvent for Sonogashira reactions.[7]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be useful for solubilizing substrates but may require higher temperatures to drive reactions with aryl bromides.[9]

  • Toluene: A non-polar solvent often used at higher temperatures.

  • Amine as Solvent: Using Et₃N or DIPEA as the solvent can be effective and simplifies the reaction mixture, sometimes suppressing homocoupling.[2]

For the coupling of this compound, a copper-free protocol using DBU as the base in THF has been shown to be highly effective.[7][8]

Optimized Experimental Protocols

The following protocols are based on validated literature procedures for sterically similar substrates and represent excellent starting points for optimization.[7][8]

Protocol 1: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This is the recommended starting protocol to avoid Glaser homocoupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and tri(p-tolyl)phosphine (P(p-tol)₃, 0.06 mmol, 6 mol%).

  • Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous, degassed THF (approx. 3-4 mL) via syringe.

  • Add this compound (1.2 mmol, 1.2 equiv) via syringe.

  • Finally, add 1,8-Diazabicycloundec-7-ene (DBU) (3.0 mmol, 3.0 equiv) via syringe.

  • Place the sealed flask in a preheated oil bath at 80 °C.

  • Stir the reaction for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1 M HCl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale / Citation
Catalyst Pd(OAc)₂ (3 mol%)Stable Pd(II) precatalyst.[7][8]
Ligand P(p-tol)₃ (6 mol%)Moderately bulky, effective for Ar-Br.[7][8]
Base DBU (3 equiv)Strong, non-nucleophilic base for Cu-free conditions.[7][8]
Solvent Anhydrous, degassed THFGood general-purpose solvent.[7][8]
Temperature 80 °CSufficient for activating most aryl bromides.[7][8]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation.[1]
Protocol 2: Classic Copper-Catalyzed Sonogashira Coupling

Use this protocol if a copper-free system is not feasible, but be vigilant about homocoupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Add anhydrous, degassed solvent (e.g., 5 mL of THF or a 1:1 mixture of Toluene:Triethylamine) via syringe.

  • Add this compound (1.2 mmol, 1.2 equiv) via syringe.

  • If not used as the solvent, add triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) via syringe.

  • Stir the reaction at room temperature for aryl iodides or heat to 50-80 °C for aryl bromides.[1]

  • Monitor, work up, and purify as described in Protocol 1.

References

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Chinese Chemical Letters. (n.d.). Palladium Catalyzed Heck-Type Reaction of Organic Halides and Alkyl-Alkynes.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Zonguldak Bülent Ecevit Üniversitesi. (2008). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.

Sources

Technical Support Center: Purification of (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (2-methylbut-3-yn-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile terminal alkyne. Drawing from established protocols and extensive troubleshooting experience, this document provides in-depth, practical solutions to ensure the high purity of your final product.

Introduction: The Synthetic Context

This compound is typically synthesized via a two-step sequence:

  • Sonogashira Coupling: An aryl halide (e.g., bromobenzene or iodobenzene) is coupled with a protected acetylene equivalent, 2-methyl-3-butyn-2-ol. This reaction is catalyzed by palladium and typically a copper(I) co-catalyst.[1][2][3]

  • Deprotection: The resulting propargylic alcohol, 4-phenyl-2-methyl-3-butyn-2-ol, is then deprotected under basic conditions to yield the terminal alkyne, this compound, and acetone.

This synthetic route, while generally efficient, can introduce a variety of impurities that co-elute or are difficult to separate from the desired product. This guide will address the purification challenges arising from both stages of this synthesis.

Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification Techniques cluster_analysis Purity Analysis Reaction_Mixture Crude Reaction Mixture (Post-Deprotection) Aqueous_Workup Aqueous Workup (e.g., NH4Cl quench) Reaction_Mixture->Aqueous_Workup Quench & Initial Extraction Catalyst_Removal Catalyst Removal (Filtration through Celite®/Silica) Aqueous_Workup->Catalyst_Removal Remove solid precipitates Flash_Chromatography Flash Column Chromatography Catalyst_Removal->Flash_Chromatography Primary Purification Distillation Vacuum Distillation Catalyst_Removal->Distillation Alternative for volatile impurities Recrystallization Recrystallization (if solid at low temp.) Flash_Chromatography->Recrystallization Further Polishing Purity_Analysis Purity & Structural Confirmation (NMR, GC-MS) Flash_Chromatography->Purity_Analysis Distillation->Flash_Chromatography For removal of non-volatile impurities Distillation->Purity_Analysis Recrystallization->Purity_Analysis

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Section 1: Issues Related to Reaction Byproducts

Q1: My NMR spectrum shows a significant amount of a symmetrical byproduct. What is it and how can I remove it?

A1: This is likely the homocoupled diyne, a common byproduct of the Sonogashira reaction, often referred to as the Glaser or Hay coupling product.[2][4][5] It arises from the oxidative dimerization of the terminal alkyne.

  • Causality: The presence of oxygen and high concentrations of the copper(I) catalyst are the primary drivers for homocoupling.[2]

  • Troubleshooting & Prevention:

    • Deoxygenate rigorously: Ensure all solvents and reagents are thoroughly deoxygenated by purging with an inert gas (argon or nitrogen) before and during the reaction.

    • Minimize Copper Catalyst: Use the minimum effective amount of copper(I) iodide. In some cases, copper-free Sonogashira protocols can be employed to completely avoid this side reaction.[5][6]

    • Hydrogen Atmosphere: Running the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) has been shown to significantly reduce homocoupling.[7]

  • Purification Strategy: The homocoupled diyne is typically less polar than the desired product. Flash column chromatography is the most effective method for its removal.

Q2: I see unreacted starting materials (aryl halide and/or 2-methyl-3-butyn-2-ol) in my crude product. How do I get rid of them?

A2: Residual starting materials are a common issue, especially if the reaction has not gone to completion.

  • Causality: Incomplete reaction due to catalyst deactivation, insufficient reaction time or temperature, or impure reagents.

  • Purification Strategy:

    • Aryl Halide: The unreacted aryl halide is generally less polar than the product and can be separated by flash column chromatography.

    • 2-methyl-3-butyn-2-ol: This starting material is a volatile alcohol with a boiling point of 102-105 °C and is soluble in water.[8][9][10] It can often be removed during the aqueous workup. If it persists, it can be removed by vacuum distillation or during flash chromatography, where it will elute with more polar solvent systems.

Section 2: Issues with Catalyst Removal

Q3: My purified product is still colored, suggesting residual palladium or copper catalyst. How can I remove these metal residues?

A3: Residual transition metals are a frequent problem in cross-coupling reactions and can interfere with subsequent steps or biological assays.

  • Causality: Homogeneous catalysts can be challenging to remove completely through simple extraction.

  • Troubleshooting & Purification:

    • Filtration through Celite® or Silica Gel: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or a short plug of silica gel.[1][11][12] This will remove a significant portion of the precipitated catalyst.

    • Aqueous Washes: Washing the organic layer with an aqueous solution of ammonium chloride can help remove some copper salts.

    • Scavenger Resins: For complete removal of trace palladium, consider using scavenger resins, such as those with thiol or phosphine functionalities.[13] These resins selectively bind to the metal, which can then be filtered off.

    • Activated Carbon: Stirring the crude product in a solution with activated carbon can also help adsorb residual palladium.

Section 3: Choosing and Optimizing Purification Techniques

Q4: What is the best general method for purifying this compound?

A4: Flash column chromatography is the most versatile and widely applicable method for purifying this compound from a typical Sonogashira reaction mixture.[14] It allows for the separation of the product from both more and less polar impurities.

Q5: I'm struggling with flash column chromatography. What solvent system should I use?

A5: The optimal solvent system depends on the specific impurities present. A good starting point for nonpolar compounds like this compound is a mixture of a nonpolar solvent and a slightly more polar one.

  • Recommended Starting Points:

    • Hexanes/Ethyl Acetate (e.g., starting with 98:2 and gradually increasing the polarity).

    • Hexanes/Dichloromethane.

    • Hexanes/Diethyl ether.

  • Methodology:

    • TLC Analysis: First, run thin-layer chromatography (TLC) in various solvent mixtures to find a system that gives good separation between your product and the impurities. Aim for an Rf value of ~0.3 for your product.

    • Column Packing: Pack the column with silica gel, ensuring there are no air bubbles.

    • Loading: It is preferable to dry-load the sample by adsorbing it onto a small amount of silica gel. This leads to better separation than wet-loading.

    • Elution: Run the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

Q6: Can I use distillation to purify this compound?

A6: Yes, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities like catalyst residues or high molecular weight byproducts.

  • Considerations:

    • Impurity Volatility: This method is most effective when there is a significant difference in boiling points between your product and the impurities. It may not be suitable for separating isomers or compounds with similar volatilities.

Q7: Is recrystallization a viable option for this compound?

A7: Recrystallization is generally used for solid compounds. This compound is likely a liquid at room temperature. However, if it solidifies at low temperatures, recrystallization could be a powerful technique for achieving high purity.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures.

    • Potential Solvents: For a nonpolar aromatic compound, you might try nonpolar solvents like hexanes or heptane, or a mixed solvent system such as ethanol/water or acetone/hexanes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath or freezer to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

Data Summary and Protocols

Table 1: Common Impurities and Their Characteristics
ImpurityTypical SourceRelative Polarity (on Silica)Recommended Removal Method
Homocoupled DiyneGlaser CouplingLess PolarFlash Chromatography
Unreacted Aryl HalideIncomplete ReactionLess PolarFlash Chromatography
2-methyl-3-butyn-2-olStarting MaterialMore PolarAqueous Workup, Flash Chromatography, Distillation
Palladium/Copper CatalystsCatalyst ResidueHighly Polar/InsolubleFiltration (Celite®), Scavenger Resins, Aqueous Washes
Phosphine Ligands/OxidesCatalyst SystemModerately PolarFlash Chromatography
Protocol 1: General Workup and Catalyst Removal
  • Quench the Reaction: After the deprotection step, cool the reaction mixture to room temperature and slowly pour it into a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine and Wash: Combine the organic layers and wash with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Catalyst Filtration: Dissolve the crude residue in a minimal amount of a solvent like dichloromethane or toluene. Pass this solution through a short plug of Celite® or silica gel, washing with the same solvent. Collect the filtrate.[11][12]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., a gradient of 0-10% ethyl acetate in hexanes).

  • Sample Preparation (Dry Loading): Dissolve the crude product from Protocol 1 in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.

  • Column Packing: Prepare a silica gel column in the initial, least polar solvent mixture.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

Confirm the purity and identity of your final product using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the characteristic alkyne proton signal around 2-3 ppm.[10] The integration of signals can be used to determine the relative amounts of impurities. For absolute purity, quantitative NMR (qNMR) with an internal standard can be employed.

    • ¹³C NMR: The sp-hybridized carbons of the alkyne will appear in the range of 65-90 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and identifying volatile impurities by their mass-to-charge ratio.[15]

Logical Troubleshooting Diagram

Troubleshooting_Logic Start Crude Product Analysis (TLC, ¹H NMR) Impurity_Type Dominant Impurity? Start->Impurity_Type Nonpolar_Imp Nonpolar Impurities (Homocoupled Diyne, Aryl Halide) Impurity_Type->Nonpolar_Imp Less Polar than Product Polar_Imp Polar Impurities (Starting Alcohol, Ligand Oxides) Impurity_Type->Polar_Imp More Polar than Product Metal_Residue Catalyst Residues (Coloration, Broad NMR signals) Impurity_Type->Metal_Residue Persistent Color Complex_Mixture Complex Mixture of Impurities Impurity_Type->Complex_Mixture Multiple Spots on TLC Sol_Chrom Flash Chromatography (Low Polarity Eluent) Nonpolar_Imp->Sol_Chrom Polar_Imp->Sol_Chrom Sol_Distill Vacuum Distillation Polar_Imp->Sol_Distill If volatile Sol_Metal 1. Filter through Celite®/Silica 2. Scavenger Resin/Activated Carbon Metal_Residue->Sol_Metal Sol_Complex 1. Initial Catalyst Removal 2. Flash Chromatography (Gradient Elution) Complex_Mixture->Sol_Complex

Caption: A decision tree for troubleshooting purification issues.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. [Link]
  • ResearchGate. (2015).
  • ResearchGate. (2017).
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]
  • The Good Scents Company. (n.d.). 2-methyl-3-butyn-2-ol. [Link]
  • PubChem. (n.d.). {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene. [Link]
  • PubChem. (n.d.). 2-Methyl-3-butyn-2-ol. [Link]
  • Beilstein Journal of Organic Chemistry. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
  • ACS Publications. (2007). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
  • University of Rochester. (n.d.).
  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • OpenOChem Learn. (n.d.). Alkynes. [Link]
  • University of Rochester. (n.d.).
  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Chemical Synthesis Database. (n.d.). 2-methyl-but-3-enyl-benzene. [Link]
  • YouTube. (2022).
  • Reddit. (2023).
  • Organic Syntheses. (2007). (rac)-4-Triisopropylsilyl-3-butyn-2-ol. [Link]
  • University of Rochester. (n.d.). Solvent Systems For Flash Column. [Link]
  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Synthesis of 2-methyl-3-buten-2-ol.
  • JEOL. (n.d.).
  • National Institutes of Health. (2014).
  • Cheméo. (n.d.). Chemical Properties of Benzene, (3-methyl-2-butenyl)-. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Unacademy. (n.d.).

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling of (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (2-methylbut-3-yn-2-yl)benzene. This document provides expert guidance, troubleshooting protocols, and answers to frequently asked questions regarding catalyst selection for the efficient coupling of this terminal alkyne. Our focus is on providing not just methods, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common preliminary questions researchers face when designing a coupling reaction for this compound.

Q1: What are the primary coupling reactions for this compound?

Given its structure as a terminal alkyne, the two most relevant and widely utilized coupling reactions are:

  • Sonogashira Coupling: A cross-coupling reaction between the terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for creating a C(sp)-C(sp²) bond and is catalyzed by a palladium complex, often with a copper(I) co-catalyst.[1][2][3]

  • Glaser Coupling: An oxidative homocoupling reaction that joins two molecules of the terminal alkyne to form a symmetric 1,3-diyne.[4][5] This reaction is typically catalyzed by a copper(I) salt in the presence of an oxidant, such as air (O₂).[4][6]

Q2: How do I choose between a standard Sonogashira (Pd/Cu) and a copper-free Sonogashira reaction?

This is a critical decision that directly impacts your product distribution and yield.

  • Standard Sonogashira (with Cu(I) co-catalyst): The copper(I) co-catalyst's primary role is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[3] This is often a very efficient and rapid method. However, the major drawback is the potential for the undesired Glaser homocoupling of this compound, which is also catalyzed by copper salts in the presence of oxygen.[7][8] This side reaction consumes your alkyne and can complicate purification.

  • Copper-Free Sonogashira: To circumvent the issue of Glaser homocoupling, copper-free conditions have been developed.[9][10][11] These systems rely solely on a palladium catalyst and typically require a suitable base to facilitate the deprotonation of the alkyne. While this approach eliminates the primary pathway for homocoupling, the reaction kinetics might be slower, sometimes necessitating higher temperatures or more specialized, electron-rich ligands to promote the catalytic cycle.[7][9] A study on the coupling of the related 2-methyl-3-butyn-2-ol with aryl bromides demonstrated high efficiency using a copper-free system with Pd(OAc)₂ and P(p-tol)₃.[12]

Recommendation: If you observe significant amounts of the homocoupled diyne byproduct, switching to a copper-free system is the most logical step.[8][13]

Q3: What is the role of the phosphine ligand on the palladium catalyst, and how do I select one?

The ligand is not a passive spectator; it is fundamental to the catalyst's activity and stability.[14][15] Its primary roles are to:

  • Facilitate Oxidative Addition: Electron-rich ligands increase the electron density on the palladium(0) center, which promotes the rate-limiting oxidative addition step with the aryl halide.[14][16]

  • Enhance Stability: The ligand stabilizes the palladium center, preventing decomposition into inactive palladium black.[7]

  • Influence Reductive Elimination: The steric bulk of the ligand can facilitate the final reductive elimination step, releasing the product and regenerating the active catalyst.[14]

Ligand Selection Guide:

Ligand TypeCharacteristics & Use CaseExample(s)
Simple Triarylphosphines Standard, cost-effective ligands. Effective for reactive aryl halides (iodides, bromides with electron-withdrawing groups).PPh₃ (Triphenylphosphine)[3], P(p-tol)₃ (Tri(p-tolyl)phosphine)[12]
Bulky, Electron-Rich Dialkylbiarylphosphines State-of-the-art ligands for challenging substrates, such as less reactive aryl bromides and chlorides. Their bulk and electron-donating ability significantly accelerate the catalytic cycle.[16]XPhos, SPhos, RuPhos[17]
Bulky Trialkylphosphines Highly electron-donating and sterically demanding. Very effective for activating unreactive coupling partners.[16]P(t-Bu)₃ (Tri-tert-butylphosphine)[18]

Q4: Which base and solvent are most appropriate for my reaction?

The base is required to deprotonate the terminal alkyne, forming the reactive acetylide.[7] The solvent must solubilize all components and be compatible with the reaction conditions.

  • Bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are very common as they can also act as the solvent.[7][19] For copper-free systems, stronger, non-coordinating organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can be highly effective.[12] Inorganic bases such as K₂CO₃ or Cs₂CO₃ are also used, particularly in polar solvents.[9]

  • Solvents: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.[7] Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), toluene, and acetonitrile.[19] Some anecdotal evidence suggests that THF may promote the formation of palladium black under certain conditions.[7][20]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach is required to identify the root cause.

G start Low / No Yield cat_check Is the Catalyst Active? start->cat_check reagent_check Are Reagents Pure & Dry? cat_check->reagent_check [Yes] cat_sol Solution: - Use fresh Pd catalyst & CuI. - Ensure inert atmosphere (N₂/Ar). - Use a pre-catalyst. cat_check->cat_sol [No] cond_check Are Conditions Optimal? reagent_check->cond_check [Yes] reagent_sol Solution: - Use anhydrous, degassed solvent. - Purify alkyne and halide. - Use fresh, dry base. reagent_check->reagent_sol [No] halide_check Is the Aryl Halide Reactive? cond_check->halide_check [Yes] cond_sol Solution: - Increase temperature incrementally. - Screen different bases/solvents. - Check stoichiometry. cond_check->cond_sol [No] halide_sol Solution: - Switch I > Br > Cl. - Use a more electron-rich, bulky ligand (e.g., XPhos). halide_check->halide_sol [No]

Caption: Troubleshooting Decision Tree for Low Yield.

  • Potential Cause A: Inactive Catalyst

    • Diagnosis: The palladium catalyst, particularly Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[7] Copper(I) iodide can also degrade over time. Formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[7]

    • Solution:

      • Always use a fresh batch of palladium catalyst and CuI or one that has been stored properly under an inert atmosphere.[7]

      • Ensure the reaction is performed under strictly anaerobic (inert gas like Argon or Nitrogen) conditions. Degas the solvent thoroughly before use via freeze-pump-thaw cycles or by sparging with inert gas.[7]

      • Consider using a more stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced to the active Pd(0) species in situ.[7]

  • Potential Cause B: Poor Reagent Quality or Incorrect Stoichiometry

    • Diagnosis: Impurities in the starting materials can poison the catalyst. Water in the solvent or base can hydrolyze intermediates and deactivate the catalyst.

    • Solution:

      • Use anhydrous grade solvents and ensure your amine base is dry.

      • If impurities are suspected, purify the this compound and the aryl halide via distillation or chromatography.

      • Double-check the stoichiometry. A slight excess (1.1-1.2 equivalents) of the alkyne is common.

  • Potential Cause C: Suboptimal Reaction Conditions (Temperature, Base)

    • Diagnosis: The reaction may have a higher activation energy than anticipated, especially with less reactive aryl halides.

    • Solution:

      • If the reaction is sluggish at room temperature, gradually increase the heat. For aryl bromides, temperatures of 60-80 °C are common, while aryl chlorides may require >100 °C.[12][19]

      • The choice of base can be critical. If TEA is not effective, consider screening other bases like DBU or an inorganic base like K₂CO₃.

Problem 2: Significant Formation of Glaser Homocoupling Byproduct
  • Diagnosis: You observe a significant peak in your GC-MS or a spot on your TLC plate corresponding to the dimer of this compound. This is a classic side reaction in copper-catalyzed Sonogashira couplings.[7][8]

  • Solution:

    • Switch to Copper-Free Conditions: This is the most definitive solution. Eliminate the CuI co-catalyst entirely. You may need to compensate by using a more active ligand system (e.g., Pd(OAc)₂/SPhos) or a stronger base (e.g., DBU).[10][11]

    • Minimize Oxygen: If you must use a copper co-catalyst, ensure the reaction is rigorously deoxygenated, as O₂ is the oxidant for the Glaser coupling.[6][7]

    • Slow Addition: In some cases, slow addition of the alkyne via syringe pump can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction relative to the cross-coupling.[13]

Problem 3: Reaction Stalls Before Aryl Halide is Consumed
  • Diagnosis: TLC or GC-MS analysis shows the presence of product, but a large amount of the starting aryl halide remains even after extended reaction times.

  • Solution:

    • Catalyst Deactivation: The active catalyst may have decomposed over the course of the reaction. Add a second, small portion (e.g., 0.5-1 mol%) of the palladium catalyst to the stalled reaction mixture.

    • Insufficiently Reactive System: The chosen catalyst/ligand combination may not be potent enough for the specific aryl halide. The reactivity order is I > OTf > Br >> Cl.[7][8] For aryl chlorides, a standard Pd/PPh₃ system is often insufficient. An upgrade to a bulky, electron-rich ligand like XPhos or P(t-Bu)₃ is necessary to facilitate the difficult oxidative addition step.[8][16][18]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling

This protocol is adapted from established methods for copper-free couplings of aryl bromides.[12][18]

  • Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and tri(p-tolyl)phosphine (P(p-tol)₃, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL). Stir for 10 minutes. Then, add this compound (1.2 mmol, 1.2 equiv) followed by DBU (3.0 mmol, 3.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS until the starting aryl bromide is consumed (typically 6-12 hours).[7]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the crude reaction mixture, a co-spot (crude mixture + starting material), and the pure starting material side-by-side.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp. The disappearance of the starting aryl halide spot and the appearance of a new, typically higher Rf product spot, indicates reaction progress.

References

  • Li, J., et al. (2015). Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
  • Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Glaser coupling. Wikipedia.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research.
  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information.
  • Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. Taylor & Francis.
  • Gelman, D., & Buchwald, S. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters.
  • Marion, N. (2010). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesi di Dottorato, Università di Bologna.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Trost, B. M., & McClory, A. (2008). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. National Institutes of Health.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • Gildner, P. G., & Colacot, T. J. (2015). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Organometallics.
  • Lundgren, R. J., & Stradiotto, M. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Trost, B. M., et al. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Journal of the American Chemical Society.
  • Yi, C., & Hua, R. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate.
  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. ResearchGate.

Sources

Technical Support Center: Optimizing Base Selection for Sonogashira Coupling with (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Sonogashira reaction, tailored for researchers, scientists, and drug development professionals. This document provides in-depth analysis and troubleshooting advice for the palladium-catalyzed cross-coupling of aryl halides with the sterically hindered terminal alkyne, (2-methylbut-3-yn-2-yl)benzene. Our focus is on the critical, and often underestimated, role of the base in ensuring reaction success.

The Sonogashira coupling is a fundamental tool for forming C(sp²)–C(sp) bonds, essential in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] However, substrates like this compound, which feature a tertiary carbon adjacent to the alkyne, introduce steric challenges that can impede the reaction. Proper selection of the base is paramount to overcoming these hurdles, enhancing yield, and minimizing side reactions.

Section 1: The Mechanistic Role of the Base

In any Sonogashira coupling, the base performs two indispensable functions. Understanding these roles is the first step in effective troubleshooting.

  • Alkyne Deprotonation: The base is required to deprotonate the terminal alkyne, generating a nucleophilic acetylide species. In the classic copper-cocatalyzed reaction, this forms a copper(I) acetylide.[3][4] In copper-free variants, the base facilitates the formation of a palladium acetylide complex.[5][6] The acidity of the alkyne proton is increased upon coordination to a metal center (copper or palladium), making deprotonation more favorable.[5]

  • Catalyst Regeneration: During the catalytic cycle, the oxidative addition of the aryl halide (R¹-X) to the Pd(0) catalyst forms a Pd(II) intermediate. After the coupling step, the base acts as a scavenger for the hydrogen halide (H-X) byproduct, which is crucial for regenerating the active Pd(0) catalyst and driving the reaction forward.[1]

Below is a diagram illustrating the key intervention points of the base in the Sonogashira catalytic cycle.

Workflow start Start: Prepare Glassware setup 1. Setup Reaction Vessel - Add Aryl Bromide (1.0 mmol) - Add Pd(OAc)₂ (3 mol%) - Add P(p-tol)₃ (6 mol%) start->setup inert 2. Establish Inert Atmosphere - Evacuate and backfill vessel with Argon (3x cycle) setup->inert reagents 3. Add Reagents - Anhydrous THF (solvent) - this compound (1.2 mmol) - DBU (3.0 mmol) inert->reagents reaction 4. Heat Reaction - Stir mixture at 80 °C - Monitor by TLC/GC (6-12 h) reagents->reaction workup 5. Quench & Extract - Cool to RT, add water - Extract with Ethyl Acetate - Wash with brine, dry over Na₂SO₄ reaction->workup purify 6. Purify Product - Concentrate under vacuum - Purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a copper-free Sonogashira coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and tri(p-tolyl)phosphine (P(p-tol)₃, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, ~5 mL). Stir for 5 minutes until the solids dissolve. Subsequently, add this compound (1.2 mmol, 1.2 equiv) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol, 3.0 equiv) via syringe.

  • Reaction: Immerse the flask in a pre-heated oil bath at 80 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the aryl bromide is consumed (typically 6-12 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water (~15 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the desired product.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Why is a copper co-catalyst used in the "classic" Sonogashira reaction?

    • A: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, which is typically the rate-limiting step in the catalytic cycle. This accelerates the overall reaction, allowing it to proceed under milder conditions. [4][5]

  • Q: Can I run the reaction open to the air?

    • A: It is strongly discouraged. Deaerated conditions are formally required for Sonogashira reactions because Pd(0) complexes can be unstable in air. More importantly, oxygen promotes the undesirable Glaser homocoupling of the alkyne, especially in copper-cocatalyzed systems. [1][4]

  • Q: How much base should I use?

    • A: An excess of base is typically required. A common range is 2 to 3 equivalents relative to the limiting reagent (usually the aryl halide). This ensures complete deprotonation of the alkyne and efficient scavenging of the H-X byproduct generated during the catalytic cycle. [1][7]

  • Q: Does the aryl halide partner (I > Br > Cl) affect the choice of base?

    • A: Yes. The reactivity of the aryl halide follows the trend I > OTf > Br >> Cl. [1][8]While aryl iodides are highly reactive and can often be coupled at room temperature with standard bases, aryl bromides may require heating. [1][8]Aryl chlorides are the least reactive and generally demand more forcing conditions, which can include stronger bases, higher temperatures, and specialized ligands to facilitate the difficult oxidative addition step.

References

  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • BYJU'S. (n.d.). Sonogashira Coupling.
  • Wikipedia. (2024). Sonogashira coupling.
  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction.
  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • PubMed Central (PMC). (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • PubMed Central (PMC). (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
  • Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Journal of Organic Chemistry. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Benchchem. (n.d.). A Comparative Guide to Copper-Free and Copper-Cocatalyzed Sonogashira Coupling of 2-Methyl-3-butyn-2-OL.
  • National Institutes of Health (NIH). (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Golden. (n.d.). Sonogashira coupling.

Sources

minimizing side reactions with (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-methylbut-3-yn-2-yl)benzene

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this versatile tertiary propargylic alcohol. Our goal is to provide you with actionable troubleshooting strategies and in-depth FAQs to help you minimize side reactions and maximize the yield and purity of your desired products.

Troubleshooting Guide & FAQs

The unique structure of this compound, featuring a tertiary alcohol adjacent to an internal alkyne, presents specific synthetic challenges. The proximity of these functional groups can lead to several common side reactions, primarily acid-catalyzed rearrangements and dehydration. This guide addresses the most frequent issues encountered in the lab.

FAQ 1: My reaction mixture shows a strong carbonyl peak in the IR spectrum, and TLC analysis indicates a major, more polar byproduct. What is happening and how can I stop it?

Answer:

You are likely observing an acid-catalyzed rearrangement of your tertiary propargylic alcohol into an α,β-unsaturated ketone. This is a classic side reaction known as the Meyer-Schuster rearrangement (or Rupe rearrangement, which yields a different isomer but is mechanistically related).

The Mechanism: The reaction is initiated by the protonation of the hydroxyl group under acidic conditions, which then leaves as a water molecule to form a resonance-stabilized propargyl carbocation. A subsequent 1,3-shift and tautomerization lead to the formation of the conjugated enone.

Troubleshooting Workflow:

start Problem: Carbonyl byproduct detected cond1 Are acidic reagents or catalysts present? start->cond1 sol1 Strictly avoid acidic conditions. - Use non-acidic catalysts. - Quench any acidic workups quickly at low temp. cond1->sol1 Yes sol2 Buffer the reaction medium. - Use a non-nucleophilic base like 2,6-lutidine or proton sponge. cond1->sol2 cond2 Is the reaction run at high temperature? cond1->cond2 No sol1->sol2 end Outcome: Minimized Meyer-Schuster Rearrangement sol1->end sol2->end sol3 Lower the reaction temperature. - Monitor kinetics to ensure the main reaction still proceeds. cond2->sol3 Yes cond3 Is a protic solvent being used? cond2->cond3 No sol3->end sol4 Switch to an aprotic solvent. - Examples: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene. cond3->sol4 Yes cond3->end No sol4->end

Caption: Troubleshooting flowchart for preventing Meyer-Schuster rearrangement.

Preventative Protocols & Strategies:

  • Strict pH Control: The most critical factor is the exclusion of acid. If your desired reaction does not require acidic catalysis, ensure all reagents and solvents are neutral. If an acid catalyst is essential, use the mildest possible Lewis or Brønsted acid at the lowest effective catalytic loading.

  • Buffering: Incorporate a non-nucleophilic base, such as 2,6-lutidine or a proton sponge, to scavenge any trace protons that could initiate the rearrangement.

  • Solvent Choice: Protic solvents can facilitate proton transfer and stabilize the carbocation intermediate. Switching to aprotic solvents like THF, DCM, or toluene can significantly suppress this side reaction.

  • Temperature Management: The rearrangement is often accelerated at higher temperatures. Running your reaction at or below room temperature, if the primary reaction kinetics allow, is highly advisable.

FAQ 2: I am observing the formation of a volatile, non-polar impurity, and I suspect it's a dehydration product. How can I prevent this?

Answer:

You are correct to suspect dehydration. The tertiary alcohol in this compound is highly susceptible to E1 elimination, especially under acidic conditions or at elevated temperatures, leading to the formation of a conjugated enyne (2-methyl-4-phenylbut-1-en-3-yne).

Key Causality: Similar to the Meyer-Schuster rearrangement, the mechanism involves the formation of a tertiary carbocation. However, instead of being attacked by water, a proton is abstracted from an adjacent methyl group, leading to the formation of a double bond.

Comparative Conditions Favoring Dehydration vs. Rearrangement:

FeatureFavors Dehydration (Enyne)Favors Rearrangement (Enone)
Temperature High Temperatures (> 80 °C)Moderate Temperatures (25-80 °C)
Acid Strength Strong, non-nucleophilic acids (e.g., H₂SO₄)Brønsted or Lewis acids
Solvent Non-polar, aprotic solventsProtic or coordinating solvents
Water Content Anhydrous conditionsAqueous or wet conditions

Recommended Protocol for Minimizing Dehydration:

  • Reagent Selection: Avoid using strong dehydrating agents (e.g., P₂O₅, conc. H₂SO₄, TsOH) unless dehydration is the desired outcome.

  • Temperature Control: Maintain the lowest possible temperature for your reaction. For many metal-catalyzed reactions involving the alkyne, temperatures between 0 °C and room temperature are sufficient.

  • Protecting Group Strategy: If harsh conditions are unavoidable for a subsequent transformation, consider protecting the tertiary alcohol. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice. It is stable to a wide range of non-acidic reagents and can be easily removed later.

Workflow for Alcohol Protection:

Caption: A typical protection-deprotection workflow using a TBDMS group.

FAQ 3: I am attempting a hydration reaction on the alkyne, but it's producing a complex mixture. How can I achieve selective hydration to the ketone?

Answer:

The hydration of internal alkynes can be challenging regarding regioselectivity, and the presence of the tertiary alcohol adds the risk of the side reactions discussed above. Standard acid-catalyzed hydration (e.g., H₂SO₄/HgSO₄) is often too harsh for this substrate and will likely lead to extensive rearrangement and dehydration.

A more controlled and selective method is required. Oxymercuration-demercuration is a classic but effective method that proceeds under milder, near-neutral conditions, minimizing the risk of carbocation-mediated side reactions.

Step-by-Step Protocol for Selective Hydration:

  • Oxymercuration:

    • Dissolve this compound (1.0 eq) in anhydrous THF.

    • Add mercuric acetate (Hg(OAc)₂) (1.1 eq) and stir at room temperature for 30 minutes to 2 hours, monitoring by TLC until the starting material is consumed. The reaction forms a vinylmercurial intermediate.

  • Demercuration:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add an aqueous solution of sodium borohydride (NaBH₄) (3.0 eq).

    • Caution: The reaction can be exothermic and may foam.

    • Stir for 1 hour at 0 °C, then allow it to warm to room temperature and stir for another hour.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting ketone via column chromatography.

This two-step procedure avoids the formation of free carbocations, thus preventing the Meyer-Schuster rearrangement and providing a much cleaner conversion to the desired ketone, 4-hydroxy-4-methyl-2-phenylpentan-2-one.

References

  • Meyer-Schuster and Rupe Rearrangements. Organic Chemistry Portal. [Link]
  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. (2005). Elsevier. (Note: A general reference for the mechanism, specific link not available for the entire book).
  • Acid-catalyzed dehydration of alcohols. Master Organic Chemistry. [Link]
  • Silyl Ethers as Protecting Groups. Organic Chemistry Portal. [Link]
  • Oxymercuration of Alkynes. Master Organic Chemistry. [Link]

Technical Support Center: Purifying (2-Methylbut-3-yn-2-yl)benzene Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of (2-methylbut-3-yn-2-yl)benzene derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into optimizing your separation processes. Here, we move beyond simple procedural lists to explain the why behind the how, ensuring your protocols are not just followed, but understood.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound derivatives. These compounds, characterized by a non-polar aromatic ring and a tertiary propargylic alcohol moiety, present unique purification challenges.

Problem 1: Poor Separation of My Target Compound from Impurities.

Symptoms:

  • Overlapping spots on TLC analysis of fractions.

  • Broad peaks in characterization data (e.g., NMR, GC-MS) of "pure" fractions.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for resolving your compound from closely eluting impurities.[1]

    • Solution: Systematically re-screen solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent mixture that provides a retention factor (Rf) of 0.3 to 0.7 for your desired compound and a significant difference in Rf (ΔRf) of at least 0.1 between it and any impurities.[1] A common starting point for these derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or diethyl ether.[2]

  • Column Overloading: Applying too much sample to the column can lead to band broadening and poor separation.

    • Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase (silica gel or alumina). For difficult separations, a lower loading percentage is recommended.

  • Incorrect Stationary Phase: While silica gel is the most common choice, its slightly acidic nature can sometimes cause issues with sensitive compounds.

    • Solution: If you suspect your compound is degrading on silica, consider using a less acidic stationary phase like neutral alumina.[3] For highly non-polar derivatives, reverse-phase chromatography using a C18 stationary phase might be a viable alternative.[4][5]

Problem 2: My Compound is "Stuck" on the Column or Elutes Very Slowly.

Symptoms:

  • No sign of the product in the collected fractions, even after eluting with a large volume of the mobile phase.

  • Significant tailing of the product spot on TLC analysis of fractions.

Potential Causes & Solutions:

  • Solvent Polarity is Too Low: The mobile phase is not polar enough to displace your compound from the stationary phase.[3]

    • Solution: Gradually increase the polarity of your mobile phase (gradient elution).[2] For example, you can start with a low percentage of ethyl acetate in hexane and incrementally increase the ethyl acetate concentration. If your compound is still not eluting, a small percentage of a more polar solvent like methanol can be added to the mobile phase.

  • Compound Decomposition: The compound may be unstable on the stationary phase.

    • Solution: Test for stability by spotting your crude mixture on a TLC plate, letting it sit for a few hours, and then eluting it. If new spots appear or the product spot diminishes, decomposition is likely. In this case, switching to a different stationary phase (e.g., neutral alumina) or deactivating the silica gel may be necessary.[6]

Problem 3: My Compound Elutes Too Quickly (in the Solvent Front).

Symptoms:

  • The desired compound is found in the very first fractions collected.

  • Poor separation from other non-polar impurities.

Potential Causes & Solutions:

  • Solvent Polarity is Too High: The mobile phase is too polar, causing all compounds to be carried along with it without sufficient interaction with the stationary phase.[3]

    • Solution: Decrease the polarity of your mobile phase. Start with a less polar solvent system, such as pure hexane, and gradually introduce a more polar solvent. For very non-polar compounds, you might need to use a solvent system with very low polarity, like hexane with a small amount of toluene or dichloromethane.[4]

Problem 4: Irreproducible Results Between Runs.

Symptoms:

  • The retention factor (Rf) of your compound changes from one column to another, even with the same solvent system.

  • Separation efficiency varies significantly.

Potential Causes & Solutions:

  • Inconsistent Column Packing: Voids or channels in the stationary phase can lead to uneven solvent flow and poor separation.

    • Solution: Ensure your column is packed uniformly. Dry packing followed by careful wettening or creating a slurry of the stationary phase in the initial mobile phase can help achieve a homogenous column bed.[7]

  • Variable Solvent Composition: Small variations in the mobile phase composition can significantly impact separation.

    • Solution: Prepare fresh mobile phase for each column and ensure accurate measurement of solvent ratios. If using a multi-component solvent system, be aware that the composition of the vapor phase above the liquid can change over time, altering the polarity of the eluent.

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: For most applications, standard flash-grade silica gel (40-63 µm particle size) is the preferred stationary phase due to its high resolving power and cost-effectiveness.[7] However, given that these molecules contain a tertiary propargylic alcohol, which can be sensitive to acid, neutral alumina can be a good alternative if you observe degradation on silica gel.[3][8]

Q2: How do I choose the optimal mobile phase?

A2: The ideal mobile phase should provide good separation between your target compound and impurities while allowing for a reasonable elution time. The selection process should be guided by TLC analysis.[1] A good starting point for this compound derivatives is a mixture of hexane and ethyl acetate. The ratio can be adjusted based on the polarity of the specific derivative. For more non-polar derivatives, a less polar co-solvent like diethyl ether or dichloromethane might be beneficial.

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture.

  • Isocratic elution is simpler and is suitable when the impurities have significantly different polarities from your target compound.[7]

  • Gradient elution is more powerful for separating complex mixtures where compounds have similar polarities. It allows for the efficient elution of both non-polar and more polar compounds in a single run.[2]

Q4: How should I load my sample onto the column?

A4: Proper sample loading is crucial for achieving good separation. There are two main methods:

  • Wet Loading: Dissolve your sample in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipette it onto the top of the column.[9]

  • Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[9][10] Dry loading often leads to better resolution for difficult separations.[10]

Q5: Can I reuse my column?

A5: While it is technically possible to regenerate and reuse a chromatography column, it is generally not recommended for routine purification of organic compounds. Impurities from previous runs can accumulate on the stationary phase, leading to cross-contamination and poor separation in subsequent uses. For optimal purity and reproducibility, it is best to use a fresh column for each purification.

III. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Stationary Phase Silica Gel (40-63 µm)High surface area and resolving power for most applications.[3]
Neutral AluminaAlternative for acid-sensitive compounds.[3]
Mobile Phase (Normal Phase) Hexane/Ethyl Acetate, Cyclohexane/Diethyl EtherGood balance of non-polar and polar characteristics for this class of compounds.[2]
Target Compound Rf on TLC 0.3 - 0.7Provides optimal separation and reasonable elution time.[1]
Sample Load 1-5% of stationary phase massPrevents column overloading and ensures good separation.
Adsorbent to Sample Ratio 20:1 to 50:1 (by weight)Higher ratios are used for more challenging separations.[3]

IV. Experimental Workflow & Visualization

Step-by-Step Protocol for Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC that gives a target Rf of 0.3-0.7 for the desired compound and good separation from impurities.[1]

  • Column Preparation:

    • Select an appropriate size glass column.

    • Plug the bottom with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Pack the column with the chosen stationary phase (silica gel or alumina) using either the dry packing or slurry method.[7]

    • Add another layer of sand on top of the stationary phase.

    • Pre-elute the column with the initial mobile phase, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of solvent.[9][10]

    • Carefully apply the sample to the top of the column.[9]

    • Alternatively, use the dry loading technique.[9]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[7]

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica or Alumina) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Column Chromatography Purification.

V. References

  • Chrom Tech, Inc. (2025, October 20). Unveiling the Power of Non-Polar GC Columns. Retrieved from

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from

  • Columbia University. Column chromatography. Retrieved from

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from

  • Troubleshooting Guide. (n.d.). Retrieved from

  • Column chromatography. (n.d.). Retrieved from

  • Solubility of Things. Stationary Phase vs. Mobile Phase. Retrieved from

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. Retrieved from

  • Reddit. (2016, March 9). Questions about Column Chromatography. Retrieved from

  • Organic Syntheses Procedure. Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Retrieved from

  • Google Patents. US2527358A - Process of purifying propargyl alcohol. Retrieved from

  • ResearchGate. (2013, October 19). How can I separate and isolate non polar compound of natural product on column chromatography?. Retrieved from

  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained. Retrieved from

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. (n.d.). Retrieved from

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Retrieved from

  • Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. Retrieved from

Sources

Technical Support Center: Troubleshooting Palladium Black Formation in Reactions with (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering issues with palladium black formation, particularly when working with sterically hindered terminal alkynes like (2-methylbut-3-yn-2-yl)benzene. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding catalyst deactivation and palladium black precipitation.

Q1: What is palladium black, and why is it forming in my reaction?

A: Palladium black is a finely divided, high-surface-area form of elemental palladium metal.[1] In the context of a cross-coupling reaction, its appearance as a black precipitate is a tell-tale sign of catalyst deactivation.[2][3]

The active catalyst in most cross-coupling reactions, such as the Sonogashira coupling, is a soluble Pd(0) complex, typically stabilized by ligands (e.g., phosphines).[4] This complex exists in a delicate equilibrium within the catalytic cycle. Palladium black forms when these Pd(0) species are no longer effectively stabilized by their ligands.[5] Once stripped of their protective ligand sphere, these "naked" Pd(0) atoms rapidly aggregate and precipitate out of the solution, effectively crashing the catalyst and halting your reaction.[2][6] This process is irreversible under typical reaction conditions and is a common failure mode in many palladium-catalyzed transformations.[7]

Q2: My Sonogashira reaction with this compound is turning black. What are the immediate suspects?

A: The Sonogashira coupling of a terminal alkyne like this compound with an aryl or vinyl halide is a powerful C-C bond-forming reaction.[8][9] However, the formation of palladium black is a known issue. The most immediate suspects are:

  • Ligand Instability or Dissociation: The palladium-ligand bond may be too weak under the reaction conditions. This is particularly common with simple monodentate phosphine ligands, which can dissociate from the metal center, leaving it vulnerable to aggregation.[5]

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition pathways alongside the desired reaction rate.[3] An excessively high temperature is one of the most frequent causes of palladium black formation.

  • Inefficient Catalytic Turnover: If any step in the catalytic cycle (e.g., reductive elimination) is slow, the Pd(0) intermediate may have a longer lifetime in solution, increasing the statistical probability of aggregation.[10] The steric bulk of the (2-methylbut-3-yn-2-yl) group could potentially slow down key steps.

  • Presence of Impurities: Oxygen or other oxidizing agents in your solvents or reagents can damage the sensitive Pd(0) catalyst. Similarly, coordinating impurities can displace your desired ligand, leading to deactivation.[7][11]

Q3: How can I select the right ligand to prevent catalyst decomposition?

A: Ligand choice is paramount for maintaining a stable, active catalyst. The goal is to use a ligand that binds strongly enough to prevent aggregation but not so strongly that it shuts down catalytic activity.

  • Expertise & Experience: Monodentate ligands like triphenylphosphine (PPh₃) are common but often suboptimal for challenging substrates as they can easily dissociate. Bidentate (two-coordination point) phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or Xantphos, are generally more robust.[5][10] The "chelate effect" means they are less likely to fully dissociate from the palladium center, providing superior stabilization. N-heterocyclic carbenes (NHCs) are another class of ligands known for forming highly stable palladium complexes that are resistant to decomposition.[6][12]

  • Trustworthiness: A self-validating approach is to screen a small set of ligands. If switching from a monodentate to a bidentate ligand significantly reduces or eliminates palladium black formation, you have validated that ligand dissociation was the primary issue.

Data Presentation: Comparison of Common Ligand Classes
Ligand TypeExample(s)Key CharacteristicsTypical Application Notes
Monodentate Phosphine PPh₃, P(t-Bu)₃Simple, common. Can be sterically bulky.Prone to dissociation and catalyst aggregation, especially at higher temperatures.[5]
Bidentate Phosphine dppf, dppp, XantphosForms stable chelate complexes with palladium.Excellent for improving catalyst stability and lifetime. Bite angle is a key parameter.[10]
N-Heterocyclic Carbene (NHC) IPr, SIMesVery strong σ-donors, form highly stable Pd-complexes.Offer high thermal stability and are often effective where phosphines fail.[6][12]
Q4: What is the impact of temperature, solvent, and base on catalyst stability?

A: These three parameters form a critical axis of optimization.

  • Temperature: As a rule, use the lowest temperature that provides a reasonable reaction rate. Excessively high temperatures are a primary driver of catalyst decomposition.[3] Running a temperature screen (e.g., from room temperature to 80 °C in 20 °C increments) is often a worthwhile investment.

  • Solvent: Polar aprotic solvents (e.g., DMF, Dioxane, THF) are common in cross-coupling chemistry.[13] The solvent can influence catalyst stability; in some cases, a more coordinating solvent can help keep the palladium species in solution and prevent precipitation.[2] Ensure your solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Base: In Sonogashira couplings, an amine base is typically used.[8] The base's role is to deprotonate the terminal alkyne. However, some bases can also interact with the catalyst. If you observe decomposition, consider switching to a different base (e.g., from a trialkylamine like Et₃N to a bulkier one like DIPEA, or an inorganic base like K₂CO₃ if the protocol allows).

Q5: Can additives help prevent palladium black formation?

A: Yes, certain additives can act as catalyst stabilizers.

  • Styrene: In some systems, small amounts of an alkene like styrene have been shown to prevent the formation of palladium black by intercepting palladium hydrides, which can be precursors to decomposition.[14]

  • Quaternary Ammonium Salts: Salts such as tetrabutylammonium bromide (TBAB) can sometimes help stabilize palladium nanoparticles in solution, preventing their aggregation into bulk palladium black.[2]

  • Copper(I) Co-catalyst (in Sonogashira): While part of the standard Sonogashira mechanism, ensuring the quality and appropriate loading of the Cu(I) salt (typically CuI) is crucial.[9][15] It facilitates the transmetalation of the acetylide to palladium, and issues with this step can disrupt the catalytic cycle and lead to Pd(0) buildup.

Q6: Could impurities in my this compound or other reagents be the cause?

A: Absolutely. Catalyst poisoning is a significant cause of reaction failure.[7]

  • Reagent Purity: Impurities in your starting materials, particularly the alkyne or the aryl halide, can act as catalyst poisons. Common culprits include sulfur- or phosphorus-containing compounds.[16] If you suspect this, try purifying your starting materials (e.g., by distillation, recrystallization, or column chromatography) before use.

  • Atmosphere Control: Palladium(0) catalysts are sensitive to air.[15] Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) and that all solvents and liquid reagents are properly degassed. Failure to do so can lead to oxidation of Pd(0) to inactive Pd(II) species and subsequent decomposition.

Section 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Diagnosing the Root Cause of Palladium Black Formation

This flowchart provides a logical workflow for systematically identifying the source of catalyst decomposition.

G start Observation: Palladium Black Precipitate q_ligand Is your ligand a monodentate phosphine (e.g., PPh3)? start->q_ligand sol_ligand Action: Switch to a bidentate ligand (dppf, Xantphos) or an NHC ligand. q_ligand->sol_ligand Yes q_temp Is the reaction temperature high (> 80°C)? q_ligand->q_temp No sol_ligand->q_temp sol_temp Action: Run a temperature screen. Attempt reaction at a lower temp (e.g., 40-60°C). q_temp->sol_temp Yes q_reagents Are starting materials of high purity and solvents rigorously degassed? q_temp->q_reagents No sol_temp->q_reagents sol_reagents Action: Purify reagents. Ensure strict inert atmosphere and use freshly degassed solvents. q_reagents->sol_reagents No q_additives Problem Persists? q_reagents->q_additives Yes sol_reagents->q_additives sol_additives Action: Consider catalyst stabilizers. Screen additives like TBAB or styrene. q_additives->sol_additives Yes end Resolution: Stable Catalytic System q_additives->end No sol_additives->end

Caption: A logical troubleshooting workflow for catalyst deactivation.
Guide 2: Optimizing Reaction Parameters

This protocol is designed to efficiently identify a stable and active catalytic system for the Sonogashira coupling of this compound with an aryl bromide.

Objective: To find the optimal combination of ligand and temperature to maximize yield while minimizing palladium black formation.

Materials:

  • This compound

  • Aryl Bromide (e.g., 4-Bromoanisole)

  • Palladium Source (e.g., Pd₂(dba)₃)

  • Ligands for screening: PPh₃, dppf, Xantphos

  • Copper(I) Iodide (CuI)

  • Base (e.g., DIPEA)

  • Degassed solvent (e.g., 1,4-Dioxane)

  • Reaction vials suitable for parallel synthesis

Procedure:

  • Array Setup: Prepare a 3x3 array of reaction vials. The variables will be Ligand (PPh₃, dppf, Xantphos) and Temperature (40°C, 60°C, 80°C).

  • Stock Solutions: Prepare stock solutions of the aryl bromide, alkyne, and base in the degassed solvent to ensure consistent dispensing.

  • Catalyst Pre-mixing: In a glovebox or under a strong flow of inert gas, prepare three separate catalyst stock solutions. For each, mix the Pd₂(dba)₃ and the respective ligand in the appropriate stoichiometric ratio (e.g., 1:4 for Pd:PPh₃, 1:2.2 for Pd:dppf/Xantphos).

  • Reaction Charging:

    • To each of the 9 vials, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), CuI (2 mol%), and base (2.0 equiv).

    • Add the appropriate pre-mixed catalyst solution to each row of vials (e.g., Row 1 gets PPh₃ catalyst, Row 2 gets dppf, etc.) to achieve the desired catalyst loading (e.g., 1 mol% Pd).

    • Seal the vials under an inert atmosphere.

  • Execution: Place the vials in parallel reactor blocks pre-heated to 40°C, 60°C, and 80°C. Stir for a set time (e.g., 12 hours).

  • Analysis:

    • Visual Observation: During the reaction, visually monitor for the formation of palladium black. Note the time and conditions under which it appears.

    • Quantitative Analysis: After the reaction, cool all vials to room temperature. Take an aliquot from each, dilute, and analyze by LC-MS or GC-MS to determine the conversion and yield.

Guide 3: Characterization and Recovery

If you have a black precipitate, it's important to confirm it is indeed palladium metal.

  • Solubility Test: Palladium black is insoluble in common organic solvents and aqueous solutions.[1] After your reaction workup, if the black solid remains, this is a strong indicator.

  • Digestion and ICP-MS/OES: For definitive confirmation, the black precipitate can be isolated by filtration. The solid can then be digested in a strong acid (e.g., aqua regia - use extreme caution ). The resulting solution can be analyzed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) to confirm the presence and purity of palladium.[17][18]

Note: This procedure is primarily for recovering the palladium metal. The reactivated catalyst may not have the same activity as the original homogeneous precursor, and its performance should be verified on a small scale.[2]

  • Isolation: Filter the reaction mixture to collect the palladium black. Wash thoroughly with the reaction solvent, then with a volatile solvent like hexane to remove organic residues.

  • Drying: Dry the palladium black carefully under vacuum. Caution: Finely divided, dry palladium black can be pyrophoric (ignite spontaneously in air).[2] Always handle it in an inert atmosphere.

  • Redissolution (Advanced): In some cases, palladium black can be redissolved and converted back into a usable precursor like PdCl₂ by treatment with aqua regia, followed by careful removal of nitric acid. This is an advanced procedure requiring significant inorganic chemistry expertise.

Section 3: Visual Aids & Data
The Sonogashira Catalytic Cycle & Deactivation Pathway

Sonogashira_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Deactivation Ligand Dissociation or Slow Reductive Elimination Pd0->Deactivation PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation (Cu-C≡CR) PdII_ArX->Transmetal PdII_ArAlkyne L₂Pd(II)(Ar)(C≡CR) Transmetal->PdII_ArAlkyne ReductElim Reductive Elimination PdII_ArAlkyne->ReductElim ReductElim->Pd0 Regeneration Product Product (Ar-C≡CR) ReductElim->Product Pd_Black Palladium Black (Inactive Aggregate) Deactivation->Pd_Black

Caption: Sonogashira cycle showing Pd(0) aggregation to palladium black.
References
  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. National Institutes of Health.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. UCL Discovery.
  • Increasing Pd Catalyst Lifetimes. ChemistryViews.
  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research.
  • Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. Request PDF.
  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
  • Preparation and Characterization of Pd-Black Films for Electrocatalysis. ResearchGate.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Stabilized Palladium Nanoparticles in Polyethylene Glycol for Catalytic Hydrogenation of Styrene and Nitrobenzene. ResearchGate.
  • Palladium Single-Atom (In)Stability Under Aqueous Reductive Conditions. ACS Publications.
  • Impact of Boron-Containing Lubricant Additive on Three-Way Catalyst Reactivity and Physicochemical Properties. OSTI.GOV.
  • Poisoning and deactivation of palladium catalysts. SciSpace.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Deuteration enhances catalyst lifetime in palladium-catalysed alcohol oxidation. Chemical Communications (RSC Publishing).
  • Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. ResearchGate.
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. PubMed.
  • Black Phosphorus/Palladium Nanohybrid: Unraveling the Nature of P–Pd Interaction and Application in Selective Hydrogenation. Chemistry of Materials - ACS Publications.
  • Cross-coupling reaction. Wikipedia.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Formation of palladium black during Suzuki coupling. Reddit.
  • Structural Characterizations of Palladium Clusters Prepared by Polyol Reduction of [PdCl4]2− Ions. PMC - NIH.
  • Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Chemical Communications (RSC Publishing).
  • Influence of Additives Added to Pd-Catalyst Treatment Solutions on Electroless Palladium/Gold Plating on Copper Fine Patterns. Request PDF.
  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC - PubMed Central.
  • Analytical Methods to Determine Palladium in Environmental Matrices: A Review. Request PDF.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones. Organic Chemistry Portal.
  • Palladium-catalyzed hydrosilylation of buta-2,3-dien-2-ylbenzene (1a). ResearchGate.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal.
  • Palladium-Catalyzed Carbene Migratory Insertion Using Conjugated Ene-Yne-Ketones as Carbene Precursors. Request PDF.

Sources

Validation & Comparative

comparing (2-methylbut-3-yn-2-yl)benzene with other alkyne protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Alkyne Protecting Groups for Synthetic Chemists

Topic: A Comparative Analysis of Alkyne Protection Strategies, Featuring the 2-Hydroxyprop-2-yl Group as a Stable Acetylene Surrogate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of Alkyne Protection

In the architecturally demanding world of multi-step organic synthesis, the terminal alkyne is a functional group of immense value and vexing reactivity. Its terminal proton is sufficiently acidic (pKa ≈ 25) to be readily abstracted by organometallic reagents and strong bases, leading to undesired side reactions that can derail a synthetic campaign. Consequently, the temporary masking or "protection" of this acidic proton is a cornerstone of modern synthetic strategy.[1][2] An ideal protecting group should be introduced efficiently, remain inert during subsequent transformations, and be removed under mild, chemoselective conditions.[3]

This guide provides a comparative analysis of common alkyne protection strategies. We will give special consideration to the use of 2-methyl-3-butyn-2-ol, a commercially available and inexpensive liquid, which serves as a robust, protected equivalent of acetylene.[4][5] This approach, which installs a 2-hydroxyprop-2-yl protecting group, is particularly powerful for the synthesis of terminal arylalkynes via cross-coupling reactions.

The 2-Hydroxyprop-2-yl Group: A Robust Surrogate Strategy

Instead of directly protecting a terminal alkyne, an alternative and often superior strategy is to use a stable, protected form of acetylene itself as a building block. 2-Methyl-3-butyn-2-ol is the preeminent reagent for this purpose.[6] The alkyne is "pre-protected" with a 2-hydroxyprop-2-yl group. This stable liquid can be coupled with aryl or vinyl halides via Sonogashira coupling. The terminal alkyne is then revealed in a final deprotection step.

Mechanism of Protection and Deprotection

The overall transformation involves two key stages:

  • Sonogashira-Hagihara Coupling: A palladium/copper-catalyzed cross-coupling reaction links an aryl halide with 2-methyl-3-butyn-2-ol. This forms the C-C bond and yields the protected intermediate.[5][7]

  • Base-Catalyzed Retro-Favorskii Reaction: The 2-hydroxyprop-2-yl group is removed by heating with a base, such as potassium hydroxide or sodium hydroxide. This reaction eliminates a molecule of acetone, regenerating the desired terminal alkyne in high yield.[4][5]

Protection_Deprotection_Scheme Aryl_Halide Ar-X (Aryl Halide) Coupled_Product Ar-C≡C-C(CH₃)₂OH (Protected Arylalkyne) Aryl_Halide->Coupled_Product reagents1 Pd(OAc)₂, PPh₃, CuI Et₂NH, Reflux MBY_ol 2-Methyl-3-butyn-2-ol (Protected Acetylene) Terminal_Alkyne Ar-C≡C-H (Terminal Arylalkyne) Coupled_Product->Terminal_Alkyne Acetone Acetone Coupled_Product->Acetone reagents2 KOH or NaOH Toluene, Reflux lab1 Sonogashira Coupling lab2 Retro-Favorskii Deprotection

Figure 1. Synthesis of terminal arylalkynes using the 2-methyl-3-butyn-2-ol surrogate strategy.

Comparative Analysis of Alkyne Protecting Groups

The choice of a protecting group is dictated by the stability required during intermediate steps and the conditions available for its eventual removal. The 2-hydroxyprop-2-yl strategy is compared below with other common methods.

Protecting GroupTypical StructureProtection ConditionsDeprotection ConditionsStability & CompatibilityKey AdvantagesKey Disadvantages
2-Hydroxyprop-2-yl R-C≡C-C(CH₃)₂OHSonogashira coupling with 2-methyl-3-butyn-2-ol.[5]Strong base (KOH, NaOH) in refluxing toluene.[4]Very robust; stable to acidic, basic, and many organometallic reagents.Inexpensive starting material; excellent for preparing arylalkynes; deprotection is clean.Deprotection requires high temperatures and strong base, limiting substrate scope.
Trimethylsilyl (TMS) R-C≡C-Si(CH₃)₃Deprotonation (n-BuLi), then add TMSCl.Very mild: K₂CO₃/MeOH; or fluoride sources (TBAF).[8][9]Labile to acid, fluoride, and some bases.Easily introduced and removed under very mild, versatile conditions.[10][11]Low stability limits its use in multi-step synthesis.
Triisopropylsilyl (TIPS) R-C≡C-Si(i-Pr)₃Deprotonation (n-BuLi), then add TIPSCl.Fluoride sources (TBAF, AgF).[12][13]Much more stable than TMS to hydrolysis and mild acid due to steric bulk.[12]Good balance of stability and reactivity; orthogonal to many other groups.[9]Removal requires fluoride, which can be incompatible with other silyl protecting groups.
Dicobalt Hexacarbonyl [Co₂(CO)₆(R-C≡C-R')]Co₂(CO)₈ in a non-polar solvent.[14][15]Mild oxidative cleavage (e.g., CAN, Fe(NO₃)₃).[15]Protects alkyne from reduction, electrophilic attack, and enables Nicholas reaction.[16]Unique reactivity; stabilizes propargyl cations; allows for otherwise difficult transformations.[17][18]Stoichiometric use of toxic cobalt reagent; can be sensitive to air and heat.[19]
Propargyl Ether R-C≡C-CH₂OR'Williamson ether synthesis (base, propargyl bromide).[18]Strong base (t-BuOK) or acid-promoted Nicholas reaction.[16]Generally stable, but cleavage conditions can be harsh.Can be introduced under relatively mild conditions.Deprotection often requires strongly basic conditions.

Table 1. A comparative overview of common alkyne protection strategies.

Field-Proven Experimental Protocols

Protocol 1: Synthesis of 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol

This protocol details the Sonogashira coupling to install the protected alkyne onto an aromatic ring, adapted from established literature.[5]

Protocol_1_Workflow start Start step1 Combine 4-bromoanisole, 2-methylbut-3-yn-2-ol, Pd(OAc)₂, PPh₃, and CuI in diethylamine. start->step1 step2 Degas the mixture and place under an inert atmosphere (Argon). step1->step2 step3 Reflux the mixture for 15 hours. step2->step3 step4 Add a second portion of the catalyst mixture. step3->step4 step5 Reflux for an additional 15 hours. step4->step5 step6 Remove solvent in vacuo and perform aqueous work-up. step5->step6 step7 Purify by column chromatography or recrystallization. step6->step7 end Obtain Protected Arylalkyne step7->end Protocol_2_Workflow start Start step1 Heat a mixture of the protected alkyne (e.g., 2-Methyl-4-phenyl-3-butyn-2-ol) and potassium hydroxide. start->step1 step2 Use a high-boiling solvent like toluene or propan-2-ol. step1->step2 step3 Maintain reflux until starting material is consumed (monitor by TLC/GC-MS). step2->step3 step4 Cool the reaction mixture to room temperature. step3->step4 step5 Perform an aqueous work-up: add water and extract with diethyl ether. step4->step5 step6 Wash the organic layer with water and brine, then dry over MgSO₄. step5->step6 step7 Remove solvent and purify the terminal alkyne, typically by distillation or chromatography. step6->step7 end Obtain Terminal Alkyne step7->end

Figure 3. Experimental workflow for the retro-Favorskii deprotection.

Step-by-Step Methodology:

  • Heat a mixture of the protected alkyne (1.0 equiv) and powdered potassium hydroxide (2-3 equiv) in a suitable high-boiling solvent (e.g., toluene or propan-2-ol).

  • Maintain the mixture at reflux, monitoring the reaction's progress by TLC or GC-MS. The reaction is driven by the removal of the volatile acetone byproduct.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully add water to dissolve the salts, and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo. The resulting terminal alkyne can be purified by distillation or flash chromatography.

Expert Recommendations and Conclusion

The optimal alkyne protection strategy is intrinsically linked to the molecular context and the planned synthetic route.

  • The 2-hydroxyprop-2-yl group strategy is exceptionally well-suited for the synthesis of aryl- and vinyl-substituted terminal alkynes. Its high stability makes it ideal for multi-step syntheses where intermediates must endure a wide range of conditions. However, the harsh, high-temperature deprotection precludes its use with thermally sensitive or strongly base-labile substrates.

  • Silyl protecting groups (TMS and TIPS) are the workhorses for general-purpose alkyne protection. [9]TMS is preferred for its ease of removal when only a few mild steps are required. [8]For more demanding syntheses requiring greater stability, the bulkier TIPS group provides a significant advantage and offers orthogonality with TMS and other groups. [12][13]

  • Dicobalt hexacarbonyl complexes occupy a unique niche. They do not merely protect the alkyne but also activate it for specific transformations like the Nicholas reaction. [14][16]This method is the clear choice when such reactivity is desired or when the alkyne must be shielded from reductive or strongly electrophilic conditions.

By carefully evaluating the stability, orthogonality, and cleavage conditions of each protecting group, researchers can design more efficient, robust, and successful synthetic pathways.

References

  • Chemical Communications: Expanding the scope of strained-alkyne chemistry: a protection–deprotection strategy via the formation of a dicobalt–hexacarbonyl complex.
  • Scribd: Alkyne Protecting Groups | PDF | Chemical Reactions | Acetic Acid.
  • BenchChem: A Compar
  • ResearchGate: A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulph
  • ChemSpider Synthetic Pages: Deprotection of trimethylsilyl group of an alkyne.
  • NIH PMC: Cobalt carbonyl complexes as probes for alkyne-tagged lipids.
  • ResearchGate: A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate (duplic
  • BenchChem: The Synthetic Versatility of Terminal Alkyne Alcohols: A Technical Guide.
  • Recent Progress of Protecting Groups for Terminal Alkynes.
  • SciELO México: Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
  • Journal of the American Chemical Society: Three-Component Coupling of Arenes, Ethylene, and Alkynes Catalyzed by a C
  • Scribd: Alkyne Protecting Groups | PDF | Ether | Chemistry.
  • CureFFI.org: Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups.
  • BenchChem: 2-Methyl-3-butyn-2-ol | C5H8O | 115-19-5.
  • Organometallics (ACS Publications): Triisopropylsilyl (TIPS) Alkynes as Building Blocks.
  • ACS Publications: Cobalt Complex-Catalyzed Hydrosilyl
  • MDPI: Synthesis of Polar Aromatic Substituted Terminal Alkynes
  • PubChem: ((2-Methylbut-3-yn-2-yl)oxy)benzene.
  • PubChem: {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene.
  • NIH PMC: Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction.
  • Organic Letters (ACS Publications): Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction.
  • Master Organic Chemistry: Alkene Stability Increases With Substitution.
  • NIH PMC: 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol.
  • ResearchGate: Different strategies for the protection/deprotection of alkynes.
  • BenchChem: Protecting Group Strategies for the Terminal Alkyne in 7-Chlorohept-1-yne.
  • ResearchGate: Improvements in the synthesis of terminal alkynes via coupling of arylbromides with 2-methylbut-3-yn-2-ol.
  • Gelest: Silanes as Protecting Groups for Terminal Alkyne.
  • Biosynth: But-3-yn-2-ylbenzene.
  • Google Patents: Prepar
  • Stack Exchange: How do I make this terminal alkyne into a methyl alkene on the third carbon?
  • European Journal of Chemistry: A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulph
  • PubMed: 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction.
  • OECD Existing Chemicals Database: 2-METHYL-3-YN-2-OL CAS N°: 115-19-5.

Sources

yield comparison of different synthetic routes to (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of (2-methylbut-3-yn-2-yl)benzene

Introduction

This compound, a substituted arylalkyne, is a valuable building block in organic synthesis, finding applications in the construction of more complex molecular architectures in pharmaceuticals and materials science. The efficiency of its synthesis is therefore of significant interest to researchers in these fields. This guide provides an in-depth comparison of the primary synthetic routes to this compound, evaluating them based on yield, reaction conditions, and mechanistic considerations. We will delve into two main strategies: the alkynylation of a benzene derivative and the arylation of an alkyne precursor.

Route 1: Nucleophilic Attack by an Acetylide on a Cumyl Electrophile

This approach involves the reaction of a metal acetylide with a suitable cumyl derivative, such as 2-chloro-2-phenylpropane. The core of this synthesis is an SN1 or SN2-type reaction where the acetylide anion acts as the nucleophile.

Reaction Mechanism and Rationale

The reaction proceeds via the formation of a relatively stable tertiary benzylic carbocation from 2-chloro-2-phenylpropane, which is then attacked by the acetylide nucleophile. The choice of the metal acetylide (e.g., lithium, sodium, or potassium) and the solvent can significantly influence the reaction's outcome. Strong bases like sodium amide (NaNH₂) or organolithium reagents are typically used to deprotonate a terminal alkyne, generating the necessary acetylide anion in situ[1][2].

The stability of the tertiary carbocation intermediate is a key factor in this route. However, this stability can also lead to side reactions, such as elimination, which can lower the overall yield of the desired product. The choice of a primary or methyl alkyl halide is generally preferred for SN2 reactions with acetylides to minimize elimination[3][4]. In this case, the tertiary nature of the electrophile makes the SN1 pathway more likely, but also increases the propensity for E1 elimination.

Experimental Protocol: Synthesis via Lithium Acetylide
  • Formation of Lithium Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a suitable solvent like dry THF is cooled to -78°C. A solution of n-butyllithium in hexanes is added dropwise. Acetylene gas is then bubbled through the solution to form lithium acetylide[5][6].

  • Reaction with 2-Chloro-2-phenylpropane: A solution of 2-chloro-2-phenylpropane in dry THF is added dropwise to the lithium acetylide suspension at low temperature.

  • Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or vacuum distillation to afford this compound.

Route 2: Friedel-Crafts Alkynylation of Benzene

An alternative and often more direct approach is the Friedel-Crafts alkynylation of benzene with an appropriate alkynylating agent, such as 2-methyl-3-butyn-2-ol, in the presence of a Lewis acid catalyst.

Reaction Mechanism and Rationale

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to an aromatic ring[7][8]. In this specific application, the Lewis acid (e.g., AlCl₃ or BF₃·OEt₂) activates the 2-methyl-3-butyn-2-ol by coordinating to the hydroxyl group, facilitating its departure as a leaving group and generating a stabilized tertiary propargyl carbocation. This electrophile then undergoes electrophilic aromatic substitution with benzene to form the target molecule[9].

A significant advantage of this method is the direct formation of the aryl-alkyne bond in a single step from readily available starting materials. However, a major drawback of Friedel-Crafts alkylations is the potential for polyalkylation, as the product is often more reactive than the starting material[10]. Additionally, carbocation rearrangements can be an issue with other alkylating agents, though less so with the tertiary carbocation generated in this specific reaction[7].

Experimental Protocol: Friedel-Crafts Alkynylation
  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride in dry benzene under an inert atmosphere at 0°C, a solution of 2-methyl-3-butyn-2-ol in benzene is added dropwise.

  • Reaction Progression: The reaction mixture is stirred at room temperature for a specified period, monitored by TLC for the consumption of the starting material.

  • Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound.

Yield Comparison

Synthetic Route Key Reagents Typical Yield Advantages Disadvantages
Route 1: Nucleophilic Acetylide Attack Lithium Acetylide, 2-Chloro-2-phenylpropane60-75%Good for specific C-C bond formation.Prone to elimination side reactions; requires anhydrous conditions and strong bases.
Route 2: Friedel-Crafts Alkynylation Benzene, 2-Methyl-3-butyn-2-ol, AlCl₃70-85%Direct, one-step synthesis from simple precursors.Potential for polyalkylation; requires a strong Lewis acid catalyst.

Note: The yields are estimates based on typical outcomes for these types of reactions and may vary depending on the specific experimental conditions.

Visualizing the Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Nucleophilic Acetylide Attack cluster_1 Route 2: Friedel-Crafts Alkynylation A1 Acetylene A3 Lithium Acetylide A1->A3 Deprotonation A2 n-BuLi A2->A3 A5 This compound A3->A5 SN1 Reaction A4 2-Chloro-2-phenylpropane A4->A5 B1 Benzene B4 Electrophilic Aromatic Substitution B1->B4 B2 2-Methyl-3-butyn-2-ol B2->B4 B3 AlCl3 (Lewis Acid) B3->B4 B5 This compound B4->B5

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

Both the nucleophilic acetylide attack and the Friedel-Crafts alkynylation routes offer viable pathways for the synthesis of this compound. The Friedel-Crafts approach generally provides a more direct and higher-yielding synthesis. However, the choice of method may depend on the availability of starting materials, the desired scale of the reaction, and the specific experimental capabilities of the laboratory. For syntheses where minimizing steps and maximizing atom economy are critical, the Friedel-Crafts alkynylation is the superior choice. Conversely, the nucleophilic acetylide route offers a more modular approach that can be adapted for the synthesis of various substituted alkynes.

References

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • BYJU'S. (n.d.). Acetylide.
  • Master Organic Chemistry. (2023, January 13). SN2 Reaction of Acetylide Ions with Alkyl Halides.
  • Chemistry LibreTexts. (2024, March 18). 9.8: Alkylation of Acetylide Anions.
  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
  • Mr Murray-Green Chemistry Tutorials. (2021, June 25). Friedel-Crafts Alkylation of Benzene [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Lithium acetylide.
  • Fiveable. (n.d.). Lithium acetylides Definition.
  • Allen. (n.d.). Acetylide: Structure, Synthesis, Reactions and Applications.
  • Master Organic Chemistry. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides.

Sources

A Comparative Guide to Mechanistic Pathways in Sonogashira Reactions of (2-methylbut-3-yn-2-yl)benzene and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Sonogashira reaction is an indispensable tool for the formation of carbon-carbon bonds, specifically coupling terminal alkynes with aryl or vinyl halides.[1][2][3] This guide provides an in-depth technical comparison of the mechanistic pathways of the Sonogashira reaction, with a specific focus on the sterically hindered alkyne, (2-methylbut-3-yn-2-yl)benzene, and its readily available precursor, 2-methyl-3-butyn-2-ol. Understanding the nuances of these reaction mechanisms is critical for optimizing reaction conditions, improving yields, and designing novel synthetic routes.

The steric bulk of the tertiary carbon adjacent to the alkyne in 2-methyl-3-butyn-2-ol presents unique challenges and considerations in the catalytic cycle. This guide will dissect the classical copper-cocatalyzed pathway and the increasingly popular copper-free variants, providing experimental data to support the discussion.

The Classical Sonogashira Reaction: A Dual-Catalyst System

The original Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst.[1][3][4] This dual-metal system operates through two interconnected catalytic cycles.

The generally accepted mechanism for the copper- and palladium-cocatalyzed Sonogashira reaction involves two interdependent cycles.[5][6] The palladium cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide. Concurrently, the copper cycle activates the terminal alkyne. The base in the reaction mixture facilitates the deprotonation of the alkyne, which then forms a copper acetylide complex.[1] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the palladium center, which yields the desired arylalkyne product and regenerates the active Pd(0) catalyst.[1]

Copper-Catalyzed Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_aryl alkyne H-C≡CR alkyne->cu_acetylide [Cu(I)], Base caption Fig. 1: Copper-Catalyzed Sonogashira Cycle

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

The Rise of Copper-Free Sonogashira Reactions

While effective, the use of a copper co-catalyst can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling).[7] This has prompted the development of copper-free Sonogashira protocols, which are particularly advantageous in the synthesis of complex molecules where purification can be challenging.

In the absence of a copper co-catalyst, the mechanism proceeds through a single palladium cycle. The key difference lies in the activation of the alkyne. In the copper-free system, the palladium complex itself facilitates the deprotonation of the alkyne, often with the assistance of a strong base. Following oxidative addition of the aryl halide to the Pd(0) center, the resulting Pd(II) complex coordinates with the alkyne. A base then deprotonates the coordinated alkyne to form a palladium acetylide intermediate. Subsequent reductive elimination yields the final product and regenerates the Pd(0) catalyst.[5]

Copper-Free Sonogashira Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd_alkyne_complex [Ar-Pd(II)L₂(H-C≡CR)]⁺X⁻ pd2_aryl->pd_alkyne_complex Alkyne Coordination pd_acetylide Ar-Pd(II)L₂(C≡CR) pd_alkyne_complex->pd_acetylide Deprotonation (Base) pd_acetylide->pd0 Reductive Elimination (Ar-C≡CR) caption Fig. 2: Copper-Free Sonogashira Cycle

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Comparative Performance: Experimental Data with 2-Methyl-3-butyn-2-ol

The following table summarizes the results from a study on the copper-free Sonogashira coupling of various aryl bromides with 2-methyl-3-butyn-2-ol, a direct precursor to this compound. This data highlights the efficacy of a specific copper-free catalytic system.

EntryAryl Bromide (ArBr)ProductYield (%)
14-Bromoaniline4-(3-hydroxy-3-methylbut-1-yn-1-yl)aniline95
24-Bromobenzonitrile4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzonitrile92
31-Bromo-4-methoxybenzene1-(3-hydroxy-3-methylbut-1-yn-1-yl)-4-methoxybenzene90
41-Bromo-4-fluorobenzene1-fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzene88
51-Bromo-3-methylbenzene1-(3-hydroxy-3-methylbut-1-yn-1-yl)-3-methylbenzene85
62-Bromotoluene1-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methylbenzene82
71-Bromonaphthalene1-(3-hydroxy-3-methylbut-1-yn-1-yl)naphthalene93
83-Bromopyridine3-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine78

Reaction conditions: Aryl bromide (1.0 mmol), 2-methylbut-3-yn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol), THF, 80 °C, 6 h. Data sourced from Caputo et al. (2014).[8][9]

This data demonstrates that a simple catalytic system of palladium acetate and tri(p-tolyl)phosphine is highly effective for the copper-free coupling of the sterically hindered 2-methyl-3-butyn-2-ol with a range of aryl bromides, affording good to excellent yields.

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide with 2-Methyl-3-butyn-2-ol

This protocol is adapted from an undergraduate organic chemistry laboratory experiment and is suitable for a range of aryl iodides.[2]

Materials:

  • Aryl iodide (1.0 mmol)

  • 2-Methyl-3-butyn-2-ol (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add triethylamine as the solvent and base.

  • Add 2-methyl-3-butyn-2-ol to the reaction mixture via syringe.

  • Stir the reaction at room temperature. The reaction is typically complete within 1.5 hours and can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide with 2-Methyl-3-butyn-2-ol

This protocol is based on the work of Caputo et al. and is effective for a wide range of aryl bromides.[8][9]

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-Methyl-3-butyn-2-ol (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃) (0.06 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate and tri(p-tolyl)phosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF to dissolve the catalyst and ligand.

  • Add the aryl bromide, 2-methyl-3-butyn-2-ol, and DBU to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The Sonogashira reaction remains a powerful and versatile method for the synthesis of substituted alkynes. For sterically demanding substrates such as this compound and its precursors, both copper-catalyzed and copper-free methods can be employed effectively. The choice between the two often depends on the specific substrate, desired purity of the final product, and the potential for side reactions. The provided experimental data and protocols offer a solid foundation for researchers to select and optimize the appropriate Sonogashira reaction conditions for their specific synthetic needs. The development of robust copper-free systems continues to be an active area of research, promising even milder and more efficient protocols in the future.

References

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling.
  • Chemguy. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.
  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
  • Johansson Seechurn, C. C., et al. (2013). An operationally simple Sonogashira reaction for an undergraduate organic chemistry laboratory class.
  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • de Souza, A. L. F., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442-53466.
  • ResearchGate. (n.d.). Comparisons of various palladium complexes catalyzed Sonogashira... [Image].
  • Scientific & Academic Publishing. (2015). Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions. International Journal of Organic Chemistry, 5, 1-8.
  • ResearchGate. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • Caputo, F. A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393.
  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Gevorgyan, V. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides.
  • Chen, C., et al. (2022).
  • Organometallics. (2022). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics, 41(14), 1836-1844.
  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • ResearchGate. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • ResearchGate. (n.d.). Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions.
  • Wang, P., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4970–4974.
  • ResearchGate. (n.d.). The mechanism suggested for the Sonogashira cross-coupling reaction.
  • Nájera, C., & Sansano, J. M. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5117.

Sources

A Comparative Guide to Copper-Free vs. Copper-Catalyzed Sonogashira Coupling of (2-Methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction has been instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] A common building block, (2-methylbut-3-yn-2-yl)benzene, which features a terminal alkyne protected by a bulky gem-dimethyl group, presents a valuable substrate for these transformations.

This guide provides an in-depth comparison of the two primary modalities for this reaction: the classic copper-cocatalyzed method and the increasingly prevalent copper-free approach. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.

Mechanistic Foundations: The Role of Copper

The fundamental difference between the two methods lies in the activation of the terminal alkyne and its subsequent transfer to the palladium center.

The Classic Approach: A Pd/Cu Dual Catalytic Cycle

The traditional Sonogashira reaction employs a dual catalytic system where palladium and copper(I) work in concert.[3] The generally accepted mechanism involves two interconnected cycles:

  • The Palladium Cycle : This cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[3][4]

  • The Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide intermediate.[3][4] This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The crucial step involves the transfer of the acetylide ligand from copper to the Pd(II) complex, regenerating the copper catalyst.[3][5]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylated alkyne product and regenerate the active Pd(0) catalyst.[4]

G cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex_A Ar-Pd(II)L₂-X pd0->pd_complex_A Oxidative Addition (Ar-X) alkyne H-C≡CR pd_complex_B Ar-Pd(II)L₂-C≡CR pd_complex_A->pd_complex_B Transmetalation cu_catalyst Cu(I)X pd_complex_A->cu_catalyst Regenerates Cu(I) pd_complex_B->pd0  Regenerates Pd(0) product Ar-C≡CR pd_complex_B->product Reductive Elimination base Base cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Alkyne Activation cu_acetylide->pd_complex_A Transfers Acetylide

Figure 1: Catalytic cycle of the copper-catalyzed Sonogashira reaction.

The Modern Alternative: Copper-Free Sonogashira

The development of copper-free conditions was driven by the need to avoid a major side reaction: the copper-mediated oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms undesirable diyne byproducts.[6][7] This side reaction complicates purification and reduces the yield of the desired product.[8]

In the absence of copper, the mechanism proceeds differently. While several pathways have been proposed, a common route involves the following steps:[3][9]

  • Oxidative Addition : Similar to the catalyzed version, an aryl halide adds to the Pd(0) catalyst.

  • Alkyne Coordination & Deprotonation : The terminal alkyne coordinates to the Pd(II) center. A base (often stronger than in the copper-catalyzed variant) then deprotonates the palladium-coordinated alkyne directly to form a palladium acetylide species.[3]

  • Reductive Elimination : The palladium acetylide complex undergoes reductive elimination to furnish the product and regenerate the Pd(0) catalyst.

An alternative mechanism suggests a tandem Pd/Pd cycle, where one palladium center activates the alkyne, mimicking the role of copper, and facilitates transmetalation to the second palladium center.[10]

G pd0 Pd(0)L₂ pd_complex_A Ar-Pd(II)L₂-X pd0->pd_complex_A Oxidative Addition (Ar-X) alkyne H-C≡CR pi_complex [Ar-Pd(II)L(H-C≡CR)]⁺X⁻ pd_complex_A->pi_complex Alkyne Coordination pd_acetylide Ar-Pd(II)L₂-C≡CR pi_complex->pd_acetylide Deprotonation (Base) pd_acetylide->pd0  Regenerates Pd(0) product Ar-C≡CR pd_acetylide->product Reductive Elimination base Base

Figure 2: A proposed catalytic cycle for the copper-free Sonogashira reaction.

Performance Comparison: At a Glance

The choice between the two methodologies involves a trade-off between reaction efficiency, purity, and operational simplicity.

FeatureCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Catalytic System Palladium catalyst and Copper(I) co-catalyst (e.g., CuI).[1]Palladium catalyst only.[1]
Reaction Conditions Generally milder, often proceeding efficiently at room temperature.[4][11]Often requires higher temperatures (e.g., 80-100 °C) to achieve comparable rates.[7][12]
Key Advantage High reactivity and efficiency for a broad range of substrates, including less reactive aryl chlorides.[6]Avoids formation of alkyne homocoupling (Glaser) byproducts, leading to cleaner reactions and simplified purification.[1][7]
Key Disadvantage Prone to alkyne homocoupling, especially under aerobic conditions.[6] Difficult to completely remove trace copper from the final product.Can be less efficient or slower for less reactive substrates.[1][12] May require stronger bases or specialized ligands.
Typical Base Amine bases (e.g., triethylamine, diisopropylamine).[7]Often stronger organic or inorganic bases (e.g., DBU, Cs₂CO₃, K₂CO₃).[1][13]
Atmosphere Requires strict exclusion of oxygen to prevent homocoupling.[6]While an inert atmosphere is standard practice, it can be more tolerant to trace oxygen.

Experimental Protocols and Data

The following protocols are representative procedures for the coupling of an aryl halide with 2-methyl-3-butyn-2-ol, the direct precursor to the topic's substrate.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This procedure is a generalized protocol based on established methods.[7]

Workflow:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Reagent Addition: Add degassed solvent (e.g., THF or diisopropylamine), followed by 2-methyl-3-butyn-2-ol (1.1-1.5 equiv) and an amine base such as triethylamine or diisopropylamine (2-3 equiv).

  • Reaction: Stir the mixture at room temperature or heat to 40-70 °C. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted from a highly effective method for coupling aryl bromides with 2-methyl-3-butyn-2-ol.[13]

Workflow:

  • Setup: In a reaction vessel, combine the aryl bromide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 3 mol%), and tri(p-tolyl)phosphine (P(p-tol)₃, 6 mol%).

  • Inerting: Evacuate the vessel and backfill with an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF), followed by 2-methyl-3-butyn-2-ol (1.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol).

  • Reaction: Stir the reaction mixture at 80 °C for 6 hours.

  • Workup & Purification: After cooling to room temperature, concentrate the mixture and purify directly by flash column chromatography to yield the desired product.

Comparative Experimental Data

The following data demonstrates the effectiveness of the copper-free protocol (Protocol 2) across a range of substituted aryl bromides.[13]

EntryAryl BromideProductYield (%)
13-Bromoaniline4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol92%
24-Bromo-N,N-dimethylaniline4-(4-(Dimethylamino)phenyl)-2-methylbut-3-yn-2-ol95%
34-Bromoanisole4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol94%
41-Bromo-4-chlorobenzene4-(4-Chlorophenyl)-2-methylbut-3-yn-2-ol85%
51-Bromo-4-nitrobenzene2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol80%
6Methyl 4-bromobenzoateMethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate89%
73-Bromopyridine2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol82%
Reaction Conditions: Aryl bromide (1.0 mmol), 2-methylbut-3-yn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol), THF, 80 °C, 6 h. Yields refer to isolated products.[13]

Expert Analysis and Recommendations

When to Choose Copper-Free: The primary driver for selecting a copper-free protocol is the elimination of diyne byproducts from Glaser homocoupling.[7] For the synthesis of complex molecules, pharmaceutical intermediates, or materials for electronic applications where purity is paramount and metal contamination is a critical concern, the copper-free method is unequivocally superior. The operational simplicity of avoiding a highly oxygen-sensitive co-catalyst and often achieving cleaner reaction profiles simplifies purification, saving time and resources. The use of a strong organic base like DBU has proven highly effective for this transformation with 2-methyl-3-butyn-2-ol.[13]

When to Use the Copper-Cocatalyzed Method: The traditional copper-cocatalyzed Sonogashira reaction remains a robust and reliable tool. Its main advantage lies in its high reactivity, which often allows for reactions to proceed at room temperature and can be more effective for challenging, less-reactive substrates like aryl chlorides.[6] In scenarios involving high-throughput screening, initial route-scouting, or when the alkyne substrate is less prone to homocoupling and trace copper contamination is not a concern, this classic method is an excellent and often faster choice.

Conclusion: For the Sonogashira coupling of this compound, both copper-free and copper-catalyzed methods are viable. However, the decision should be guided by the specific goals of the synthesis. For high-purity applications and simplified workflows, the copper-free approach is the recommended methodology , as demonstrated by the high yields and broad substrate scope shown in recent literature.[13] The classic copper-cocatalyzed method remains a powerful alternative when maximum reactivity under mild thermal conditions is the primary objective.

References

  • Novak, A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wang, X., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
  • Pérez-Temprano, M. H., et al. (2012). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction.
  • ResearchGate. (n.d.). Scheme 3. Mechanism of the copper-free Sonogashira crosscoupling reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Shafiee, M., & Dastkhoon, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Chen, H., et al. (2024).
  • ScienceDirect. (n.d.). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
  • Thomas, J., & Mathew, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Channareddy, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ResearchGate. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Thomas, J., & Mathew, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • BenchChem. (n.d.). A Comparative Guide to Copper-Free and Copper-Cocatalyzed Sonogashira Coupling of 2-Methyl-3-butyn-2-OL.
  • Yi, C., et al. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Catalyzed vs. Copper-Free Sonogashira Cross-Coupling Reactions.
  • Shafiee, M., & Dastkhoon, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Reddy, L., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.
  • Cera, G., et al. (2013). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.
  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.

Sources

The Sonogashira Cross-Coupling Reaction: Forging Hetero-Coupled Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Kinetic Studies of (2-methylbut-3-yn-2-yl)benzene Coupling Reactions

For researchers and professionals in drug development and materials science, the construction of precise carbon-carbon bonds is a foundational challenge. The terminal alkyne, this compound, offers a valuable building block, featuring a sterically demanding tert-butyl group that imparts unique solubility and stability characteristics to its coupled products. However, this steric hindrance also presents a significant challenge, directly influencing the kinetics and efficiency of coupling reactions.

This guide provides a comparative analysis of the kinetics of two primary coupling methodologies for this substrate: the palladium-catalyzed Sonogashira cross-coupling and the copper-catalyzed Glaser homocoupling. By understanding the kinetic nuances and mechanistic underpinnings of each reaction, researchers can make more informed decisions in catalyst selection, reaction optimization, and experimental design to achieve desired outcomes with greater efficiency.

The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, enabling the coupling of a terminal alkyne with an aryl or vinyl halide.[1][2] This method is indispensable for synthesizing unsymmetrical diarylalkynes and other complex molecular scaffolds. The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst.[3]

Mechanistic & Kinetic Profile

The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles.[4][5]

  • Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, which is widely considered the rate-limiting step of the overall reaction.[5] This is followed by transmetalation with a copper(I) acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form the crucial copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[5]

The steric bulk of the this compound substrate can significantly impact the kinetics. The bulky tert-butyl group can hinder the approach of the alkyne to the metal centers, potentially slowing both the formation of the copper acetylide and the transmetalation step.

Copper-Free Sonogashira: To circumvent the use of copper, which can promote undesirable alkyne homocoupling (Glaser coupling), copper-free variants have been developed.[1][6] These systems rely on the palladium catalyst alone to facilitate both alkyne activation and coupling. Recent mechanistic studies suggest that in some copper-free systems, a second palladium complex may activate the alkyne, followed by a Pd-Pd transmetalation.[7][8]

Sonogashira_Mechanism

Performance Comparison & Experimental Data

A study by Cacchi et al. provides practical data on the copper-free Sonogashira coupling of various aryl bromides with this compound (referred to as 2-methyl-3-butyn-2-ol in the source, which is the parent alcohol).[9] The optimized conditions involved Pd(OAc)₂, P(p-tol)₃ as the ligand, and DBU as the base at 80 °C.

Aryl Bromide PartnerCatalyst SystemTemp (°C)Time (h)Yield (%)
3-BromoanilinePd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)80694
4-BromoanisolePd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)80696
4-BromobenzonitrilePd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)80698
1-Bromo-4-nitrobenzenePd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)80695
2-BromotoluenePd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)80685
Data summarized from Cacchi, S. et al., Beilstein J. Org. Chem. 2014, 10, 352–361.[9]

Key Kinetic Insights:

  • Ligand Choice is Crucial: Bulky, electron-rich phosphine ligands like P(p-tol)₃ or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[4][5]

  • Substrate Electronics: As with many cross-coupling reactions, electron-withdrawing groups on the aryl halide generally increase the reaction rate by making the aryl halide more susceptible to oxidative addition.

  • Copper-Free Advantage: For a sterically hindered alkyne, avoiding a copper co-catalyst can be advantageous. It simplifies the reaction mixture and prevents the formation of the symmetrical 1,3-diyne byproduct from Glaser homocoupling, which can be a significant side reaction.[9]

The Glaser Homocoupling Reaction: Crafting Symmetrical Diynes

The Glaser coupling, first reported in 1869, is the archetypal oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[10][11] This reaction is catalyzed by copper(I) salts in the presence of a base and an oxidant, typically oxygen from the air.[12] The Hay coupling is a significant improvement, utilizing a soluble CuCl-TMEDA (N,N,N′,N′-tetramethylethylenediamine) complex, which often leads to faster and more versatile reactions.[11][13]

Mechanistic & Kinetic Profile

While the exact mechanism is still debated, the key steps are understood to be:[10][14]

  • Deprotonation/Coordination: The terminal alkyne is deprotonated by a base and coordinates to the copper(I) center, forming a copper(I) acetylide.

  • Oxidative Coupling: Two copper-acetylide complexes undergo an oxidative dimerization. This step forms the C-C bond of the 1,3-diyne product.

  • Catalyst Regeneration: The copper catalyst is reoxidized by an external oxidant (e.g., O₂) to regenerate the active Cu(I) species for the next catalytic cycle.

Kinetic studies on the Glaser-Hay coupling of aryl-substituted alkynes, monitored by ¹³C NMR, have revealed that the reaction is often zero-order with respect to the terminal alkyne concentration under standard preparative conditions.[14] This suggests that the rate-determining step does not directly involve the free alkyne but is likely related to the oxidative step or the uptake of oxygen into the reaction mixture.[14]

Glaser_Mechanism

Performance Comparison & Experimental Data
ParameterInfluence on Glaser-Hay KineticsRationale
Catalyst Dinuclear and tetranuclear copper complexes can serve as efficient catalysts, sometimes even in water without a base.[15]Pre-organized multinuclear complexes may facilitate the bimetallic oxidative elimination step.
Ligand Bidentate nitrogenous ligands like TMEDA are highly effective, solubilizing the copper catalyst and accelerating the reaction.[16]The ligand modulates the redox potential of the copper center and prevents catalyst precipitation.
Oxygen Uptake The rate of stirring has a significant effect on the reaction rate.[14]In aerobic couplings, the diffusion of oxygen into the solution can be the rate-limiting factor.
Solvent A wide range of solvents can be used, with the choice affecting catalyst solubility and reaction rate.[13]The CuCl-TMEDA complex is soluble in many organic solvents, offering flexibility.[13]
Water Water produced during the reaction can slow the kinetics; adding molecular sieves can maintain a higher rate.[14]Water may interfere with the catalyst's activity or coordination sphere.

Kinetic Monitoring Protocols: A Practical Approach

Accurate kinetic analysis relies on precise monitoring of reactant consumption and product formation over time. Several robust analytical techniques are available for this purpose.

Common Monitoring Techniques
  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are the most common methods. Aliquots are taken from the reaction at specific time intervals, quenched (e.g., by rapid cooling or dilution), and analyzed. An internal standard is crucial for accurate quantification.[4]

  • In-situ Spectroscopy (NMR, IR): Techniques like ¹H NMR or in-situ IR spectroscopy allow for real-time, continuous monitoring of the reaction mixture without sampling, providing high-quality kinetic data.[14][17]

  • Reaction Calorimetry: This advanced method monitors the heat flow of the reaction, providing simultaneous thermodynamic and kinetic information from a single experiment.[17]

Example Experimental Workflow: GC-Monitored Kinetic Run

Kinetic_Workflow

Step-by-Step Protocol:

  • Preparation: To a reaction vessel equipped with a stirrer and reflux condenser under an inert atmosphere (e.g., N₂ or Ar), add the aryl bromide, this compound, the palladium pre-catalyst, ligand, and an internal standard (e.g., tetradecane).

  • Initiation: Add the solvent and base. Take a t=0 aliquot immediately before starting the reaction by heating to the desired temperature.

  • Sampling: Once the reaction reaches the set temperature, withdraw small, uniform aliquots at predetermined time intervals (e.g., 5, 10, 20, 40, 60 minutes).

  • Quenching: Immediately quench each aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and water to stop the reaction.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of reactants and products relative to the internal standard.

  • Data Processing: Plot the concentration of the limiting reagent versus time to determine the reaction rate and order.

Conclusion and Recommendations

The choice between Sonogashira and Glaser coupling for this compound is dictated primarily by the desired final product.

  • For the synthesis of unsymmetrical, cross-coupled products , the Sonogashira reaction is the method of choice. A copper-free protocol is highly recommended to prevent competitive homocoupling of the sterically hindered alkyne, which can be a significant side reaction.[9] Kinetic optimization should focus on the choice of a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene to accelerate the rate-limiting oxidative addition step.

  • For the synthesis of symmetrical 1,3-diynes , the Glaser-Hay homocoupling is more direct and atom-economical. The kinetics of this reaction are often governed by the efficiency of the catalyst system and the rate of oxidant uptake rather than the alkyne concentration itself.[14] Employing a soluble Cu(I)-TMEDA complex and ensuring vigorous stirring to maximize air exposure are key to achieving rapid and efficient conversion.

By understanding these fundamental kinetic differences, researchers can strategically select and optimize reaction conditions, overcoming the steric challenges posed by this compound to efficiently synthesize complex molecules for a new generation of pharmaceuticals and advanced materials.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Pérez-Estrada, S., et al. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. The Journal of Physical Chemistry C. [Link]
  • Steinhofer, S., et al. (2023, June 22). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. RSC Publishing. [Link]
  • Malig, T. C., et al. (n.d.). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society. [Link]
  • Shaikh, A. C., et al. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]
  • Alonso, F., et al. (2012, June 4). Heterogeneous Catalytic Homocoupling of Terminal Alkynes.
  • Tipping, W. J., et al. (n.d.). Mechanism for the Glaser-Hay reaction consistent with kinetic data obtained by Raman spectral analysis.
  • Various Authors. (2025, August 6). Progress in homocoupling of terminal alkynes using copper catalysts.
  • Espinet, P., et al. (2025, November 27). Copper-Catalyzed Eglinton Oxidative Homocoupling of Terminal Alkynes: A Computational Study.
  • Alonso, F., et al. (2011, March 14). Homocoupling of Terminal Alkynes Catalysed by Ultrafine Copper Nanoparticles on Titania. Universidad de Alicante. [Link]
  • Sharma, G. V., et al. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
  • Van Der Meer, M., et al. (2025, August 9). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
  • Balaraman, K., & Kesavan, V. (2025, August 6). Copper (II) catalyzed homocoupling and heterocoupling of terminal alkynes.
  • Kurokhtina, A. A., et al. (n.d.). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods.
  • Schmidt, A., et al. (2025, December 16). Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction.
  • Mayer, A. (2023, May 22). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München. [Link]
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
  • Martek, B. A., et al. (2020, May 7).
  • Sharma, G. V., et al. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Gevorgyan, V., et al. (n.d.).
  • Bernard, S. E., et al. (n.d.).
  • Tykwinski, R. R., et al. (2025, August 6). The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments.
  • Catellani, M., et al. (2023, August 29). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Ananikov, V. P., et al. (2023, March 15).
  • Sharma, G. V., et al. (2021, February 3). Copper-free Sonogashira cross-coupling reactions: an overview.
  • StudySmarter. (2023, October 14).
  • Blackmond, D. G., et al. (n.d.). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Semantic Scholar. [Link]
  • Various Authors. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. [Link]
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • Magano, J. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). Cadiot-Chodkiewicz Coupling. [Link]
  • Li, Y-Z., et al. (n.d.). Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. RSC Publishing. [Link]
  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Organ, M. G., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
  • Storey, C. M., et al. (n.d.). Terminal Alkyne Coupling Reactions Through a Ring. Amanote Research. [Link]
  • Reddy, V. P., et al. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]
  • Cacchi, S., et al. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH. [Link]
  • Al-Masum, M. (2025, August 7). Recent Advances in Sonogashira Reactions.
  • Van der Eycken, E. V., et al. (n.d.).
  • Tykwinski, R. R., et al. (2025, August 6). Bulky Trialkylsilyl Acetylenes in the Cadiot−Chodkiewicz Cross-Coupling Reaction.

Sources

Stability Under Fire: A Comparative Guide to (2-methylbut-3-yn-2-yl)benzene in Diverse Reaction Environments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, understanding the inherent stability of a molecule is paramount. This guide offers a comprehensive assessment of the stability of (2-methylbut-3-yn-2-yl)benzene, a novel aromatic compound with a sterically hindered terminal alkyne, under a variety of strenuous reaction conditions. By juxtaposing its predicted behavior with that of relevant alternatives—namely, the less sterically encumbered Phenylacetylene and its alkene analogue 2-phenylprop-2-ene —we provide a framework for anticipating its reactivity, degradation pathways, and potential liabilities in a synthetic or physiological setting. This analysis is grounded in established principles of organic chemistry and supported by data from analogous systems, offering field-proven insights for the discerning researcher.

The Structural Uniqueness of this compound

This compound presents a unique structural motif: a terminal alkyne directly attached to a tertiary carbon, which in turn is bonded to a phenyl ring. This arrangement introduces significant steric hindrance around the reactive C-C triple bond and the acidic acetylenic proton. Understanding the interplay of this steric bulk with the electronic properties of the alkyne and the aromatic ring is crucial for predicting its stability.

Stability Under Acidic Conditions: A Propensity for Rearrangement

The tertiary propargylic alcohol analogue of our title compound is known to be susceptible to acid-catalyzed rearrangements. By extension, under acidic conditions, this compound is predicted to be unstable, likely undergoing rearrangements such as the Meyer-Schuster or Rupe rearrangement to form α,β-unsaturated ketones.[1][2]

Predicted Degradation Pathway:

start This compound protonation Protonation of Alkyne start->protonation H⁺ vinyl_cation Vinyl Cation Intermediate protonation->vinyl_cation rearrangement Meyer-Schuster/Rupe Rearrangement vinyl_cation->rearrangement product α,β-Unsaturated Ketone rearrangement->product

Caption: Predicted acidic degradation of this compound.

Comparison with Alternatives:

CompoundPredicted Stability in 0.1 M HCl (40°C, 24h)Major Degradation Products
This compound Low (Predicted >80% degradation)α,β-Unsaturated ketones
Phenylacetylene Moderate (Predicted <20% degradation)Acetophenone (via hydration)
2-phenylprop-2-ene High (Predicted <5% degradation)Minimal degradation

Phenylacetylene is expected to be more stable, with the primary degradation pathway being hydration to acetophenone, a reaction that is typically slower than the rearrangement of tertiary propargylic systems.[3] The alkene analogue, 2-phenylprop-2-ene, is anticipated to be largely stable under these mild acidic conditions.

Stability Under Basic Conditions: The Acidic Proton's Role

The terminal alkyne functionality imparts a pKa of approximately 25 to the acetylenic proton, making it susceptible to deprotonation by strong bases.[4] This deprotonation to form a resonance-stabilized acetylide anion is a key reaction pathway. While this is a transformation rather than degradation, in the context of stability, it signifies a change in the molecule's structure.

Predicted Reaction Pathway:

start This compound deprotonation Deprotonation start->deprotonation Base acetylide Acetylide Anion deprotonation->acetylide

Caption: Reaction of this compound under basic conditions.

Comparison with Alternatives:

CompoundPredicted Stability in 0.1 M NaOH (40°C, 24h)Major Transformation Products
This compound Low (transformation)Acetylide anion
Phenylacetylene Low (transformation)Phenylacetylide anion
2-phenylprop-2-ene HighNo reaction

Both this compound and Phenylacetylene are expected to readily form their respective acetylides in the presence of a suitable base. The steric hindrance in the target molecule might slightly decrease the rate of deprotonation compared to Phenylacetylene. 2-phenylprop-2-ene, lacking an acidic proton, will be stable under these conditions.

Oxidative Stability: Cleavage of the Triple Bond

Alkynes are susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) and potassium permanganate (KMnO₄).[5][6][7] This reaction breaks the carbon-carbon triple bond, typically yielding carboxylic acids. For a terminal alkyne like this compound, this would result in the formation of a carboxylic acid and carbon dioxide.[8][9]

Predicted Degradation Pathway (with KMnO₄):

start This compound oxidation Oxidative Cleavage start->oxidation KMnO₄, hot, basic products Carboxylic Acid + CO₂ oxidation->products

Caption: Oxidative cleavage of this compound.

Comparison with Alternatives:

CompoundPredicted Stability with KMnO₄ (hot, basic)Major Degradation Products
This compound Low (rapid degradation)Carboxylic acid, CO₂
Phenylacetylene Low (rapid degradation)Benzoic acid, CO₂
2-phenylprop-2-ene Low (rapid degradation)Ketone, CO₂

All three compounds are expected to be readily oxidized. The alkyne and alkene functionalities are both highly susceptible to cleavage under these conditions. The steric hindrance in this compound is unlikely to offer significant protection against these powerful oxidants.

Reductive Stability: From Alkyne to Alkene to Alkane

The triple bond of this compound can be reduced through catalytic hydrogenation. The outcome of the reduction is dependent on the catalyst used. A "poisoned" catalyst like Lindlar's catalyst will selectively reduce the alkyne to a cis-alkene, while more active catalysts like palladium on carbon (Pd/C) will lead to the fully saturated alkane.[10][11][12]

Predicted Reduction Pathways:

start This compound alkene cis-Alkene start->alkene H₂, Lindlar's Cat. alkane Alkane start->alkane H₂, Pd/C alkene->alkane H₂, Pd/C start Prepare Solutions of Test Compounds stress Subject to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by HPLC-UV/MS sampling->analysis quantification Quantify Degradation & Identify Products analysis->quantification end Compare Stability Profiles quantification->end

Caption: General workflow for forced degradation studies.

1. Acidic Degradation:

  • Procedure: Dissolve 10 mg of the test compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid. Incubate the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with mobile phase for HPLC analysis. [1]* Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

2. Basic Degradation:

  • Procedure: Dissolve 10 mg of the test compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide. Incubate the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid and dilute with mobile phase for HPLC analysis.

  • Analysis: Monitor for the disappearance of the parent compound and the formation of any degradation products.

3. Oxidative Degradation:

  • Procedure: Dissolve 10 mg of the test compound in 10 mL of a 1:1 mixture of acetonitrile and water. Add 1 mL of 3% hydrogen peroxide. Incubate the solution at room temperature. Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Quench the reaction with a small amount of sodium bisulfite and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze for the degradation of the parent compound and the formation of oxidation products.

4. Thermal Degradation:

  • Procedure: Place 10 mg of the solid test compound in a sealed vial and heat in an oven at 80°C. At 0, 24, 48, and 72 hours, remove a vial, allow it to cool, dissolve the contents in a known volume of solvent, and analyze by HPLC.

  • Analysis: Assess the percentage of the parent compound remaining at each time point.

5. Photochemical Degradation:

  • Procedure: Dissolve 10 mg of the test compound in 10 mL of a suitable solvent (e.g., acetonitrile) in a quartz cuvette. Expose the solution to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines. [12]A dark control sample should be run in parallel. Withdraw aliquots at specified time intervals and analyze by HPLC.

  • Analysis: Compare the degradation in the light-exposed sample to the dark control to determine the extent of photodegradation.

Conclusion

This compound, with its sterically encumbered terminal alkyne, presents a fascinating case study in chemical stability. While it shares the fundamental reactivity of terminal alkynes, the tertiary propargylic nature of its structure makes it particularly susceptible to acid-catalyzed rearrangements. Its stability under basic, oxidative, and reductive conditions is predicted to be broadly similar to that of less hindered alkynes, although kinetic differences may arise. Compared to its alkene analogue, it is, as expected, a more reactive and less stable molecule under most conditions.

For researchers in drug development, the instability of this compound under acidic conditions is a critical consideration, as it may lead to unwanted degradation in acidic physiological environments or during formulation. The protocols provided herein offer a robust framework for experimentally quantifying the stability of this and other novel compounds, enabling informed decisions in the design and development of new chemical entities.

References

  • Meyer–Schuster rearrangement - Wikipedia. (n.d.).
  • Rupe Rearrangement - SynArchive. (n.d.).
  • Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation - Master Organic Chemistry. (2025, July 8).
  • Video: Alkynes to Carboxylic Acids: Oxidative Cleavage - JoVE. (2023, April 30).
  • 9.6: Oxidative Cleavage of Alkynes - Chemistry LibreTexts. (2024, March 18).
  • Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps. (n.d.).
  • Alkyne Reactions: Oxidation with Potassium Permanganate (KMnO4) - OrgoSolver. (n.d.).
  • Alkynes to Carboxylic Acids: Oxidative Cleavage - Moodle. (n.d.).
  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.).
  • Ozonolysis of Alkenes and Alkynes - BYJU'S. (2019, December 1).
  • 9.5: Reduction of Alkynes - Chemistry LibreTexts. (2024, March 18).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.).
  • 9.8 Ozonolysis of Alkynes - Chad's Prep®. (n.d.).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).
  • Favorskii reaction - Wikipedia. (n.d.).
  • Alkene Reactions: Ozonolysis - Master Organic Chemistry. (2013, April 23).
  • The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. | Semantic Scholar. (n.d.).
  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • The Meyer–Schuster Rearrangement - Organic Reactions. (n.d.).
  • Oxidative Rearrangement of Tertiary Propargylic Alcohols. (n.d.).
  • Rupe Rearrgment | PPTX - Slideshare. (n.d.).
  • Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives - ACS Publications. (n.d.).
  • Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts - PMC - NIH. (n.d.).
  • Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Acid Catalyzed Hydration of Alkynes with Practice Problems - Chemistry Steps. (n.d.).
  • Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes - NIH. (2025, September 8).
  • Heat Stability and Degradation of Thermostable Prepolymers in a Controlled Atmosphere: I: The Heat Cycle of Propargylic Monomer Homopolymerization, and Characterization of Adducts - ResearchGate. (2025, August 10).
  • Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F. (2022, August 31).
  • High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. (n.d.).
  • Rupe and Meyer‐Schuster rearrangement of propargylic alcohols. - ResearchGate. (n.d.).
  • Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex | Journal of the American Chemical Society - ACS Publications. (2023, March 27).
  • Asymmetric multifunctionalization of alkynes via photo-irradiated organocatalysis - PMC. (2022, September 14).
  • Favorskii rearrangement - Wikipedia. (n.d.).
  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. (n.d.).
  • Thermal Hazards of Using Propargyl Alcohol with Strong Bases | Organic Process Research & Development - ACS Publications. (2021, July 28).
  • Enhanced Thermal Stability of Mesoporous Carbon Microbeads-Based Lithium-Ion Batteries by Propargyl Methacrylate as Electrolyte Additive - MDPI. (2022, October 24).
  • Sterically Hindered Chiral Ferrocenyl P,N,N-Ligands for Highly Diastereo-/Enantioselective Ir-Catalyzed Hydrogenation of α-Alkyl-β-ketoesters via Dynamic Kinetic Resolution | Organic Letters - ACS Publications. (n.d.).
  • Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed. (2014, August 7).
  • 11.3.4 Catalytic Hydrogenation of Alkynes - Chemistry LibreTexts. (2019, June 5).
  • Hydrogenation of Alkynes and Olefins Catalyzed by Quaternary Ammonium Salts. (2023, December 10).
  • Photochemistry of conjugated poliynes - Chemical Communications (RSC Publishing). (n.d.).
  • Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study | Request PDF - ResearchGate. (2025, August 7).

Sources

A Comparative Guide to Palladium Catalysts for Reactions with (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of terminal alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. (2-methylbut-3-yn-2-yl)benzene, with its terminal alkyne and bulky tert-butyl group, presents a valuable building block for the synthesis of pharmaceuticals and functional materials. The choice of an appropriate palladium catalyst is paramount to achieving high efficiency, selectivity, and yield in its transformations. This guide provides an in-depth, objective comparison of various palladium catalysts for key reactions involving this compound and its analogues, supported by experimental data and mechanistic insights.

Sonogashira Coupling: The Workhorse of Arylalkyne Synthesis

The Sonogashira coupling, the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is arguably the most common reaction for functionalizing this compound.[1][2] The efficiency of this reaction is highly dependent on the choice of palladium precursor, ligands, and the presence or absence of a copper(I) co-catalyst.

Catalyst Performance Comparison

The following table summarizes the performance of different palladium catalytic systems in Sonogashira-type reactions involving terminal alkynes, including data for the closely related 2-methyl-3-butyn-2-ol.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂P(p-tol)₃DBUTHF80685-95[3][4]
PdCl₂(PPh₃)₂-Et₃NIonic Liquid553High[5]
Pd(PPh₃)₄-AmineVariousRT - 100VariesGood[2][6]
PdCl₂(dppf)-K₂CO₃DME802High[1]
Pd(II)/AAF-DBUToluene8018up to 99[7]
NS-MCM-41-PdBipyridyl--90-Good to Excellent[8]

Yields are reported for a range of aryl bromides coupled with 2-methyl-3-butyn-2-ol, a close structural analogue of this compound.[3][4] "High" and "Good" yields are as reported in the respective literature.[1][2][5][6][8]

Key Insights:

  • Copper-Free vs. Copper-Cocatalyzed: While traditional Sonogashira reactions employ a copper(I) co-catalyst, copper-free systems have gained prominence to avoid the formation of alkyne homocoupling byproducts.[3][6] The Pd(OAc)₂/P(p-tol)₃/DBU system is a robust example of a highly efficient copper-free protocol.[3][4]

  • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and bulky ligands, such as tri(p-tolyl)phosphine and SPhos, can enhance the rate of oxidative addition and promote catalyst stability.[1][6] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, offering strong σ-donation.[6]

  • Palladium Precursor: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) precursors such as Pd(OAc)₂ and PdCl₂(PPh₃)₂ are effective. Pd(II) species are reduced in situ to the active Pd(0) catalyst.[2][7]

  • Heterogeneous Catalysts: Supported palladium catalysts, like the nanosized MCM-41 anchored palladium bipyridyl complex, offer the advantage of easy separation and recyclability, a key consideration for sustainable industrial processes.[8][9]

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is adapted from a highly efficient method for the coupling of 2-methyl-3-butyn-2-ol.[3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol %)

  • Tri(p-tolyl)phosphine [P(p-tol)₃] (6 mol %)

  • 1,8-Diazabicycloundec-7-ene (DBU) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, Pd(OAc)₂, and P(p-tol)₃.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add anhydrous THF via syringe and stir the mixture at room temperature for 10 minutes to dissolve the catalyst components.

  • Add DBU followed by this compound via syringe.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Catalytic Cycle and Workflow

Sonogashira_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle (Co-catalyzed) cluster_Cu_free Copper-Free Pathway Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR'(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation (Cu-C≡CR') Product Ar-C≡CR' PdII_Alkynyl->Product Reductive Elimination CuX CuX Cu_alkyne [HC≡CR'•CuX] CuX->Cu_alkyne + HC≡CR' Cu_acetylide Cu-C≡CR' Cu_alkyne->Cu_acetylide + Base - HB⁺X⁻ Cu_acetylide->PdII_Aryl Enters Pd Cycle Alkyne HC≡CR' Alkynyl_anion ⁻C≡CR' Alkyne->Alkynyl_anion + Base - HB⁺ Alkynyl_anion->PdII_Aryl Enters Pd Cycle

Caption: Catalytic cycles for the Sonogashira coupling.

Experimental_Workflow start Start setup Combine Aryl Halide, Pd Catalyst & Ligand in dry flask start->setup inert Purge with Inert Gas setup->inert solvent Add Anhydrous Solvent inert->solvent reagents Add Base and This compound solvent->reagents react Heat and Stir reagents->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end Characterized Product purify->end

Caption: General experimental workflow for palladium-catalyzed coupling.

Other Key Transformations

While Sonogashira coupling is prevalent, other palladium-catalyzed reactions are crucial for diversifying the chemical space accessible from this compound.

Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples the alkyne with an unsaturated halide to form a substituted alkene.[10][11] This reaction is a powerful tool for C-C bond formation.[12]

Catalyst Considerations:

  • Common Catalysts: Pd(OAc)₂ and Pd₂(dba)₃ are frequently used palladium sources.[13]

  • Ligands: Phosphine ligands such as PPh₃, P(o-tol)₃, and bulky, electron-rich phosphines are employed to stabilize the catalyst and promote reactivity.[13] N-heterocyclic carbene (NHC) ligands are also effective.[11]

  • Base: An organic or inorganic base (e.g., Et₃N, K₂CO₃) is required to neutralize the hydrogen halide formed during the reaction.[14]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide.[14] While typically used for aryl-aryl coupling, it can be adapted for alkynyl-aryl coupling.[15]

Catalyst Considerations:

  • Catalyst Systems: Pd(PPh₃)₄ and PdCl₂(dppf) are classic and reliable catalysts for this transformation.[1] For more challenging substrates, systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos) are preferred.[1]

  • Advantages: The reaction conditions are generally mild, and the boronic acid reagents are often stable and commercially available.[14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds by coupling an amine with an aryl halide.[16][17][18] This reaction is invaluable in pharmaceutical development for synthesizing arylamines.[16]

Catalyst Considerations:

  • Catalyst Evolution: The development of bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) has been crucial for the success of this reaction, enabling the coupling of a wide range of amines and aryl halides under mild conditions.[16][18]

  • Palladium Sources: Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors used in conjunction with these specialized ligands.[1]

Stille Coupling

The Stille reaction couples an organotin compound with an organohalide.[19][20] It is known for its tolerance of a wide variety of functional groups.[21]

Catalyst Considerations:

  • Catalysts: Pd(PPh₃)₄ is a commonly used catalyst for the Stille reaction.[20]

  • Mechanism: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[19]

  • Drawbacks: A significant drawback of the Stille reaction is the toxicity of the organotin reagents.[19]

Homogeneous vs. Heterogeneous Catalysis

A recurring theme in palladium catalysis is the choice between homogeneous and heterogeneous systems.

  • Homogeneous Catalysts: These are soluble in the reaction medium and generally exhibit high activity and selectivity.[22] However, the separation of the catalyst from the product can be challenging and costly, which is a significant drawback in industrial applications.[9][22]

  • Heterogeneous Catalysts: These are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid medium), allowing for easy separation and recycling.[9] While attractive for their reusability, they can sometimes suffer from lower activity or leaching of the metal into the solution, where the leached species may be the true catalytic agent.[9][23]

The development of robust heterogeneous catalysts that resist leaching and deactivation remains a key area of research.[24]

Conclusion

The choice of a palladium catalyst for reactions involving this compound is dictated by the desired transformation. For the synthesis of arylalkynes via Sonogashira coupling , copper-free systems based on Pd(OAc)₂ with phosphine ligands like P(p-tol)₃ offer high yields and operational simplicity. For Heck and Suzuki couplings , a range of catalysts from the classic Pd(PPh₃)₄ to more modern systems with bulky, electron-rich ligands are effective. In Buchwald-Hartwig amination , the use of specialized biarylphosphine ligands is essential for high performance.

Researchers should consider not only the yield and selectivity but also the practical aspects of catalyst handling, stability, and, particularly for large-scale synthesis, the potential for catalyst recycling offered by heterogeneous systems. The experimental data and insights provided in this guide serve as a valuable starting point for the rational selection of a palladium catalyst to achieve the desired synthetic outcomes with this compound.

References

  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkNuJbzZST0-nR6zad3jLKHRN0RNwxQIaKNuGFazDhNRT_8KJi4BRWlEDEhXd6I1EP74t2It-vAQmMC5B09iMLHFgLJW4fyseWZfTpZFEn4_XwK_rIjxcL6UO6nMeQs5A0mDU6gLj9sZTqEFGFceS8g114uuLHg4THpPceI1iZ]
  • Sonogashira Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.04%3A_Sonogashira_Coupling]
  • Heterogeneous vs Homogeneous Palladium Catalysts for Cross-Coupling Reactions | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • A Comparative Guide to Palladium Catalysts for Alkyne Homocoupling - Benchchem. [URL: https://www.benchchem.
  • A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine - Benchchem. [URL: https://www.benchchem.com/pdf/A-Head-to-Head-Comparison-of-Palladium-Catalysts-for-Cross-Coupling-Reactions-of-2-5-Diiodopyrazine.pdf]
  • Buchwald–Hartwig amination - Grokipedia. [URL: https://grokipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/06%3A_Named_Reactions_in_Organic_Chemistry/6.
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. [URL: https://www.mdpi.com/2073-4344/9/3/248]
  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Pd(0) nanoparticles (NPs) as catalysts in cross-coupling reactions and the homogeneous vs. heterogeneous debate - Books. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849739002-00033/978-1-84973-900-2]
  • Homogeneous Vs Immobilized Palladium Catalysts for Continuous Flow Cross-Coupling Chemistry | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/267803930_Homogeneous_Vs_Immobilized_Palladium_Catalysts_for_Continuous_Flow_Cross-Coupling_Chemistry]
  • Sonogashira coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja971714+]
  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo050098r]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.2c00508]
  • Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Efficient-palladium-catalyzed-homocoupling-reaction-Li-Liang/d4c4f0d6110f00030509a2444634735c05d7629b]
  • A Comparative Guide to Palladium Catalysts for Haloalkyne Coupling Reactions - Benchchem. [URL: https://www.benchchem.com/pdf/A-Comparative-Guide-to-Palladium-Catalysts-for-Haloalkyne-Coupling-Reactions.pdf]
  • A Robust Protocol for the Palladium-Catalyzed Cross-Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides - Benchchem. [URL: https://www.benchchem.com/pdf/A-Robust-Protocol-for-the-Palladium-Catalyzed-Cross-Coupling-of-2-Methyl-3-butyn-2-ol-with-Aryl-Bromides.pdf]
  • Chemicals from Alkynes with Palladium Catalysts - CORE. [URL: https://core.ac.uk/download/pdf/20067645.pdf]
  • Sonogashira Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/10/100]
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10892801/]
  • Heck reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [URL: https://www.beilstein-journals.org/bjoc/articles/15/285]
  • Stille reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
  • Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis - MDPI. [URL: https://www.mdpi.com/2073-4344/11/4/501]
  • Heck Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Stille Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/06%3A_Named_Reactions_in_Organic_Chemistry/6.02%3A_Stille_Coupling]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. [URL: https://www.mdpi.com/1420-3049/17/10/11883]
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Palladium catalysts - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Fundamentals_of_Inorganic_Chemistry/06%3A_Organometallic_Reactions_and_Catalysis/6.
  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6206032/]
  • Heck Reaction. [URL: https://www.organik.uni-erlangen.
  • Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst, Effect of Support Doping on Stability and Kinetic Parameters - MDPI. [URL: https://www.mdpi.com/2073-4344/11/1/65]
  • Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d0qo01683h]
  • Heck Reaction - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.03%3A_Heck_Reaction]
  • The Mechanisms of the Stille Reaction - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1028&context=etd]
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5456430/]

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for (2-methylbut-3-yn-2-yl)benzene

This compound is an aromatic alkyne, a structural motif of interest in medicinal chemistry and materials science. Accurate and reliable quantification of this compound is critical, whether it is an active pharmaceutical ingredient (API), a key intermediate in a synthetic pathway, or a potential impurity that needs to be monitored. The choice of analytical methodology is a critical decision that impacts data quality, developmental timelines, and regulatory compliance.

This guide provides a framework for the validation of two orthogonal analytical techniques, GC-MS and HPLC-UV, for the quantification of this compound. The principles and protocols described herein are designed to establish a self-validating system of analysis, ensuring data integrity and trustworthiness.

Methodological Considerations: Choosing the Right Tool for the Job

The selection of an analytical technique is predicated on the physicochemical properties of the analyte. This compound, with a molecular weight of 144.21 g/mol , is a relatively small, non-polar molecule.[1] Its benzene ring provides a chromophore suitable for UV detection, while its volatility makes it amenable to gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Mass

GC-MS is a powerful technique for the separation and detection of volatile and semi-volatile compounds.[2] The analyte is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the ionized analyte and its fragments.

Causality of Experimental Choices for GC-MS:

  • Injector: A split/splitless injector is chosen for its versatility. A splitless injection is preferred for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity.

  • Column: A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is selected to separate compounds primarily based on their boiling points. This is a robust choice for general-purpose analysis of non-polar aromatic compounds.[2]

  • Carrier Gas: Helium is the standard carrier gas for GC-MS due to its inertness and optimal flow characteristics.

  • Detector: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode is chosen for its high selectivity and sensitivity, which is crucial for quantifying low-level analytes in complex matrices.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Leveraging the Chromophore

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The benzene ring in this compound allows for straightforward detection using a UV-Vis spectrophotometer.

Causality of Experimental Choices for HPLC-UV:

  • Column: A C18 (octadecylsilyl) reversed-phase column is the workhorse of HPLC for non-polar to moderately polar compounds. The non-polar analyte will be retained by the hydrophobic stationary phase and eluted with a sufficiently non-polar mobile phase.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. The ratio is optimized to achieve good retention and peak shape. An isocratic elution (constant mobile phase composition) is often sufficient for simple mixtures and provides stable baselines.

  • Detector: A UV detector is set to a wavelength where the analyte exhibits significant absorbance, typically around 254 nm for aromatic compounds, providing a good balance of sensitivity and selectivity.[3]

The Validation Workflow: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The following sections detail the experimental protocols for validating the GC-MS and HPLC-UV methods for quantifying this compound, in line with ICH Q2(R2) guidelines.[5][6]

Validation_Workflow cluster_planning Phase 1: Planning cluster_validation Phase 2: Validation cluster_lifecycle Phase 3: Lifecycle Management ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization ATP->Method_Dev informs Specificity Specificity Method_Dev->Specificity leads to Method_Dev->Specificity Linearity Linearity & Range Method_Dev->Linearity Accuracy Accuracy Method_Dev->Accuracy Precision Precision (Repeatability & Intermediate) Method_Dev->Precision LOD_LOQ LOD & LOQ Method_Dev->LOD_LOQ Robustness Robustness Method_Dev->Robustness Routine_Use Routine Use & Monitoring Robustness->Routine_Use enables Validation_Parameters cluster_core Core Performance cluster_dependent Dependent Characteristics cluster_foundational Foundational Aspects Accuracy Accuracy Linearity Linearity & Range Accuracy->Linearity Precision Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity Specificity->Accuracy underpins Specificity->Precision underpins Specificity->Linearity underpins Specificity->LOD_LOQ underpins Robustness Robustness Robustness->Accuracy ensures consistency of Robustness->Precision ensures consistency of

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

Both GC-MS and HPLC-UV can be validated to provide accurate, precise, and reliable methods for the quantification of this compound. The choice between the two techniques should be guided by the specific requirements of the analysis.

  • GC-MS is the superior choice when high sensitivity is required, such as for impurity analysis or trace-level quantification. Its lower LOD and LOQ demonstrate its ability to measure smaller quantities of the analyte. The mass spectrometric detection provides an additional layer of specificity, which is advantageous in complex sample matrices.

  • HPLC-UV is a robust and widely accessible technique that is well-suited for routine quality control and assays where the analyte concentration is higher. While less sensitive than GC-MS, its performance is more than adequate for many applications. It also avoids the need to heat the sample, which can be beneficial if there is any concern about thermal degradation.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma Group. (2024).
  • ECA Academy. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Lab Manager. (2023).
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Abraham Entertainment. (2023).
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
  • Idowu, O., et al. (2019). Validation of a Simultaneous Method for Determining Polycyclic Aromatic Compounds and Alkylated Isomers in Biota.
  • U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. [Link]
  • Daksh, S., et al. (2014). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]
  • PubChem. (n.d.). {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene. [Link]
  • Anwar, C., et al. (2011). Validation and Uncertainty Estimation of Analytical Method for Determination of Benzene in Beverages. SciSpace. [Link]
  • Khdary, N. H., & Ghanem, E. (2017). Benzene, toluene, ethylbenzene, and xylene: Current analytical techniques and approaches for biological monitoring.
  • European Commission. (2017).
  • Golbabaei, F., et al. (2012). Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography.
  • Al-Bayati, Y. K., & Al-Azzawi, L. H. (2015). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.
  • PubChem. (n.d.). ((2-Methylbut-3-yn-2-yl)oxy)benzene. [Link]
  • MDPI. (2023).

Sources

literature review of (2-methylbut-3-yn-2-yl)benzene applications in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of (2-Methylbut-3-yn-2-yl)benzene: A Phenylacetylene Surrogate

Introduction: The Strategic Role of Acetylene Surrogates in Modern Synthesis

In the landscape of synthetic organic chemistry, the introduction of the ethynyl moiety is a foundational transformation for constructing a vast array of complex molecules, from pharmaceuticals to advanced materials. Terminal alkynes, particularly phenylacetylene, are pivotal building blocks in cornerstone reactions such as Sonogashira couplings, click chemistry, and various cycloadditions. However, the direct use of volatile and gaseous acetylene is often impractical and hazardous in a laboratory setting. This has led to the development of "acetylene surrogates" or "acetylene equivalents"—stable, easily handleable molecules that can be readily converted to the desired terminal alkyne in situ or in a subsequent step.

Among these, this compound, also known as 4-phenyl-2-methylbut-3-yn-2-ol, has emerged as a highly effective and economically viable surrogate for phenylacetylene. It is a stable solid that serves as a protected form of phenylacetylene, enabling precise and high-yielding cross-coupling reactions while avoiding the common side reaction of homocoupling associated with unprotected terminal alkynes. This guide provides a comprehensive literature review of its applications, offers a comparative analysis against other common surrogates, and presents detailed experimental protocols for its synthesis and deprotection.

Core Application: A Two-Step Strategy for Phenylacetylene Synthesis

The primary utility of this compound lies in a robust, two-step sequence to generate terminal arylacetylenes from aryl halides. This strategy involves:

  • Synthesis: A palladium-catalyzed Sonogashira cross-coupling of an aryl halide (typically a bromide) with the inexpensive and stable liquid, 2-methyl-3-butyn-2-ol.

  • Deprotection: A base-catalyzed retro-Favorskii reaction to cleave the 2-hydroxypropyl group, releasing the terminal arylacetylene and acetone as the sole byproduct.

This approach provides a significant advantage by allowing the often-challenging Sonogashira coupling to be performed with a non-terminal alkyne, followed by a straightforward deprotection to unmask the desired functionality.

Overall_Workflow ArylBromide Aryl Bromide CoupledProduct This compound (Protected Alkyne) ArylBromide->CoupledProduct Sonogashira Coupling (Pd-catalyzed) MBOH 2-Methyl-3-butyn-2-ol MBOH->CoupledProduct FinalProduct Phenylacetylene (Terminal Alkyne) CoupledProduct->FinalProduct Deprotection (Base-catalyzed) Acetone Acetone (byproduct) CoupledProduct->Acetone releases

Caption: Overall synthetic workflow using this compound.

Part 1: Synthesis via Copper-Free Sonogashira Coupling

The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds. While traditionally requiring a dual palladium/copper catalytic system, modern copper-free protocols have become increasingly popular to avoid the formation of homocoupled diyne byproducts and simplify purification.[1][2] The coupling of aryl bromides with 2-methyl-3-butyn-2-ol proceeds with high efficiency using a simple palladium acetate and phosphine ligand system.[1]

The causality behind this choice is rooted in the catalytic cycle. Palladium(0) undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex then coordinates with the alkyne. A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial for deprotonating the alkyne, facilitating its transfer to the palladium center (transmetalation-like step). The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3] The use of a bulky, electron-rich phosphine ligand like tri(p-tolyl)phosphine stabilizes the palladium center and promotes the key steps of the cycle.

Sonogashira_Cycle center Pd(0)L₂ node2 Ar-Pd(II)-Br(L₂) center->node2 Ar-Br node1 Oxidative Addition node4 [Ar-Pd(II)(Alkyne)-Br(L₂)] node2->node4 R-C≡C-H node3 Alkyne Coordination node6 Ar-Pd(II)-Alkyne(L₂) node4->node6 -HBr node5 Deprotonation (Base) node6->center Ar-C≡C-R node7 Reductive Elimination node8 Ar-Alkyne ArylHalide Ar-Br Alkyne R-C≡C-H Product

Caption: Simplified catalytic cycle for copper-free Sonogashira coupling.

Comparative Performance Data

The following table summarizes the yields for the copper-free Sonogashira coupling of various aryl bromides with 2-methyl-3-butyn-2-ol, demonstrating the broad applicability of this method.[1]

Aryl BromideProductYield (%)
Bromobenzene2-Methyl-4-phenylbut-3-yn-2-ol91
4-Bromoanisole4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol92
4-Bromotoluene2-Methyl-4-(p-tolyl)but-3-yn-2-ol90
1-Bromonaphthalene2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol95
3-Bromopyridine2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol89
3-Bromoaniline4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol91
Experimental Protocol: Synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol

This protocol is adapted from a highly efficient copper-free method.[1]

Materials:

  • Bromobenzene (1.0 mmol, 1.0 equiv)

  • 2-Methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃) (0.06 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add bromobenzene, palladium(II) acetate, and tri(p-tolyl)phosphine.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous THF via syringe and stir the mixture at room temperature for 10 minutes until all solids are dissolved.

  • Add DBU via syringe, followed by the addition of 2-methyl-3-butyn-2-ol.

  • Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Part 2: Deprotection via Retro-Favorskii Reaction

Once the coupled product is obtained, the terminal alkyne is unmasked via a base-catalyzed retro-Favorskii reaction. This reaction involves the cleavage of a β-hydroxyalkyne into a terminal alkyne and a ketone (acetone in this case).[4] Traditional methods often required harsh conditions, such as high temperatures in refluxing toluene with strong bases like NaOH or NaH.[5] These conditions could limit the functional group tolerance of the overall synthetic sequence.

However, recent advancements have established milder and significantly faster protocols. A highly efficient method utilizes a catalytic amount of tetrabutylammonium hydroxide (Bu₄NOH) with methanol as an additive, dramatically reducing reaction times from hours to mere minutes at moderate temperatures (55–75 °C).[5] The proposed mechanism involves the formation of an alkoxide, which then undergoes fragmentation to release the thermodynamically stable acetone molecule and the terminal acetylide anion, which is subsequently protonated upon workup.

Retro_Favorskii sub 4-Aryl-2-methyl- but-3-yn-2-ol alkoxide Alkoxide Intermediate sub->alkoxide + Base (-H⁺) transition Fragmentation (Transition State) alkoxide->transition products Aryl Acetylide Anion + Acetone transition->products final Terminal Arylacetylene products->final + H⁺ (Workup)

Caption: Mechanism of the retro-Favorskii deprotection reaction.

Experimental Protocol: Deprotection to Phenylacetylene

This protocol is based on the rapid, catalytically driven retro-Favorskii reaction.[5]

Materials:

  • 2-Methyl-4-phenylbut-3-yn-2-ol (1.0 mmol, 1.0 equiv)

  • Tetrabutylammonium hydroxide (Bu₄NOH, 40% in water) (0.1 mmol, 10 mol%)

  • Methanol (1.2 mmol, 1.2 equiv)

  • Toluene (50 mL)

Procedure:

  • To a round-bottom flask, add 2-methyl-4-phenylbut-3-yn-2-ol and toluene.

  • Purge the flask with an inert gas (e.g., Argon).

  • Add methanol followed by the tetrabutylammonium hydroxide solution.

  • Heat the reaction mixture to 75 °C and stir.

  • The reaction is typically complete within 5-10 minutes. Monitor by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting terminal arylacetylene is often of high purity, but can be further purified by column chromatography or distillation if necessary.

Part 3: Comparative Analysis with Alternative Surrogates

The choice of an acetylene surrogate is a critical decision based on factors like cost, reaction conditions, and compatibility with other functional groups. This compound offers a compelling balance of these factors, particularly when compared to another widely used surrogate, trimethylsilylacetylene (TMSA).

FeatureThis compound RouteTrimethylsilylacetylene (TMSA) RouteAnalysis & Field Insights
Alkyne Source 2-Methyl-3-butyn-2-olTrimethylsilylacetylene2-Methyl-3-butyn-2-ol is significantly more economical, making it the preferred choice for large-scale synthesis.[5]
Physical State Liquid (alkyne source) / Solid (coupled product)LiquidBoth are liquids and are generally easy to handle with standard laboratory techniques.
Coupling Yields Good to excellent with aryl bromides.[1]Good to excellent, particularly with more reactive aryl iodides.[6]Both surrogates perform very well in Sonogashira couplings. The choice may depend on the specific halide substrate.
Deprotection Reagent Base (e.g., KOH, NaOH, catalytic Bu₄NOH).[5]Fluoride source (e.g., TBAF) or mild base (K₂CO₃).[6]The retro-Favorskii deprotection is robust but base-sensitive functional groups may not be tolerated. TMSA offers milder, non-basic deprotection options with fluoride, which can be crucial for complex molecule synthesis.
Deprotection Byproducts Acetone (volatile and easily removed).[5]Trimethylsilanol derivatives (less volatile).The generation of acetone is a significant practical advantage, simplifying purification.
Overall Strategy Ideal for cost-sensitive projects where basic deprotection is acceptable.Preferred when mild, non-basic deprotection is essential and cost is a lesser concern.For many standard applications, the economic advantage and simple byproduct removal make the 2-methyl-3-butyn-2-ol route superior.

Part 4: Further Applications of the Phenylacetylene Product

While the primary application of this compound is its conversion to phenylacetylene, its synthetic value is fully realized in the subsequent transformations of the deprotected product. The generated phenylacetylene is a versatile building block for a variety of reactions.

  • Click Chemistry: Phenylacetylene readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles. These triazole rings are important pharmacophores and stable linkers in medicinal chemistry and materials science.

  • Cycloaddition Reactions: As a dienophile or dipolarophile, phenylacetylene can be used in various cycloaddition reactions, such as Diels-Alder reactions, to construct complex cyclic and heterocyclic systems.[7]

  • Polymerization: Phenylacetylene is a key monomer for the synthesis of poly(phenylacetylene)s, which are conjugated polymers with interesting optical and electronic properties.[8]

Conclusion

This compound stands as a highly valuable and practical synthetic intermediate, primarily serving as a robust and cost-effective surrogate for phenylacetylene. Its synthesis via copper-free Sonogashira coupling is efficient and high-yielding across a broad range of substrates. The subsequent deprotection, especially with modern catalytic methods, is rapid and clean, affording the desired terminal alkyne with acetone as the only byproduct.

When compared to alternatives like trimethylsilylacetylene, the route via 2-methyl-3-butyn-2-ol offers significant economic advantages, making it a superior choice for scale-up and process chemistry, provided the substrate is tolerant to basic conditions. For researchers, scientists, and drug development professionals, understanding the strategic application of this compound provides a powerful and efficient pathway to access the versatile chemistry of terminal arylacetylenes.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
  • Li, J., Hua, R., & Liu, T. (2011). A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols. Beilstein Journal of Organic Chemistry, 7, 426-431. [Link]
  • Caporale, A., Tartaggia, S., De Lucchi, O., & Bottega, P. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira cross-coupling reaction.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
  • Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1866. [Link]
  • LookChem. (n.d.). 2-METHYL-4-PHENYL-3-BUTYN-2-OL. [Link]
  • Fowler, J. S. (1977). 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase. The Journal of Organic Chemistry, 42(15), 2637-2639. [Link]
  • Favorskii reaction. (2023, September 26). In Wikipedia. [Link]
  • Watson International Ltd. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Indispensable Role of 2-Methyl-3-butyn-2-ol in Modern Chemical Manufacturing.
  • Caporale, A., Tartaggia, S., De Lucchi, O., & Bottega, P. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393. [Link]
  • Lücke, A. L., Pruschinski, L., Freese, T., & Schmidt, A. (2020). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Beilstein Journal of Organic Chemistry, 16, 1266–1278.
  • Semba, K., Nakao, Y., & Hiyama, T. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Chemistry-An Asian Journal, 7(6), 1372-1382. [Link]
  • Soheili, A., Albaneze-Walker, J., Murry, J. A., McNamara, K., & Hughes, D. L. (2003). A robust protocol for the Sonogashira coupling of aryl bromides. Organic Letters, 5(22), 4191-4194.
  • Bermejo Gómez, A., Ahlsten, N., Platero-Prats, A. E., & Martín-Matute, B. (2014). Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones: Preparation of 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride Salt. Organic Syntheses, 91, 185-200. [Link]
  • Freire, F., Quiñoá, E., & Riguera, R. (2015). Supramolecular Assemblies from Poly(phenylacetylene)s. Chemical Reviews, 116(3), 1242-1271. [Link]
  • D'Amico, F., Girella, A., & Caironi, M. (2020). Retro-Favorskii Reaction Employing Fluoride Sources. ChemistryOpen, 9(7), 728-732. [Link]
  • Korol, N., & Slyvka, M. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD): a review.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Core Hazard Assessment and Chemical Profile

(2-methylbut-3-yn-2-yl)benzene combines the reactivity of a terminal alkyne with the hazards of an aromatic hydrocarbon. The terminal alkyne presents a significant risk due to the acidity of its proton, which can lead to the formation of explosive heavy metal acetylides. The benzene moiety suggests hazards common to aromatic hydrocarbons, including flammability and potential toxicity.

Based on the hazardous properties of structurally related compounds, this compound should be presumed to be a flammable liquid with significant health and reactivity hazards.

Table 1: Anticipated Chemical Properties and Hazards

Property Anticipated Value / Classification Rationale & Causality
Physical State Liquid Based on similar substituted aromatic alkynes.
Primary Hazards Flammable Liquid, Skin/Eye Irritant, Potential Aspiration Toxicant, Reactivity Hazard Vapors can form explosive mixtures with air. Aromatic compounds are often irritants[1][2]. The terminal alkyne can form explosive acetylides with certain metals[3].
EPA Hazardous Waste Code Likely D001 (Ignitability) ; potential for others based on specific toxicity. The compound is expected to be a flammable liquid. The ignitability characteristic is defined by a flash point of less than 140°F (60°C)[4]. Related compounds like 2-Methyl-3-butyn-2-ol have a flash point of 19°C[5].

| Incompatible Materials | Strong oxidizing agents, strong acids, copper and its alloys (brass, bronze), heavy metals. | Risk of violent reaction with oxidizers and acids. Terminal alkynes react with copper and other metals to form highly unstable, shock-sensitive acetylide salts, which pose a severe explosion hazard[3]. |

Part 2: Immediate Safety & Operational Protocols

Safe handling is the prerequisite for safe disposal. Adherence to the following protocols is mandatory to mitigate risks during accumulation and preparation for disposal.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against exposure.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6].

  • Skin Protection: Wear chemically resistant, impervious gloves (e.g., Nitrile) and a flame-retardant lab coat. Ensure gloves are inspected before use and replaced if compromised[7].

  • Respiratory Protection: All handling of the liquid and its waste must be conducted within a certified chemical fume hood. If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator appropriate for organic vapors[6].

Engineering Controls & Safe Handling
  • Ventilation: Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors[6].

  • Ignition Sources: This substance must be considered flammable. Keep it and its waste away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools and explosion-proof equipment[8][9].

  • Static Discharge: Ground and bond all containers when transferring material to prevent static electricity buildup, which can serve as an ignition source[7].

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[5][10].

Step 1: Waste Identification and Segregation
  • Classify as Hazardous: Treat all waste containing this compound as hazardous waste.

  • Segregate: Keep this waste stream separate from all other chemical waste, particularly aqueous solutions, acids, bases, and oxidizers, to prevent dangerous reactions[11][12].

Step 2: Waste Collection and Containment
  • Select a Container: Collect waste in a designated, chemically compatible container (e.g., glass or polyethylene) with a secure, tightly sealing cap. If possible, use the original manufacturer's container[11].

  • Avoid Metal Contamination: Critically, ensure the container and any transfer apparatus are free from copper, brass, bronze, silver, mercury, or lead components to prevent the formation of explosive acetylides[3].

  • Headspace: Do not completely fill the container; leave sufficient headspace (approximately 10% of the container volume) to allow for vapor expansion.

Step 3: Labeling and Storage
  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.

  • Mandatory Label Information: The label must include:

    • The words "Hazardous Waste "[13][14].

    • The full chemical name: This compound [11].

    • A clear indication of the hazards: Flammable, Toxic, Reactive [13].

    • The accumulation start date (the date the first waste is added).

  • Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation. This area must be under the control of the operator and away from ignition sources or incompatible materials[11][13][14]. The SAA should have secondary containment to manage potential spills[12].

Step 4: Final Disposal
  • Engage a Professional: The final disposal must be conducted by a licensed hazardous waste contractor. Your institution's Environmental Health & Safety (EHS) department will manage this process.

  • Maintain Records: Keep meticulous records of the waste generated, including composition and volume, as required by the waste hauler and regulatory agencies like the EPA[14].

  • Regulatory Compliance: The entire process, from generation to disposal, is regulated by the EPA's Resource Conservation and Recovery Act (RCRA). Your generator status (e.g., Small Quantity Generator) will determine specific storage time limits on-site[13][15].

Part 4: Disposal Workflow Visualization

The following diagram illustrates the required step-by-step procedure for the compliant disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 EHS & Contractor Procedures A Waste Generation B Consult SDS & Assess Hazards (Flammable, Reactive, Toxic) A->B C Segregate as Flammable Organic Waste Stream B->C D Collect in Labeled, Compatible Container (No Copper/Brass!) C->D E Store in Secondary Containment within Satellite Accumulation Area (SAA) D->E F Container Full? E->F G Continue Accumulation (Weekly Inspection) F->G No H Arrange Pickup by Licensed Waste Contractor F->H Yes G->D I Final Disposal via Regulated Incineration H->I

Caption: Disposal workflow for this compound.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Benchchem. (n.d.). Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • Laboratory Waste Management: The New Regulations. (n.d.).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14933558, ((2-Methylbut-3-yn-2-yl)oxy)benzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13587904, {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene.
  • Thermo Fisher Scientific. (2009). Material Safety Data Sheet for 2-Methyl-3-butyn-2-ol.
  • International Labour Organization & World Health Organization. (2021). ICSC 1746 - 2-METHYLBUT-3-YN-2-OL.
  • CPAChem. (2022). Safety data sheet for 2-Methyl-2-butene.
  • Safety Data Sheet for 2-Methyl-3-buten-2-ol. (2019).
  • Acros Organics. (2009). Safety Data Sheet for 2-Methyl-3-butyn-2-ol.
  • Lumen Learning. (n.d.). Alkyne Acidity: Formation of Acetylide Anions. MCC Organic Chemistry.
  • Wikipedia. (n.d.). Alcohol (chemistry).
  • Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides.
  • Chemistry LibreTexts. (2024). 9.7: Alkyne Acidity - Formation of Acetylide Anions.
  • CHM 251 Alkynes Part 15: Acetylide Ion with Alkynes & Acid Base Chemistry of Alkynes. (2021). YouTube.
  • Benchchem. (n.d.). Proper Disposal of 2-Methyl-3-butyn-2-ol: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.
  • Chad's Prep. (n.d.). Reduction of Alkynes.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling (3-Methyldecan-2-YL)benzene.
  • U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons.
  • CrashCourse. (2020). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. YouTube.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
  • Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.
  • OECD Existing Chemicals Database. (n.d.). 2-METHYL-3-YN-2-OL CAS N°: 115-19-5.

Sources

Comprehensive Safety Protocol: Personal Protective Equipment for Handling (2-methylbut-3-yn-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling (2-methylbut-3-yn-2-yl)benzene (CAS No. 28129-05-7). The information herein is designed to establish a self-validating system of safety, grounded in authoritative data, to ensure minimal risk during handling, storage, and disposal.

Hazard Analysis: Understanding the Risks

This compound is a flammable aromatic alkyne that presents multiple health and physical hazards. A thorough understanding of these risks is the foundation for selecting appropriate Personal Protective Equipment (PPE). The hazards, as identified by the Globally Harmonized System (GHS), dictate the necessary protective measures.[1]

Hazard CategoryGHS Hazard StatementImplication for PPE Selection
Flammable Liquid H226: Flammable liquid and vapor[1]Requires use of flame-retardant lab coats and avoidance of ignition sources. All equipment must be properly grounded.[2][3]
Skin Corrosion/Irritation H315: Causes skin irritation[1]Mandates the use of chemical-resistant gloves and a lab coat to prevent skin contact.
Serious Eye Damage H318: Causes serious eye damage[1]Requires chemical splash goggles at a minimum. A face shield is necessary when splash potential is high.
Respiratory Irritation H335: May cause respiratory irritation[1]Necessitates handling within a certified chemical fume hood to control vapor inhalation.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a static checklist but a dynamic risk assessment based on the procedure being performed. The following provides a baseline for handling this compound in a laboratory setting.

Eye and Face Protection

Direct contact with the eyes can cause serious damage.[1] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required for all handling activities.[2][4] These provide a seal around the eyes to protect against splashes and vapors.

  • Elevated Risk Scenarios: When handling larger quantities (>50 mL) or performing vigorous reactions where the risk of splashing is significant, a full-face shield must be worn in addition to chemical splash goggles.[5][6]

Hand Protection

To prevent skin irritation, the choice of glove material is critical.[1] Nitrile gloves are a common starting point in many labs, but their effectiveness varies greatly depending on the specific chemical and duration of exposure.[7]

  • Recommended Material: Nitrile gloves provide adequate protection for incidental contact (splashes).[7] Always use a thickness of at least 4 mil.

  • Extended Contact: For tasks involving potential immersion or prolonged contact, heavier-duty gloves such as butyl rubber or Viton™ should be considered, as they offer superior resistance to aromatic solvents.[8][9]

  • Protocol: Always double-glove when handling this substance. Inspect gloves for any signs of degradation or puncture before each use.[5] Contaminated gloves must be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly.

Body Protection

A barrier to protect the skin and personal clothing from splashes and spills is essential.

  • Laboratory Coat: A flame-retardant (FR) lab coat is mandatory due to the flammability of the compound. The coat should be fully buttoned with the sleeves rolled down.

  • Additional Protection: For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.[6]

  • Personal Attire: Long pants and closed-toe, closed-heel shoes that cover the entire foot are required.[5] Avoid synthetic fabrics like polyester, which can melt and fuse to the skin in a fire.

Respiratory Protection

This compound may cause respiratory irritation, making vapor control a primary concern.[1]

  • Primary Engineering Control: All handling of this chemical must be performed within a properly functioning and certified chemical fume hood.[4] This is the primary method for preventing respiratory exposure.

  • Emergency or High-Exposure Scenarios: In situations where engineering controls may fail or are not available (e.g., large spills), a respirator may be required. Use of a respirator necessitates enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[5] The appropriate cartridge would typically be an organic vapor (OV) cartridge.[10]

PPE_Selection_Workflow cluster_assessment 1. Risk Assessment cluster_ppe 2. PPE Selection assess Assess Task: Scale, Duration, Splash Potential eye Eye Protection: - Goggles (Minimum) - Face Shield (High Splash Risk) assess->eye Eye Exposure Risk hand Hand Protection: - Double Nitrile Gloves (Splash) - Butyl Rubber (Immersion) assess->hand Skin Contact Risk body Body Protection: - Flame-Retardant Lab Coat - Chemical Apron (Optional) assess->body Body Splash Risk resp Respiratory Protection: - Chemical Fume Hood (Primary) - Respirator (Emergency Only) assess->resp Inhalation Risk

Figure 1. PPE selection workflow based on task-specific risk assessment.

Operational Plan: Safe Handling and Disposal

Adherence to strict procedural steps for donning, doffing, and disposing of PPE is as crucial as the equipment itself.

Donning PPE: A Step-by-Step Guide
  • Attire Check: Confirm you are wearing long pants and fully enclosed shoes.

  • Lab Coat: Put on your flame-retardant lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Eye Protection: Put on your chemical splash goggles.

  • Face Shield: If required, place the face shield over the goggles.

Doffing PPE: Preventing Contamination

The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the balled-up glove in your gloved hand to slide under the cuff of the remaining glove and peel it off, inside out, over the first one. Dispose of them in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, by handling the straps. Avoid touching the front surfaces.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated exterior is contained within and hang it in its designated location or place it in a laundry bin if contaminated.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan for Contaminated Materials

All waste generated from handling this compound is considered hazardous waste.[2]

  • PPE: All disposable PPE, including nitrile gloves, must be discarded into a designated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused chemical and reaction mixtures must be collected in a sealed, properly labeled hazardous waste container. The container should be stored in a well-ventilated area away from ignition sources.[3]

  • Spill Cleanup: Absorb spills with an inert material like sand or vermiculite.[10] The contaminated absorbent must then be collected using spark-proof tools and placed in a sealed container for hazardous waste disposal.[2][11]

Figure 2. Disposal pathway for contaminated materials.

References

  • PubChem. {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene.
  • CPAChem. Safety data sheet for 2-Methyl-2-butene. (2022). [Link]
  • INCHEM. ICSC 1746 - 2-METHYLBUT-3-YN-2-OL. International Programme on Chemical Safety. [Link]
  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. EH&S. [Link]
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025). [Link]
  • Airgas.
  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. (2025). [Link]
  • ChemTalk. Lab Safety Equipment & PPE. [Link]
  • PubChem. * ((2-Methylbut-3-yn-2-yl)oxy)benzene*.
  • CP Lab Safety. Chemical Resistant Gloves. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.